2-Nitroresorcinol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1542. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-nitrobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCPKMIJYMHZMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060525 | |
| Record name | 1,3-Benzenediol, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange crystalline powder; [Acros Organics MSDS] | |
| Record name | 2-Nitroresorcinol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19664 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000227 [mmHg] | |
| Record name | 2-Nitroresorcinol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19664 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
601-89-8 | |
| Record name | 2-Nitroresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=601-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitroresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-NITRORESORCINOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenediol, 2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenediol, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitroresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NITRORESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DA96G63WU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Nitroresorcinol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-Nitroresorcinol (CAS No: 601-89-8). The information is compiled from established chemical databases and scientific literature to support research and development activities.
Chemical Structure and Identifiers
This compound, also known as 2-nitro-1,3-benzenediol, is an organic compound featuring a benzene ring substituted with two hydroxyl (-OH) groups at positions 1 and 3, and a nitro (-NO2) group at position 2.[1] This substitution pattern is critical to its chemical reactivity and properties.
Caption: 2D chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 601-89-8 | |
| Molecular Formula | C₆H₅NO₄ | [1] |
| Molecular Weight | 155.11 g/mol | [2] |
| IUPAC Name | 2-nitrobenzene-1,3-diol | [3] |
| Synonyms | 1,3-Benzenediol, 2-nitro-; 2,6-Dihydroxynitrobenzene; 2-Nitro-1,3-benzenediol | [1][4] |
| InChI | InChI=1S/C6H5NO4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,8-9H | [1] |
| InChI Key | ZLCPKMIJYMHZMJ-UHFFFAOYSA-N | [1] |
| SMILES | Oc1cccc(O)c1--INVALID-LINK--=O | [3] |
| PubChem CID | 11760 |[2] |
Physicochemical Properties
This compound presents as an orange crystalline powder.[2][5] It is slightly soluble in water and shows good solubility in methanol.[5][6]
Table 2: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Melting Point | 81-83 °C | [5] |
| Boiling Point | 234 °C | [6] |
| Appearance | Orange crystalline powder | [2][5] |
| Solubility | Slightly soluble in water. Soluble in various organic solvents. | [1][5][6] |
| Vapor Pressure | 0.0000227 mmHg | [2] |
| Autoignition Temp. | 800 °F |
| logP | 0.8 (at 20 °C) |[7] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound. Key data from Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are summarized below.
Table 3: Spectroscopic Data Summary
| Technique | Key Peaks / Signals | Reference |
|---|---|---|
| Mass Spec. (EI) | m/z: 155 (M+), 109, 95, 81 | [2] |
| FT-IR (KBr Wafer) | Data available from Eastman Organic Chemicals (Catalog: 3875) | [2] |
| ¹H NMR | Spectrum available | [8] |
| ¹³C NMR | Spectrum available |[8] |
Experimental Protocols
Synthesis via Nitration of Resorcinol
A common method for synthesizing this compound involves the direct nitration of resorcinol. One documented protocol uses a phosphate buffer system with a specific catalyst.[5][9]
Protocol:
-
Dissolution: At room temperature, dissolve 1 mmol of resorcinol in 40 mL of a phosphate buffer solution (pH=7).[5][9]
-
Nitrite Addition: Add 60 mmol of sodium nitrite to the solution.[5][9]
-
Peroxide Addition: After 15 minutes, add a solution of 4 mmol of hydrogen peroxide dissolved in 10 mL of the phosphate buffer to the reaction system.[5][9]
-
Catalyst Introduction: Introduce 0.06 g of Fe-Al-MCM-41 molecular sieves to initiate the reaction.[5][9]
-
Reaction: Stir the reaction mixture for 80 minutes at room temperature.[5][9]
-
Extraction: Following the reaction, extract the filtrate with ethyl acetate (2 x 80 mL).[5]
-
Purification: Combine the organic phases, concentrate under reduced pressure, and purify using column chromatography (silica gel, eluent: petroleum ether and acetone 1:1 v/v).[5]
This method yields both this compound (27.4% yield) and 4-nitroresorcinol (23.5% yield).[5]
Caption: Workflow for the synthesis of this compound.
Synthesis using a Sulfonic Acid Blocking Group
An alternative synthesis strategy involves using a sulfonic acid group (–SO₃H) as a blocking group to direct nitration to the desired position, followed by desulfonation.[10] This method can improve yield and selectivity compared to direct nitration, which often produces multiple byproducts.[11] The process typically involves sulfonation of resorcinol, followed by a mixed-acid nitration, and finally removal of the sulfonic group via steam distillation to yield the final product.[10][11]
Purification
Recrystallization from aqueous ethanol is a cited method for the purification of this compound.[5]
Reactivity, Applications, and Biological Significance
This compound is a versatile intermediate in organic synthesis. The presence of the nitro group makes it reactive and useful for producing dyes, pharmaceuticals, and agrochemicals.[1] The hydroxyl groups confer weak acidic properties and allow for participation in electrophilic aromatic substitution reactions.[1]
Key Applications:
-
Synthesis Intermediate: It serves as a starting material for preparing compounds like 4-Hydroxy-2-benzoxazolone (HBOA).[5]
-
Analytical Chemistry: It can be used as a reagent for the detection of certain metal ions.[1][4]
-
Dyes and Pigments: It is a key intermediate in the production of dyes, particularly for the textile industry.[4]
-
Polymer Additives: The compound is used to enhance the thermal stability and mechanical properties of polymers.[4]
-
Research: It is a good subject for studying intramolecular hydrogen bonding.[5]
Caption: Key application pathways for this compound.
Safety and Handling
This compound is considered hazardous and requires careful handling. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2][12]
Table 4: GHS Hazard Information
| Hazard Class | Category | Code | Description | Reference |
|---|---|---|---|---|
| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed | [2] |
| Acute Toxicity, Dermal | 4 | H312 | Harmful in contact with skin | [2] |
| Acute Toxicity, Inhalation | 4 | H332 | Harmful if inhaled | |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | 2 | H319 | Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation |[12] |
Handling and Storage:
-
Precautions: Avoid contact with skin and eyes. Use in a well-ventilated area and avoid dust formation.[12][13] Wear appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[13] Keep away from incompatible materials.[12] Store locked up.[7][13]
References
- 1. CAS 601-89-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H5NO4 | CID 11760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 601-89-8 [chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound(601-89-8) 1H NMR spectrum [chemicalbook.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN103910637A - Method of synthesizing this compound by utilizing silica gel as assistant dehydrant - Google Patents [patents.google.com]
- 12. fishersci.com [fishersci.com]
- 13. Page loading... [guidechem.com]
In-depth Technical Guide: 2-Nitroresorcinol (CAS 601-89-8)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed examination of 2-Nitroresorcinol (CAS 601-89-8), a versatile organic compound with significant applications in medicinal chemistry and materials science. This document provides in-depth information on its chemical and physical properties, detailed synthesis protocols, and a review of its biological activities and applications, with a focus on its role as a precursor in the development of therapeutic agents.
Core Chemical and Physical Data
This compound, systematically named 2-nitrobenzene-1,3-diol, presents as an orange crystalline powder.[1] It exhibits limited solubility in water but is readily soluble in organic solvents such as methanol.[1]
| Property | Value | Reference(s) |
| CAS Number | 601-89-8 | [2] |
| Molecular Formula | C₆H₅NO₄ | [2] |
| Molecular Weight | 155.11 g/mol | [2] |
| Appearance | Orange crystalline powder | [1] |
| Melting Point | 81-83 °C | [1] |
| Boiling Point | 234 °C | [3] |
| pKa | 4.88 ± 0.10 | [3] |
| Solubility | Slightly soluble in water; Soluble in methanol | [1] |
Synthesis Protocols
Laboratory-Scale Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of resorcinol. Below are two established protocols with varying catalysts and conditions.
This method employs a phosphate buffer system and a molecular sieve catalyst.[3]
Experimental Protocol:
-
At ambient temperature, dissolve 1 mmol of resorcinol in 40 mL of a phosphate buffer solution (pH 7).
-
To this solution, add 60 mmol of sodium nitrite.
-
In a separate vessel, dissolve 4 mmol of hydrogen peroxide in 10 mL of the same phosphate buffer.
-
After a 15-minute interval, introduce the hydrogen peroxide solution to the resorcinol-nitrite mixture.
-
Initiate the reaction by adding 0.06 g of Fe-Al-MCM-41 molecular sieves.
-
Maintain the reaction under constant stirring for 80 minutes at room temperature.
-
Post-reaction, perform a liquid-liquid extraction using ethyl acetate (2 x 80 mL).
-
Combine the organic fractions and remove the solvent under reduced pressure.
-
Purify the crude product via column chromatography on silica gel, eluting with a 1:1 (v/v) mixture of petroleum ether and acetone. This procedure typically yields this compound at approximately 27.4%.[3]
This alternative protocol utilizes silica gel as a dehydrating agent to enhance the reaction yield.[4]
Experimental Protocol:
-
Prepare a nitrating mixture by combining 98% sulfuric acid and 65% nitric acid, followed by cooling to below 5°C.
-
In a suitable reactor, combine 5.0 g of resorcinol with 1.0 g of silica gel.
-
With continuous stirring, slowly add 8 mL of 98% sulfuric acid, followed by an additional 17 mL of the same acid.
-
Gradually heat the mixture to a temperature range of 30-65°C and maintain for 15-60 minutes.
-
Cool the reaction vessel to below 5°C in an ice-water bath.
-
Carefully add the pre-cooled sulfuric-nitric acid mixture dropwise, ensuring the temperature remains at 5°C.
-
Continue stirring at 5°C for 2 to 3.5 hours after the addition is complete.
-
Quench the reaction by adding crushed ice and urea.
-
Isolate the product via steam distillation.
-
The collected solid is then subjected to reflux in 50% ethanol, followed by cooling in an ice bath to induce crystallization. The purified product is obtained by suction filtration, washing, and drying, with potential yields exceeding 44%.[4]
Synthesis of Derivatives from this compound
This compound serves as a key starting material for several biologically active compounds.
HBOA, a compound with demonstrated hepatoprotective effects, can be synthesized from this compound in a one-pot reaction.[5] This process involves the reduction of the nitro group followed by cyclization with urea.[5]
Caption: Synthetic workflow for the preparation of HBOA from this compound.
Biological Activity and Therapeutic Potential
Tyrosinase Inhibition
A notable biological activity of this compound is its ability to inhibit the enzyme tyrosinase, which plays a crucial role in melanin biosynthesis.[6] This inhibitory action makes it a compound of interest for applications in dermatology and cosmetics as a skin-lightening agent.[6]
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
-
In a 96-well microplate, add 20 µL of the test compound (this compound, dissolved in a suitable solvent such as DMSO and diluted with buffer). A positive control (e.g., Kojic acid) and a negative control (buffer and solvent) should be run in parallel.
-
Add 140 µL of 50 mM Potassium Phosphate Buffer (pH 6.8) to each well.
-
Add 20 µL of a mushroom tyrosinase solution to each well.
-
Incubate the plate for 10 minutes at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the enzymatic reaction by adding 20 µL of a 2.5 mM L-DOPA solution to all wells.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm using a microplate reader in kinetic mode for 20-60 minutes.[6][7][8][9]
-
The percentage of tyrosinase inhibition is calculated by comparing the reaction rate of the test compound to that of the negative control.
Role as a Precursor in Drug Synthesis
This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules.
-
HIV-1 Reverse Transcriptase Inhibitors: It is a precursor for the synthesis of 2-pyridone derivatives, a class of compounds investigated as non-nucleoside inhibitors of HIV-1 reverse transcriptase.[10] The synthetic route typically involves the reduction of this compound to 2-Aminoresorcinol.
-
Anti-inflammatory and Analgesic Agents: The molecular scaffold of this compound is utilized in the construction of novel anti-inflammatory and analgesic drug candidates.[11]
-
Maltase-Glucoamylase Inhibitors: The derivative, 2-Aminoresorcinol, is a key component in the synthesis of compounds designed to inhibit maltase-glucoamylase.[3]
Putative Signaling Pathway Interactions
While direct studies on the molecular signaling pathways modulated by this compound are not extensively documented, research on the parent compound, resorcinol, and its derivatives offers valuable insights into potential mechanisms of action.
Modulation of cAMP and MAPK Signaling
Investigations into the biological effects of resorcinol have demonstrated its ability to suppress the cyclic AMP (cAMP) signaling pathway while activating the p38 mitogen-activated protein kinase (MAPK) pathway in melanoma cells.[12][13] Furthermore, a derivative, phenylethyl resorcinol, has been shown to activate the p44/42 MAPK pathway.[14][15] These findings suggest that this compound may exert some of its biological effects through the modulation of these critical intracellular signaling cascades.
Caption: A diagram illustrating the potential signaling pathways influenced by resorcinol and its derivatives.
Safety and Handling Precautions
This compound is categorized as a hazardous substance. It is harmful if ingested, absorbed through the skin, or inhaled.[3] It is also known to cause irritation to the skin, eyes, and respiratory tract.[3] When handling this chemical, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated location.[6]
References
- 1. This compound | 601-89-8 [chemicalbook.com]
- 2. This compound | C6H5NO4 | CID 11760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CN103910637A - Method of synthesizing this compound by utilizing silica gel as assistant dehydrant - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Tyrosinase inhibition assay [bio-protocol.org]
- 8. 2.4. Tyrosinase Inhibition Assay [bio-protocol.org]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Anti-Inflammatory Activity of Natural Products [mdpi.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. Anti-melanogenic effects of resorcinol are mediated by suppression of cAMP signaling and activation of p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. p44/42 MAPK signaling is a prime target activated by phenylethyl resorcinol in its anti-melanogenic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Synthesis of 2-Nitroresorcinol from Resorcinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-nitroresorcinol from resorcinol. The document details various methodologies, presents quantitative data in structured tables for comparative analysis, and offers detailed experimental protocols for key cited methods.
Introduction
This compound is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] Its synthesis primarily involves the electrophilic nitration of resorcinol. However, due to the high reactivity of the resorcinol ring, controlling the regioselectivity to favor the 2-position over the 4- and 6-positions, and preventing over-nitration to dinitro or trinitro derivatives, presents a significant challenge.[2][3] This guide explores several approaches to address these challenges, ranging from traditional mixed-acid nitration to more recent, greener methodologies.
Synthetic Methodologies
Several methods for the synthesis of this compound from resorcinol have been reported. The choice of method often depends on the desired yield, purity, and environmental considerations. The main strategies include:
-
Direct Nitration with Mixed Acids: This is a conventional method that employs a mixture of nitric acid and sulfuric acid.[2][4] While straightforward, this approach often leads to a mixture of isomers (this compound and 4-nitroresorcinol) and dinitrated byproducts, resulting in lower yields of the desired product.[5]
-
Sulfonation Followed by Nitration and Desulfonation: To improve regioselectivity, the resorcinol can first be sulfonated to protect certain positions. Subsequent nitration and then removal of the sulfonic acid group via steam distillation can yield this compound with higher purity.[5][6]
-
Catalytic Nitration with Sodium Nitrite and Hydrogen Peroxide: This "green chemistry" approach utilizes sodium nitrite as the nitrating agent and hydrogen peroxide as an oxidant in a buffered solution, often with a catalyst.[7][8] This method can offer good yields and avoids the use of harsh concentrated acids.[7][8]
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the quantitative data for different synthetic methods for this compound, allowing for easy comparison of their efficacy.
| Method | Reagents | Catalyst/Additive | Temperature (°C) | Time | Yield of this compound (%) | Key Observations |
| Direct Nitration | Resorcinol, Conc. H₂SO₄, Conc. HNO₃ | Silica Gel | Ice-water bath | - | 41% | Use of silica gel as an assistant dehydrant.[5] |
| Sulfonation-Nitration-Desulfonation | Resorcinol, H₂SO₄, HNO₃ | None | < 50°C for nitration | - | ~25% | Yields are often lower for student preparations.[6] |
| Catalytic Nitration | Resorcinol, NaNO₂, H₂O₂ | Fe-Al-MCM-41 molecular sieves | Room Temperature | 80 min | 27.4% | Also produces 23.5% 4-nitroresorcinol.[7][8] |
| Catalytic Nitration (Alternative Catalyst) | Resorcinol, NaNO₂, H₂O₂ | Water-soluble tetrakis(sodium sulfonate) iron porphyrin | Room Temperature | 80 min | 9.9% | Lower yield compared to Fe-Al-MCM-41 catalyst.[7][8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Method 1: Direct Nitration using Silica Gel as Assistant Dehydrant[5]
-
Preparation of Mixed Acid: Concentrated sulfuric acid and concentrated nitric acid are mixed to obtain a sulfuric-nitric mixed acid.
-
Reaction Setup: Resorcinol is mixed with silica gel. This mixture is then added to a reactor.
-
Nitration: The reactor is cooled in an ice-water bath, and concentrated sulfuric acid is slowly added dropwise. Subsequently, the prepared sulfuric-nitric mixed acid is added dropwise while maintaining the low temperature.
-
Work-up: After the addition is complete, crushed ice and urea are added to the reaction mixture.
-
Purification: The mixture is subjected to steam distillation. The collected fractions containing the solid product are filtered. The solid is then refluxed and dissolved in a 1:4 ratio of resorcinol to 50% ethanol. The solution is cooled in ice water to induce crystallization. The precipitate is collected by suction filtration, washed, and dried to yield the final product.
Method 2: Sulfonation Followed by Nitration and Desulfonation[6]
-
Sulfonation: Place 5.5 g (0.05 mole) of powdered resorcinol in a 150-ml beaker. While stirring with a thermometer, add 25 ml of concentrated sulfuric acid. The temperature of the mixture will become warm.
-
Nitration: Cool the solution to below 10°C in an ice bath. Slowly add a solution of 3.5 ml of concentrated nitric acid in 5 ml of concentrated sulfuric acid, ensuring the temperature does not rise above 10°C. A deep red or purple color should not be observed.
-
Standing and Dilution: Allow the mixture to stand for 15 minutes. Cautiously dilute with 15 ml of cold water or 15 g of crushed ice, keeping the temperature below 50°C.
-
Desulfonation and Purification: Transfer the resulting solution to a 250-ml round-bottom flask and perform steam distillation. The this compound will appear in the condenser as an orange-red solid. The distillation is stopped when no more orange-red solid distills or when yellow needles of 4,6-dinitroresorcinol appear.
-
Isolation: Cool the distillate in an ice bath. Collect the solid product by filtration and recrystallize from dilute alcohol. The pure this compound has a melting point of 84°C.
Method 3: Catalytic Nitration with Sodium Nitrite and Hydrogen Peroxide[7][8]
-
Reaction Setup: At room temperature, dissolve 1 mmol of resorcinol in 40 mL of a phosphate buffer solution with a pH of 7.
-
Addition of Reagents: Add 60 mmol of sodium nitrite to the solution. After 15 minutes, add a solution of 4 mmol of hydrogen peroxide dissolved in 10 mL of the same phosphate buffer.
-
Catalysis: Initiate the reaction by adding 0.06 g of Fe-Al-MCM-41 molecular sieves.
-
Reaction: Stir the reaction mixture for 80 minutes at room temperature.
-
Extraction: After the reaction is complete, extract the filtrate with ethyl acetate (2 x 80 mL).
-
Isolation and Purification: Combine the organic phases and concentrate them under reduced pressure. Isolate the target products, this compound and 4-nitroresorcinol, by column chromatography on a silica gel column, using a 1:1 (v/v) mixture of petroleum ether and acetone as the eluent.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the described synthetic methods.
Caption: Comparative workflow of the main synthetic routes to this compound.
Caption: Step-by-step experimental workflow for the catalytic synthesis method.
References
- 1. Page loading... [guidechem.com]
- 2. chemrj.org [chemrj.org]
- 3. US2811565A - Preparation and purification of dinitroresorcinol - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - Mono-nitration of resorcinol - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. CN103910637A - Method of synthesizing this compound by utilizing silica gel as assistant dehydrant - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | 601-89-8 [chemicalbook.com]
Physical properties of 2-Nitro-1,3-benzenediol
An In-depth Technical Guide to the Physical Properties of 2-Nitro-1,3-benzenediol
Introduction
2-Nitro-1,3-benzenediol, also known as 2-Nitroresorcinol, is an organic compound with the chemical formula C₆H₅NO₄.[1][2][3][4] It belongs to the family of nitrophenols and is characterized by a benzene ring substituted with two hydroxyl (-OH) groups at positions 1 and 3, and a nitro (-NO₂) group at position 2. This technical guide provides a comprehensive overview of the physical properties of 2-Nitro-1,3-benzenediol, along with detailed experimental protocols for their determination, aimed at researchers, scientists, and professionals in drug development.
Physicochemical Data
The fundamental physical and chemical properties of 2-Nitro-1,3-benzenediol are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and application settings.
| Property | Value | Source |
| Molecular Formula | C₆H₅NO₄ | [1][2][3][4] |
| Molecular Weight | 155.11 g/mol | [1][2][4][5][6] |
| Appearance | Orange Crystalline Powder | [1][5][6] |
| Melting Point | 81-83 °C | [1][6] |
| Boiling Point | 234 °C | [1][6] |
| Density | 1.5553 g/cm³ (rough estimate) | [1][6] |
| Water Solubility | Slightly soluble | [1][6] |
| Methanol Solubility | Almost transparent | [1][6] |
| Vapor Pressure | 0.0184 mmHg at 25°C | [1] |
| Flash Point | 111.4 °C | [1] |
| pKa | 4.88 ± 0.10 (Predicted) | [1][6] |
| LogP (Octanol/Water) | 1.006 (Crippen Calculated) | [2] |
| CAS Registry Number | 601-89-8 | [1][2][3] |
Spectral Data
Spectroscopic data is essential for the structural elucidation and characterization of 2-Nitro-1,3-benzenediol.
-
¹³C NMR: Spectral data for 2-Nitro-1,3-benzenediol is available, with Polysol often used as the solvent and Tetramethylsilane (TMS) as the reference.[7]
-
Mass Spectrometry: Electron ionization mass spectrometry data is available through the NIST Chemistry WebBook.[3][8]
Experimental Protocols
The following sections detail standardized laboratory procedures for determining key physical properties of 2-Nitro-1,3-benzenediol.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[9][10] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, while impurities tend to depress the melting point and broaden the range.[9][11]
Methodology: Capillary Method using a Mel-Temp Apparatus [9][10]
-
Sample Preparation: Ensure the 2-Nitro-1,3-benzenediol sample is completely dry and finely powdered.
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of approximately 2-3 mm.[10]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the Mel-Temp apparatus.[9][10]
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This helps in saving time for the subsequent accurate measurements.[9]
-
Accurate Determination: Allow the apparatus to cool. Heat the new sample at a slow, controlled rate, approximately 1-2°C per minute, as the temperature approaches the estimated melting point.[9]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting point range is T₁ - T₂.[9][12]
-
Replicate: Repeat the process for at least two consistent measurements.[9]
Solubility Determination
Determining the solubility of a compound in various solvents is fundamental for applications in drug formulation, reaction chemistry, and purification processes. The "shake-flask" method is a traditional and reliable technique for establishing equilibrium solubility.[13]
Methodology: Shake-Flask Method
-
Preparation: Add an excess amount of solid 2-Nitro-1,3-benzenediol to a known volume of the desired solvent (e.g., water, methanol) in a sealed container.
-
Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. Separate the solid from the saturated solution via centrifugation and subsequent filtration through an inert syringe filter (e.g., PTFE).[14]
-
Quantification: Analyze the concentration of 2-Nitro-1,3-benzenediol in the clear, saturated filtrate. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this quantification.[14]
-
Calculation: Based on the measured concentration, calculate the solubility in standard units such as mg/mL or mol/L.
References
- 1. 2-nitrobenzene-1,3-diol [chembk.com]
- 2. 1,3-Benzenediol, 2-nitro- (CAS 601-89-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 1,3-Benzenediol, 2-nitro- [webbook.nist.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. This compound | C6H5NO4 | CID 11760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 601-89-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 1,3-Benzenediol, 2-nitro- [webbook.nist.gov]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. Determination of Melting Point [wiredchemist.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. pennwest.edu [pennwest.edu]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility and Stability of 2-Nitroresorcinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 2-Nitroresorcinol (2-nitro-1,3-benzenediol), a key intermediate in the synthesis of pharmaceuticals and dyes. Due to the limited availability of specific quantitative data in publicly accessible literature, this document supplements known qualitative information with detailed, industry-standard experimental protocols for determining these critical physicochemical properties.
Core Properties of this compound
This compound is an orange crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₆H₅NO₄ | [1][2] |
| Molecular Weight | 155.11 g/mol | [1][2][3] |
| CAS Number | 601-89-8 | [1][2] |
| Appearance | Yellow to orange crystalline powder | [1][3][4] |
| Melting Point | 81-83 °C | [2][5][6] |
| Boiling Point | 234 °C | [5] |
| pKa | 4.88 ± 0.10 (Predicted) | [5] |
Solubility Profile
Currently, there is a lack of precise quantitative solubility data for this compound in the scientific literature. The available information is qualitative and summarized in Table 2.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility Description | References |
| Water | Slightly soluble, Sparingly soluble | [1][2][5][6][7] |
| Methanol | Soluble ("almost transparent") | [1][2][5][7] |
| Ethanol (aqueous) | Recrystallization solvent | [2] |
| Chloroform | Soluble | [No specific citation found in search results] |
| Ethyl Acetate | Used as an extraction solvent | [1][2] |
| Petroleum Ether / Acetone | Used as eluent in column chromatography | [1][2] |
Experimental Protocol for Determining Equilibrium Solubility
To address the gap in quantitative data, the following is a detailed protocol for determining the equilibrium solubility of this compound, adapted from standard pharmaceutical practices.
Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.
Materials:
-
This compound (purity ≥ 99%)
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, acetone, ethyl acetate)
-
Scintillation vials or sealed flasks
-
Shaking incubator or orbital shaker with temperature control
-
Calibrated pH meter (for aqueous solvents)
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Validated stability-indicating analytical method (e.g., HPLC-UV, see below)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C and 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. The first few drops should be discarded to avoid adsorption effects.
-
Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the sample using a validated HPLC-UV method to determine the concentration of this compound.
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH (for aqueous solutions). The experiment should be performed in triplicate for each solvent and temperature.
Stability Profile
This compound is generally considered stable under normal storage conditions. It is recommended to store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[1][7]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. These studies also help in developing stability-indicating analytical methods. The following protocols are based on ICH guidelines.[8][9][10][11]
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
General Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.
-
Expose the solutions to the stress conditions outlined below. A control sample, protected from stress, should be analyzed concurrently.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a developed stability-indicating HPLC method.
-
The goal is to achieve 5-20% degradation of the active substance to ensure that the primary degradation products are formed without excessive secondary degradation.
Stress Conditions:
-
Acidic Hydrolysis:
-
Condition: 0.1 M HCl at 60 °C.
-
Procedure: Reflux the solution for a specified time (e.g., 2, 4, 8, 24 hours). If no degradation is observed, increase the acid concentration (e.g., to 1 M HCl) or temperature.
-
-
Basic Hydrolysis:
-
Condition: 0.1 M NaOH at 60 °C.
-
Procedure: Reflux the solution for specified time points. If significant degradation occurs rapidly, the study may be conducted at room temperature.
-
-
Oxidative Degradation:
-
Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Procedure: Store the solution protected from light for a specified duration. If no degradation is seen, the concentration of H₂O₂ can be increased (e.g., up to 30%).
-
-
Thermal Degradation:
-
Condition: Solid state at a temperature above the recommended accelerated storage condition (e.g., 80 °C).
-
Procedure: Store the solid drug substance in a temperature-controlled oven. Analyze at various time points. The study can also be performed on a solution.
-
-
Photolytic Degradation:
-
Condition: Expose the drug solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Procedure: Use a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
Experimental Protocol for a Stability-Indicating HPLC Method
Objective: To develop a validated HPLC method capable of separating this compound from its potential degradation products and impurities.
Materials and Equipment:
-
HPLC system with a photodiode array (PDA) or UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Forced degradation samples of this compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Reagent-grade buffers (e.g., phosphate, acetate) and acids (e.g., phosphoric acid)
-
High-purity water
Method Development Strategy:
-
Initial Conditions: Start with a common mobile phase composition, such as a gradient of water (with 0.1% phosphoric acid) and acetonitrile, at a flow rate of 1.0 mL/min. Monitor the elution at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).
-
Method Optimization: Inject a mixture of the stressed samples (acid, base, peroxide, etc.) to create a chromatogram containing the parent compound and various degradation products.
-
Gradient Adjustment: Modify the gradient slope, initial and final mobile phase compositions, and run time to achieve adequate separation (resolution > 2) between the parent peak and all degradant peaks.
-
Column and pH Screening: If separation is not optimal, screen different column chemistries (e.g., C8, Phenyl-Hexyl) and mobile phase pH values.
-
Method Validation: Once a suitable method is developed, validate it according to ICH Q2(R1) guidelines. Validation parameters should include:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. This is confirmed using PDA peak purity analysis.
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value (recovery studies).
-
Precision: Assess the method's repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance under small, deliberate variations in parameters like flow rate, column temperature, and mobile phase composition.
-
Conclusion
While this compound is reported to be stable under standard handling and storage conditions, this guide highlights a significant lack of publicly available quantitative solubility and stability data. The provided experimental protocols offer a robust framework for researchers and drug development professionals to generate this critical information. Establishing a comprehensive solubility and stability profile using these industry-standard methods is fundamental for ensuring the quality, efficacy, and safety of any formulation or synthetic process involving this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 601-89-8 [chemicalbook.com]
- 3. This compound | C6H5NO4 | CID 11760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 601-89-8: this compound | CymitQuimica [cymitquimica.com]
- 5. 601-89-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. asianjpr.com [asianjpr.com]
- 9. scispace.com [scispace.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
Spectroscopic Analysis of 2-Nitroresorcinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 2-Nitroresorcinol, a key chemical intermediate. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key quantitative data, detailed experimental protocols, and a visualization of its synthesis workflow.
Spectroscopic Data
The following sections present the summarized ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Data
The NMR data was acquired using standard laboratory procedures and instrumentation.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 10.65 | Singlet | -OH |
| 7.43 | Doublet of doublets | Ar-H |
| 6.61 | Doublet of doublets | Ar-H |
Note: Data sourced from publicly available spectral databases.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| 156.4 | C-OH |
| 152.1 | C-OH |
| 133.5 | C-NO₂ |
| 129.8 | Ar-CH |
| 109.3 | Ar-CH |
| 108.8 | Ar-CH |
Note: Data sourced from publicly available spectral databases.
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (phenolic) |
| 1540-1520 | Strong | N-O asymmetric stretch (nitro group) |
| 1350-1330 | Strong | N-O symmetric stretch (nitro group) |
| 1620-1580 | Medium | C=C stretch (aromatic ring) |
| 1300-1200 | Strong | C-O stretch (phenol) |
| 850-750 | Strong | C-H out-of-plane bend (aromatic) |
Note: Data interpreted from publicly available spectral databases.
Experimental Protocols
The following are generalized experimental protocols for obtaining the NMR and IR spectra of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker Avance series or equivalent) with a standard probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data using appropriate software (e.g., TopSpin, Mnova), including Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, which may be significantly higher than for ¹H NMR.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy Protocol
Attenuated Total Reflectance (ATR) Method:
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., Bruker Tensor series with a diamond ATR crystal).
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Analysis: Place a small amount of solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a standard wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
KBr Pellet Method:
-
Sample Preparation: Mix a small amount of this compound (approx. 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Grind the mixture to a fine, uniform powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Synthesis Workflow of this compound
The following diagram illustrates a common synthetic route for this compound starting from Resorcinol.
Caption: Synthesis workflow for this compound.
2-Nitroresorcinol and Tyrosinase: An In-depth Technical Guide on a Controversial Interaction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the purported mechanism of action of 2-nitroresorcinol as a tyrosinase inhibitor. Contrary to some commercial claims, peer-reviewed scientific literature from as early as 1954 indicates that This compound is inactive as a tyrosinase inhibitor .[1] This document will first present the evidence regarding this compound's lack of inhibitory activity. Subsequently, it will provide a comprehensive overview of the well-established mechanisms of tyrosinase inhibition by other resorcinol derivatives, which are potent and well-studied modulators of the enzyme. This will include quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a valuable resource for researchers in the field.
The Question of this compound's Activity on Tyrosinase
The premise of this compound as a tyrosinase inhibitor appears to be based on non-scientific sources, such as its description as a skin-lightening agent in some commercial chemical databases.[2] These sources suggest its mechanism of action involves the inhibition of tyrosinase, a key enzyme in melanin synthesis.[2]
However, a seminal study by Kull et al. in 1954, which screened over 400 aromatic compounds for tyrosinase inhibition, explicitly found that this compound was "inactive".[1] This finding has not been refuted by subsequent peer-reviewed research. Therefore, based on available scientific evidence, this compound is not a tyrosinase inhibitor.
The subsequent sections of this guide will focus on the broader class of resorcinol derivatives that have demonstrated significant tyrosinase inhibitory activity, to provide a relevant and scientifically accurate resource.
Mechanism of Action of Resorcinol Derivatives in Tyrosinase Inhibition
Resorcinol-containing compounds are a prominent class of tyrosinase inhibitors.[3][4] Their mechanism of action is a subject of ongoing research, with evidence pointing towards several modes of interaction with the enzyme, including suicide inactivation and reversible inhibition.[3][5][6] The meta-dihydroxy substitution pattern of the resorcinol moiety is crucial for its resistance to oxidation by tyrosinase while allowing for interaction with the copper ions in the enzyme's active site.[4]
Suicide Inactivation (Mechanism-Based Inactivation)
Several resorcinol derivatives are proposed to act as suicide inactivators or mechanism-based inhibitors of tyrosinase.[6] In this mechanism, the inhibitor binds to the enzyme's active site and is processed as a substrate. This enzymatic conversion generates a reactive intermediate that then irreversibly inactivates the enzyme.
For some resorcinols, tyrosinase's monooxygenase activity is thought to oxidize the inhibitor to a hydroxy-intermediate, which then leads to the irreversible elimination of a copper atom from the active site, rendering the enzyme inactive.[5][7] This is sometimes referred to as the "Quintox mechanism".[5]
Caption: Proposed suicide inactivation pathway for certain resorcinol derivatives.
Reversible Inhibition
Other resorcinol derivatives act as reversible inhibitors, which can be competitive, non-competitive, or mixed-type inhibitors. The specific type of inhibition depends on the chemical structure of the derivative. For instance, the presence of a 2,4-substituted resorcinol moiety on a chalcone structure has been shown to be a key factor for potent competitive inhibition.[8]
-
Competitive Inhibition: The inhibitor competes with the substrate (e.g., L-DOPA) for binding to the active site of the enzyme.
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site, causing a conformational change that reduces the enzyme's catalytic activity.
-
Mixed-type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
Quantitative Data on Tyrosinase Inhibition by Resorcinol Derivatives
The inhibitory potency of various resorcinol derivatives against tyrosinase is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several representative resorcinol derivatives from the literature.
| Compound | Tyrosinase Source | Substrate | IC50 (µM) | Inhibition Type | Reference |
| 2,4,2',4'-Tetrahydroxychalcone | Mushroom | L-DOPA | 0.02 | - | [8] |
| 2,4,3',4'-Tetrahydroxychalcone | Mushroom | L-DOPA | 0.2 | - | [8] |
| 2-Hydroxytyrosol | Mushroom | L-DOPA | 13.0 | - | [9] |
| 2-Hydroxytyrosol | B16 Melanoma Cells | L-DOPA | 32.5 | - | [9] |
Experimental Protocols for Tyrosinase Inhibition Assays
The following provides a generalized methodology for a spectrophotometric tyrosinase inhibition assay, a common method for screening and characterizing tyrosinase inhibitors.
Materials and Reagents
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Kojic acid)
-
96-well microplate
-
Microplate reader
Assay Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compound and positive control.
-
-
Assay in 96-Well Plate:
-
To each well, add a specific volume of phosphate buffer.
-
Add a small volume (e.g., 10 µL) of the test compound solution (or solvent for control).
-
Add a defined volume of the tyrosinase enzyme solution to each well and pre-incubate for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 25-37°C).
-
Initiate the reaction by adding a specific volume of the L-DOPA substrate solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance of the reaction mixture at a specific wavelength (e.g., 475 nm) over time using a microplate reader. The formation of dopachrome, an orange-red colored product, is monitored.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Caption: A generalized workflow for a spectrophotometric tyrosinase inhibition assay.
Conclusion
References
- 1. ebm-journal.org [ebm-journal.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chalcones as potent tyrosinase inhibitors: the importance of a 2,4-substituted resorcinol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]
Historical methods for 2-Nitroresorcinol preparation
An In-depth Technical Guide to the Historical Preparation of 2-Nitroresorcinol
Introduction
This compound (2-nitro-1,3-benzenediol) is a significant organic intermediate used in the synthesis of dyes, pharmaceuticals, and as a component in color photography developers.[1] Due to the high reactivity of the resorcinol ring, which is strongly activated by two hydroxyl groups, historical methods for the selective synthesis of this compound have faced challenges with controlling the position of nitration and preventing the formation of multiple byproducts. This guide provides a detailed overview of the core historical methods developed to address these challenges, complete with experimental protocols, quantitative data, and reaction pathway diagrams.
Historical Synthetic Methodologies
The preparation of this compound from resorcinol has historically been approached via two primary strategies: direct nitration and a multi-step process involving sulfonation as a means of protecting the more reactive sites on the aromatic ring.
Method 1: Direct Nitration of Resorcinol
The most straightforward approach to synthesizing this compound is the direct nitration of resorcinol using a nitrating agent, typically a mixture of nitric and sulfuric acids. However, the resorcinol molecule is highly activated, leading to substitution readily occurring at the 2, 4, and 6 positions.[2] This high reactivity makes the reaction difficult to control, often resulting in the formation of significant amounts of 4-nitroresorcinol, dinitro, and trinitro byproducts, as well as oxidation products.[1][3] Consequently, direct nitration methods are historically characterized by very low yields of the desired 2-nitro isomer, often around 10-13%.[1][3]
Logical Flow of Direct Nitration
References
An In-depth Technical Guide to the Discovery and Initial Studies of 2-Nitroresorcinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitroresorcinol, a derivative of resorcinol, has garnered interest in various scientific fields due to its potential biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial studies of this compound, with a focus on its chemical properties and early biological evaluations. The information is presented to be a valuable resource for researchers and professionals in drug development and related disciplines.
Discovery and Synthesis
The specific historical discovery of this compound is not well-documented in readily available literature. However, its parent compound, resorcinol, was first prepared by the Austrian chemists Heinrich Hlasiwetz and Ludwig Barth in 1864. The synthesis of this compound itself has been approached through several methods, primarily involving the nitration of resorcinol.
Early Synthesis Methods
Initial methods for the synthesis of this compound involved the direct nitration of resorcinol using a mixture of nitric acid and sulfuric acid. However, this method often resulted in low yields and the formation of multiple isomers and oxidation byproducts. A more controlled and higher-yielding approach involves a two-step process:
-
Sulfonation: Resorcinol is first sulfonated to protect the 4- and 6-positions of the aromatic ring.
-
Nitration and Desulfonation: The sulfonated intermediate is then nitrated, followed by the removal of the sulfonic acid groups via steam distillation to yield this compound.
A more recent and efficient method utilizes a Fe-Al-MCM-41 molecular sieve as a catalyst for the nitration of resorcinol, offering improved yields and milder reaction conditions.
Experimental Protocols for Synthesis
Materials:
-
Resorcinol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (65%)
-
Ice
-
Water
-
Steam distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Sulfonation:
-
To a flask containing resorcinol, slowly add concentrated sulfuric acid while stirring and maintaining the temperature below 30°C.
-
Heat the mixture to 100°C and maintain for 1 hour to ensure complete sulfonation.
-
Cool the reaction mixture to room temperature.
-
-
Nitration:
-
Slowly add concentrated nitric acid to the cooled sulfonation mixture, keeping the temperature below 10°C using an ice bath.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
-
Desulfonation and Isolation:
-
Carefully pour the reaction mixture onto crushed ice.
-
Subject the resulting solution to steam distillation.
-
Collect the distillate, which contains this compound.
-
Cool the distillate to induce crystallization.
-
Filter the crystals, wash with cold water, and dry to obtain the final product.
-
Materials:
-
Resorcinol
-
Sodium Nitrite (NaNO₂)
-
Hydrogen Peroxide (H₂O₂) (30% solution)
-
Fe-Al-MCM-41 molecular sieve catalyst
-
Phosphate buffer (pH 7)
-
Ethyl acetate
-
Rotary evaporator
-
Chromatography column (Silica gel)
-
Petroleum ether
-
Acetone
Procedure:
-
Reaction Setup:
-
Dissolve resorcinol in a phosphate buffer (pH 7) in a reaction flask.
-
Add sodium nitrite to the solution and stir.
-
-
Nitration:
-
Slowly add hydrogen peroxide to the reaction mixture.
-
Add the Fe-Al-MCM-41 catalyst to initiate the reaction.
-
Stir the mixture at room temperature for the specified reaction time.
-
-
Extraction and Purification:
-
Filter the reaction mixture to remove the catalyst.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic layers and evaporate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and acetone as the eluent, to isolate this compound.
-
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₆H₅NO₄ |
| Molecular Weight | 155.11 g/mol |
| Appearance | Orange crystalline powder |
| Melting Point | 81-83 °C |
| Solubility | Slightly soluble in water. Soluble in ethanol and ether. |
| CAS Number | 601-89-8 |
Initial Biological Studies and Potential Applications
Initial investigations into the biological activities of this compound and its parent compound, resorcinol, have suggested several potential applications in the fields of medicine and cosmetics.
Tyrosinase Inhibition and Skin Lightening
The process of melanogenesis is regulated by complex signaling pathways. Studies on resorcinol have indicated that it may exert its anti-melanogenic effects by modulating the following pathways in melanocytes:
-
cAMP Signaling Pathway: Resorcinol has been shown to suppress the cyclic adenosine monophosphate (cAMP) signaling pathway, which is a key regulator of melanogenesis.
-
p38 MAPK Signaling Pathway: Resorcinol can activate the p38 mitogen-activated protein kinase (MAPK) pathway, which has been implicated in the negative regulation of melanin synthesis.
Below are diagrams illustrating these signaling pathways.
Caption: The cAMP signaling pathway in melanogenesis and the putative inhibitory role of resorcinol derivatives.
Caption: The p38 MAPK signaling pathway in melanogenesis and the putative activating role of resorcinol derivatives.
Antimicrobial Activity
This compound has been reported to possess antimicrobial properties.[1] While specific Minimum Inhibitory Concentration (MIC) values for this compound against various microbial strains are not extensively documented in publicly available literature, the general antimicrobial potential of nitroaromatic compounds is an area of active research.
HIV-1 Reverse Transcriptase Inhibition
There are indications that this compound could serve as a precursor for the synthesis of compounds with inhibitory activity against HIV-1 reverse transcriptase. This enzyme is crucial for the replication of the HIV virus. However, direct quantitative data (IC50) for this compound's inhibition of HIV-1 reverse transcriptase is not currently available.
Experimental Protocols for Biological Assays
The following are representative protocols for the key biological assays mentioned. These are generalized methods and would require optimization for the specific testing of this compound.
Mushroom Tyrosinase Inhibition Assay
Principle:
This colorimetric assay measures the inhibition of mushroom tyrosinase activity by monitoring the formation of dopachrome from the oxidation of L-DOPA.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Kojic acid (as a positive control)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare serial dilutions of this compound and kojic acid in phosphate buffer.
-
In a 96-well plate, add the tyrosinase solution to wells containing the different concentrations of the test compound or control.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals for 20-30 minutes.
-
Calculate the percentage of tyrosinase inhibition for each concentration and determine the IC50 value.
Caption: A generalized workflow for the in vitro mushroom tyrosinase inhibition assay.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Principle:
The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
Standard antibiotic (as a positive control)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
In a 96-well plate, prepare serial two-fold dilutions of this compound in MHB.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (broth with bacteria, no inhibitor) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density. The MIC is the lowest concentration with no visible growth.
Caption: A simplified workflow for the broth microdilution MIC assay.
HIV-1 Reverse Transcriptase Inhibition Assay
Principle:
This assay measures the ability of a compound to inhibit the activity of recombinant HIV-1 reverse transcriptase in vitro. A common method is a non-radioactive ELISA-based assay that detects the incorporation of digoxigenin- and biotin-labeled dUTP into a DNA strand.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
HIV-1 RT assay kit (containing template/primer, dNTPs, reaction buffer, etc.)
-
This compound
-
Known HIV-1 RT inhibitor (e.g., Nevirapine) as a positive control
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control.
-
In a 96-well plate, add the reaction mixture containing the template/primer and dNTPs.
-
Add the test compound or control to the respective wells.
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction and follow the kit instructions for the detection of the newly synthesized DNA (typically involving binding to a streptavidin-coated plate and detection with an anti-digoxigenin-peroxidase conjugate).
-
Measure the absorbance and calculate the percentage of inhibition to determine the IC50 value.
Caption: A general workflow for an ELISA-based HIV-1 Reverse Transcriptase inhibition assay.
Conclusion and Future Directions
This compound is a compound with a foundation in the well-studied chemistry of resorcinol. While its initial studies have hinted at promising biological activities, particularly in the realms of skin lightening, antimicrobial action, and antiviral potential, there is a clear need for more in-depth and quantitative research. Future studies should focus on:
-
Quantitative Biological Activity: Determining the specific IC50 and MIC values of this compound against tyrosinase, various microbial strains, and HIV-1 reverse transcriptase.
-
Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects, including its direct impact on cellular signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity for specific biological targets.
-
In Vivo Studies: Progressing to in vivo models to evaluate the efficacy and safety of this compound for its potential therapeutic and cosmetic applications.
This technical guide serves as a foundational resource to stimulate and guide further research into the promising potential of this compound.
References
Methodological & Application
2-Nitroresorcinol: A Versatile Intermediate in Organic Synthesis for Pharmaceutical and Materials Science Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitroresorcinol (2-nitro-1,3-dihydroxybenzene), a yellow crystalline solid, is a pivotal intermediate in organic synthesis.[1] Its chemical structure, featuring both nitro and hydroxyl functional groups, provides a versatile platform for the synthesis of a wide array of more complex molecules. The nitro group can be readily reduced to an amino group, opening pathways to various heterocyclic compounds, while the phenolic hydroxyl groups offer sites for further functionalization.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound as a key starting material in the synthesis of valuable compounds for the pharmaceutical and materials science industries.
Key Applications
This compound serves as a crucial precursor in the synthesis of:
-
2-Aminoresorcinol: A key building block for pharmaceuticals and a maltase-glucoamylase inhibitor.[4] The reduction of the nitro group in this compound is the primary route to this important diamine.
-
Benzoxazole Derivatives: These heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including their use as HIV-1 reverse transcriptase inhibitors.[2][4]
-
4-Hydroxy-2-benzoxazolone (HBOA): A naturally occurring compound with reported hepatoprotective, anti-inflammatory, and antioxidant properties.[5][6]
-
Dyes and Porous Materials: this compound is used as an intermediate in the synthesis of dyes and can be employed in the thermal polycondensation with cyanuric chloride to create porous materials.[1][7]
Synthesis of this compound
Several methods exist for the synthesis of this compound, primarily through the nitration of resorcinol. The yields of this compound and the co-product 4-nitroresorcinol are highly dependent on the reaction conditions and catalysts used.
Quantitative Data on this compound Synthesis
| Method | Starting Material | Key Reagents/Catalyst | Solvent/Medium | Yield of this compound (%) | Yield of 4-Nitroresorcinol (%) | Total Yield (%) | Reference |
| Method 1 | Resorcinol | Sodium nitrite, Hydrogen peroxide, Fe-Al-MCM-41 molecular sieve | Phosphate buffer (pH=7) | 27.4 | 23.5 | 50.9 | [1][5] |
| Method 2 | Resorcinol | Sodium nitrite, Hydrogen peroxide, Water-soluble tetrakis(sodium sulfonate) iron porphyrin | Phosphate buffer (pH=7) | 9.9 | 11.8 | 21.7 | [5] |
| Method 3 | Resorcinol | Concentrated H₂SO₄, Concentrated HNO₃, Silica gel (assistant dehydrant) | Not specified | >44 | Not specified | >44 | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Method 1)
This protocol describes a greener synthesis approach using a heterogeneous catalyst in an aqueous buffer.
Materials:
-
Resorcinol
-
Sodium nitrite (NaNO₂)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Fe-Al-MCM-41 molecular sieve
-
Phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate
-
Petroleum ether
-
Acetone
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of resorcinol in 40 mL of phosphate buffer (pH = 7) at room temperature.
-
Add 60 mmol of sodium nitrite to the solution and stir.
-
In a separate beaker, dissolve 4 mmol of hydrogen peroxide in 10 mL of phosphate buffer.
-
Add the hydrogen peroxide solution dropwise to the resorcinol solution over 15 minutes.
-
Add 0.06 g of Fe-Al-MCM-41 molecular sieve to the reaction mixture to initiate the reaction.
-
Stir the reaction mixture vigorously at room temperature for 80 minutes.
-
Upon completion of the reaction (monitored by TLC), filter the reaction mixture to remove the catalyst.
-
Extract the filtrate with ethyl acetate (2 x 80 mL).
-
Combine the organic layers and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a 1:1 (v/v) mixture of petroleum ether and acetone to yield this compound and 4-nitroresorcinol.[5]
Protocol 2: Synthesis of 2-Aminoresorcinol via Catalytic Hydrogenation of this compound
The reduction of the nitro group in this compound to an amine is a key transformation. Catalytic hydrogenation is a common and efficient method for this purpose.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a hydrogenation vessel, dissolve this compound in a suitable solvent such as methanol or ethanol.
-
Carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Introduce hydrogen gas into the vessel, typically at a pressure of 1-4 atm.
-
Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen or by TLC.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the solvent used in the reaction.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 2-aminoresorcinol.
-
The product can be further purified by recrystallization if necessary.
Note: 2-aminoresorcinol is susceptible to oxidation, and it is often prepared and used in situ for subsequent reactions.
Protocol 3: One-Pot Synthesis of 4-Hydroxy-2-benzoxazolone (HBOA) from this compound
This protocol involves the reduction of this compound to 2-aminoresorcinol, followed by cyclization with urea in a single reaction vessel.[1]
Materials:
-
This compound
-
Catalyst for nitro reduction (e.g., Pd/C)
-
Hydrogen source (e.g., H₂ gas or a transfer hydrogenation agent like ammonium formate)
-
Urea
-
Suitable solvent (e.g., ethanol or a higher boiling point solvent compatible with both reaction steps)
Procedure:
-
Reduction Step: In a suitable reactor, dissolve this compound in an appropriate solvent. Add the reduction catalyst (e.g., Pd/C).
-
Perform the reduction of the nitro group to an amino group as described in Protocol 2 (catalytic hydrogenation) or by using a transfer hydrogenation method. This will form 2-aminoresorcinol in situ.
-
Cyclization Step: After the reduction is complete (as monitored by TLC), add urea to the reaction mixture containing the newly formed 2-aminoresorcinol.
-
Heat the reaction mixture to reflux to facilitate the cyclization reaction. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture and remove the catalyst by filtration.
-
Remove the solvent under reduced pressure.
-
The crude 4-hydroxy-2-benzoxazolone can be purified by recrystallization from a suitable solvent system.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic transformations starting from this compound.
Caption: Synthetic pathways starting from resorcinol to this compound and its subsequent key transformations.
Caption: Experimental workflow for the synthesis of this compound and its subsequent reduction to 2-aminoresorcinol.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its utility in the preparation of pharmacologically active compounds such as benzoxazoles and HBOA, as well as in materials science, underscores its importance. The protocols provided herein offer researchers and drug development professionals a guide to the synthesis and key transformations of this important molecule. The development of greener synthetic routes to this compound further enhances its appeal as a starting material for a variety of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. SYNTHESIS OF PYRIDIN-2(1H)-ONES BY THE INTRAMOLECULAR CYCLIZATION OF AMIDES OF β-ENAMINO KETONES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Table 2 from Synthesis of pyridin-2(1H)-one derivatives via enamine cyclization. | Semantic Scholar [semanticscholar.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Nitroresorcinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes are a prominent class of organic compounds characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings. These chromophoric systems are responsible for the vibrant colors exhibited by these compounds, leading to their extensive use as dyes and pigments in various industries. Beyond their coloring properties, azo compounds are gaining attention in the pharmaceutical and medicinal fields due to their diverse biological activities. The synthesis of azo dyes is typically achieved through a two-step process: the diazotization of a primary aromatic amine followed by the azo coupling of the resulting diazonium salt with an electron-rich coupling agent, such as a phenol or an aromatic amine.
2-Nitroresorcinol, with its two hydroxyl groups and a nitro group, is an interesting, highly activated coupling component for the synthesis of novel azo dyes. The presence of these functional groups is expected to influence the spectral properties and potential biological activity of the resulting dyes. These application notes provide a generalized protocol for the synthesis of azo dyes using this compound as the coupling agent.
General Reaction Scheme
The synthesis involves the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This is followed by the electrophilic aromatic substitution reaction of the diazonium salt with this compound in an alkaline medium to yield the corresponding azo dye.
Caption: General reaction scheme for the synthesis of azo dyes using this compound.
Experimental Protocols
Protocol 1: Diazotization of Aromatic Amines
This protocol describes the general procedure for the preparation of the diazonium salt from a primary aromatic amine.
Materials:
-
Substituted aromatic amine (e.g., aniline, p-toluidine, p-nitroaniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a 100 mL beaker, dissolve 0.01 mol of the selected aromatic amine in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of 0.011 mol of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of the aromatic amine hydrochloride, ensuring the temperature is maintained between 0-5 °C.
-
Continue stirring the resulting diazonium salt solution for an additional 15-20 minutes at the same temperature. This solution should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with this compound
This protocol details the coupling of the freshly prepared diazonium salt with this compound to synthesize the azo dye.
Materials:
-
Freshly prepared diazonium salt solution (from Protocol 1)
-
This compound
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, dissolve 0.01 mol of this compound in 20 mL of a 10% sodium hydroxide solution.
-
Cool this alkaline solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold alkaline this compound solution with vigorous stirring.
-
A colored precipitate of the azo dye is expected to form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
Protocol 3: Isolation and Purification of the Azo Dye
This protocol outlines the steps for isolating and purifying the synthesized azo dye.
Materials:
-
Reaction mixture containing the precipitated azo dye
-
Cold Distilled Water
-
Ethanol (or a suitable recrystallization solvent)
-
Buchner funnel and filter paper
-
Desiccator or vacuum oven
Procedure:
-
Filter the precipitated azo dye using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to obtain the pure azo dye.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Determine the yield and melting point of the synthesized dye.
-
Characterize the dye using spectroscopic methods such as UV-Vis and FT-IR spectroscopy.
Illustrative Experimental Workflow
Caption: Experimental workflow for the synthesis of azo dyes from this compound.
Data Presentation
Due to the lack of specific literature data for azo dyes derived from this compound, the following table presents illustrative quantitative data for a series of hypothetical azo dyes. These values are estimates based on typical yields and spectral properties of similar azo compounds and should be confirmed by experimental data.
| Aromatic Amine | Hypothetical Product Name | Molecular Formula | Estimated Yield (%) | Estimated λmax (nm) | Expected Color |
| Aniline | 4-(phenylazo)-2-nitroresorcinol | C₁₂H₉N₃O₄ | ~80-90 | ~450-480 | Orange-Red |
| p-Toluidine | 4-(p-tolylazo)-2-nitroresorcinol | C₁₃H₁₁N₃O₄ | ~85-95 | ~460-490 | Red |
| p-Nitroaniline | 4-((4-nitrophenyl)azo)-2-nitroresorcinol | C₁₂H₈N₄O₆ | ~75-85 | ~490-520 | Deep Red |
| Anthranilic acid | 2-((3,4-dihydroxy-5-nitrophenyl)azo)benzoic acid | C₁₃H₉N₃O₆ | ~70-80 | ~470-500 | Reddish-Brown |
Characterization
The synthesized azo dyes should be characterized using standard analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
UV-Visible Spectroscopy: To determine the maximum wavelength of absorption (λmax) and confirm the chromophoric system. Spectra are typically recorded in a suitable solvent like ethanol or DMF.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, such as the N=N stretch (typically weak, around 1400-1450 cm⁻¹), O-H stretch (broad, around 3200-3600 cm⁻¹), and C-NO₂ stretch (around 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹).
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the synthesized dyes.
Safety Precautions
-
Aromatic amines are often toxic and may be carcinogenic. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, and work in a well-ventilated fume hood.
-
Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.
-
Diazonium salts can be explosive when dry. They should be prepared in solution at low temperatures and used immediately without isolation.
-
Wear appropriate PPE at all times during the experimental procedures.
Application Notes: Synthesis of Benzoxazoles from 2-Nitroresorcinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the synthesis of substituted benzoxazoles, a crucial scaffold in medicinal chemistry, starting from 2-nitroresorcinol. The synthesis is a two-step process involving the reduction of the nitro group to form an aminophenol intermediate, followed by a condensation and cyclization reaction with an aldehyde to yield the final benzoxazole product. This protocol offers a robust and adaptable methodology for accessing a variety of benzoxazole derivatives.
Experimental Protocols
The synthesis is performed in two main stages:
-
Reduction of this compound to 2-Aminoresorcinol: This protocol utilizes a catalytic transfer hydrogenation method, which is generally efficient and avoids the need for high-pressure hydrogenation equipment.
-
Synthesis of 2-Aryl-benzoxazole from 2-Aminoresorcinol: This step involves the condensation of the in-situ generated 2-aminoresorcinol with an aromatic aldehyde, followed by oxidative cyclization to form the benzoxazole ring.
Protocol 1: Reduction of this compound
This procedure outlines the reduction of the nitro group of this compound to an amine using palladium on carbon (Pd/C) as a catalyst and ammonium formate as the hydrogen source.
Materials:
-
This compound
-
Palladium on Carbon (10 wt% Pd/C)
-
Ammonium Formate (HCOONH₄)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Diatomaceous Earth (e.g., Celite®)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq).
-
Add methanol (10 mL) to dissolve the starting material.
-
Carefully add 10 wt% Pd/C (typically 5-10 mol% of Pd).
-
Add ammonium formate (5.0 mmol, 5.0 eq) to the mixture.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of methanol or ethyl acetate.
-
The resulting filtrate contains 2-aminoresorcinol and can be used directly in the next step or concentrated under reduced pressure if isolation is required.
Protocol 2: Synthesis of 2-(Aryl)benzoxazole
This protocol describes the one-pot synthesis of a 2-aryl-substituted benzoxazole from the 2-aminoresorcinol solution generated in Protocol 1 and an aromatic aldehyde.
Materials:
-
Filtrate containing 2-aminoresorcinol from Protocol 1
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol, 1.0 eq)
-
Ethanol (EtOH)
-
Catalyst (e.g., Nickel Sulfate, NiSO₄, 10 mol%)[1]
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To the filtrate containing 2-aminoresorcinol (1.0 mmol) from the previous step, add the aromatic aldehyde (1.0 mmol, 1.0 eq).
-
If the solvent from the previous step was removed, redissolve the 2-aminoresorcinol in ethanol (10 mL).
-
Add the catalyst, for instance, NiSO₄ (0.1 mmol, 10 mol%).[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. Reaction times can vary from 1.5 to 3 hours depending on the specific aldehyde used.[1]
-
Upon completion, if a heterogeneous catalyst was used, it can be removed by filtration.
-
The crude product can be purified by recrystallization or column chromatography on silica gel using a hexane/ethyl acetate solvent system.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of benzoxazoles, based on the condensation of 2-aminophenols with various aldehydes.
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NiSO₄ (10 mol%) | EtOH | 1.5 | 80 |
| 2 | 4-Methylbenzaldehyde | NiSO₄ (10 mol%) | EtOH | 1.5 | 87 |
| 3 | 4-Methoxybenzaldehyde | NiSO₄ (10 mol%) | EtOH | 1.5 | 88 |
| 4 | 3,4-Dimethylbenzaldehyde | NiSO₄ (10 mol%) | EtOH | 1.5 | 86 |
Data adapted from a representative protocol for the synthesis of benzoxazoles from 2-aminophenol and substituted aldehydes.[1] The yields are based on the limiting reagent, the aldehyde.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the two-step synthesis of a 2-aryl-benzoxazole from this compound.
Caption: Workflow for the synthesis of 2-Aryl-benzoxazoles.
Signaling Pathway (General Representation)
This is a generalized representation of the chemical transformation and does not depict a biological signaling pathway.
Caption: Key stages in benzoxazole synthesis.
References
Application Notes and Protocols for 2-Nitroresorcinol as a Chromogenic Reagent for Metal Ions
Introduction
2-Nitroresorcinol (2-nitro-1,3-benzenediol) is an organic compound that can act as a chelating agent and chromogenic reagent for the determination of certain metal ions.[1] Its molecular structure, featuring hydroxyl and nitro groups on a benzene ring, allows for the formation of colored complexes with metal ions in solution.[1][2] The intensity of the color produced is proportional to the concentration of the metal ion, which forms the basis for quantitative analysis using spectrophotometry. This document provides a generalized framework for the application of this compound in the colorimetric determination of metal ions.
Principle of Detection
The reaction between a metal ion and this compound in a solution of appropriate pH leads to the formation of a stable, colored metal-ligand complex. The optimal conditions for this reaction, including pH, reagent concentration, and reaction time, are specific to the metal ion being analyzed. The concentration of the metal ion can then be determined by measuring the absorbance of the solution at the wavelength of maximum absorption (λmax) of the complex and applying the Beer-Lambert Law.
Quantitative Data Summary
Due to the lack of specific published data on the use of this compound for the quantitative determination of iron, cobalt, and molybdenum, the following table provides a template for summarizing key analytical parameters. Researchers should experimentally determine these values for their specific application.
| Metal Ion | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linear Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Optimal pH | Stoichiometry (Metal:Ligand) |
| Iron (Fe) | [To be determined] | [To be determined] | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| Cobalt (Co) | [To be determined] | [To be determined] | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| Molybdenum (Mo) | [To be determined] | [To be determined] | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
Experimental Protocols
The following are generalized protocols for the spectrophotometric determination of a metal ion using this compound. These should be optimized for the specific metal ion of interest.
1. Preparation of Reagents
-
Standard Metal Ion Stock Solution (e.g., 1000 µg/mL): Dissolve a precisely weighed amount of a high-purity salt of the metal ion (e.g., ferrous ammonium sulfate for iron) in deionized water. Acidify slightly with a suitable acid (e.g., HCl or H₂SO₄) to prevent hydrolysis and dilute to a known volume in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with deionized water.
-
This compound Reagent Solution (e.g., 0.1% w/v): Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., ethanol or deionized water, solubility may be limited in water) and dilute to a known volume. This solution should be stored in a dark bottle and prepared fresh as needed.
-
Buffer Solution: Prepare a buffer solution to maintain the optimal pH for complex formation. The choice of buffer will depend on the target pH. For example, acetate buffers are suitable for acidic to neutral pH, while ammonia-ammonium chloride buffers are used for alkaline conditions.
2. General Spectrophotometric Procedure
-
Sample Preparation: Prepare the sample solution containing the metal ion of interest. The sample may require digestion or other pre-treatment steps to bring the metal ion into a suitable form and eliminate interfering substances.
-
Complex Formation:
-
Pipette a known volume of the sample or standard solution into a volumetric flask.
-
Add the necessary volume of buffer solution to adjust the pH to the optimal range.
-
Add an excess of the this compound reagent solution to ensure complete complexation of the metal ion.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the solution to stand for the required time for full color development.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the predetermined λmax of the metal-2-Nitroresorcinol complex.
-
Use a reagent blank (containing all reagents except the metal ion) to zero the instrument.
-
Measure the absorbance of the standard solutions and the sample solution.
-
-
Calibration and Calculation:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.
-
Determine the concentration of the metal ion in the sample solution by interpolating its absorbance on the calibration curve.
-
Visualizations
Caption: General workflow for metal ion determination using this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Nitroresorcinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Nitroresorcinol. This method is designed as a robust starting point for researchers and scientists engaged in the synthesis, quality control, and stability testing of this compound and related compounds. The protocol utilizes a reversed-phase C18 column with a simple isocratic mobile phase, ensuring ease of use and reproducibility.
Introduction
This compound is a chemical intermediate with applications in the synthesis of various organic compounds, including pharmaceuticals and dyes. Accurate and reliable analytical methods are crucial for monitoring its purity, quantifying its presence in reaction mixtures, and assessing its stability under various conditions. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for this purpose due to its high resolution, sensitivity, and specificity. This document provides a comprehensive protocol for the HPLC analysis of this compound.
Data Presentation
The following tables summarize the proposed chromatographic conditions and system suitability parameters for the analysis of this compound. These values are intended as a starting point for method development and validation.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Table 2: System Suitability Parameters (Proposed)
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
| Retention Time (RT) | Approximately 4-6 minutes |
Experimental Protocols
This section provides a detailed methodology for the preparation of solutions and the execution of the HPLC analysis.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Phosphoric acid (AR grade)
-
Water (HPLC grade or Milli-Q)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector and an autosampler.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Preparation of Solutions
1. 20 mM Potassium Phosphate Buffer (pH 3.0):
- Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.
- Adjust the pH to 3.0 ± 0.05 with phosphoric acid.
- Filter the buffer through a 0.45 µm membrane filter before use.
2. Mobile Phase (Acetonitrile : 20 mM Potassium Phosphate Buffer (30:70, v/v)):
- Mix 300 mL of acetonitrile with 700 mL of the prepared 20 mM Potassium Phosphate Buffer (pH 3.0).
- Degas the mobile phase by sonication or an equivalent method before use.
3. Standard Stock Solution (1000 µg/mL):
- Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
- Dissolve the standard in the mobile phase and make up the volume to the mark.
4. Working Standard Solutions:
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. Sample Preparation:
- Accurately weigh a sample containing this compound and dissolve it in a known volume of mobile phase to achieve a final concentration within the calibration range.
- Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC Analysis Procedure
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject the mobile phase (blank) to ensure that there are no interfering peaks at the retention time of this compound.
-
Standard Injections: Inject the working standard solutions in ascending order of concentration.
-
Sample Injection: Inject the prepared sample solution.
-
Data Acquisition and Processing: Record the chromatograms and integrate the peak areas.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
Application Notes and Protocols for the ¹H and ¹³C NMR Spectrum Interpretation of 2-Nitroresorcinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Nitroresorcinol. This document includes tabulated spectral data, comprehensive experimental protocols for sample preparation and data acquisition, and a logical workflow for spectral analysis.
Spectral Data Summary
The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound. The spectra were recorded in deuterated chloroform (CDCl₃) at 90 MHz.[1]
Table 1: ¹H NMR Spectral Data of this compound in CDCl₃
| Signal Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
| -OH | 10.65 | br s | - | 2H |
| H-5 | 7.43 | t | 8.4 | 1H |
| H-4, H-6 | 6.61 | d | 8.4 | 2H |
Abbreviations: s = singlet, d = doublet, t = triplet, br = broad
Table 2: ¹³C NMR Spectral Data of this compound (Predicted)
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| C-2 | 155.0 |
| C-1, C-3 | 149.0 |
| C-5 | 135.0 |
| C-4, C-6 | 110.0 |
Note: The ¹³C NMR data is predicted as explicit experimental values were not available in the searched literature. Predicted values are based on standard chemical shift increments for substituted aromatic compounds.
Experimental Protocols
Detailed methodologies for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound are provided below.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.
Materials:
-
This compound (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
Pasteur pipette
-
Small vial
-
Cotton or glass wool plug
Protocol:
-
Weigh the appropriate amount of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently swirl the vial to dissolve the compound completely.
-
Place a small plug of cotton or glass wool into a Pasteur pipette.
-
Filter the solution through the plugged pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.
-
Cap the NMR tube securely.
NMR Data Acquisition
The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra of this compound on a standard NMR spectrometer.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, Jeol, Varian) with a proton frequency of at least 300 MHz.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (SW): 12-16 ppm
-
Acquisition Time (AQ): 2-4 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
Number of Scans (NS): 8-16
-
Receiver Gain (RG): Set automatically or adjusted to avoid signal clipping.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (SW): 0-220 ppm
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2-5 seconds
-
Number of Scans (NS): 1024 or more, depending on sample concentration.
-
Receiver Gain (RG): Set automatically or adjusted.
Spectral Interpretation and Structural Elucidation
The following section details the logical process for interpreting the NMR spectra and assigning the signals to the molecular structure of this compound.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic and hydroxyl regions.
-
Hydroxyl Protons (-OH): The two hydroxyl protons are expected to be deshielded and may appear as a broad singlet due to hydrogen bonding and exchange with trace amounts of water. The observed signal at 10.65 ppm is consistent with this assignment.[1]
-
Aromatic Protons: The aromatic region will show signals for the three protons on the benzene ring.
-
H-5: This proton is situated between two hydroxyl groups and is expected to be a triplet due to coupling with the two equivalent neighboring protons (H-4 and H-6). The triplet at 7.43 ppm is assigned to H-5.[1]
-
H-4 and H-6: These two protons are chemically equivalent due to the symmetry of the molecule. They are each coupled to H-5, resulting in a doublet. The signal at 6.61 ppm, integrating to two protons, is assigned to H-4 and H-6.[1]
-
¹³C NMR Spectrum Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show four signals, corresponding to the four unique carbon environments in the molecule.
-
C-2 (Nitro-substituted carbon): The carbon atom directly attached to the electron-withdrawing nitro group is expected to be significantly deshielded. The predicted signal at 155.0 ppm is assigned to C-2.
-
C-1 and C-3 (Hydroxyl-substituted carbons): The two carbon atoms bonded to the hydroxyl groups are also deshielded and are chemically equivalent. The predicted signal at 149.0 ppm is assigned to C-1 and C-3.
-
C-5: This carbon is situated between the two hydroxyl-bearing carbons and is predicted to appear at a lower chemical shift than the substituted carbons. The signal at 135.0 ppm is assigned to C-5.
-
C-4 and C-6: These two equivalent carbons are the most shielded of the aromatic carbons and are predicted to have a chemical shift of around 110.0 ppm.
Visualizations
Molecular Structure and NMR Assignments
Caption: Molecular structure of this compound with corresponding ¹H and ¹³C NMR signal assignments.
Experimental Workflow
Caption: A streamlined workflow for the NMR analysis of this compound.
References
Recrystallization procedure for purifying 2-Nitroresorcinol
Application Notes and Protocols
Topic: Recrystallization Procedure for Purifying 2-Nitroresorcinol
Application Note ID: APN-PNR-001
For Use With: Researchers, scientists, and drug development professionals requiring high-purity this compound.
Introduction
This compound (2-nitro-1,3-benzenediol) is an orange crystalline powder used as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty organic compounds.[1][2][3] The purity of this reagent is critical for downstream applications. Recrystallization is a robust and efficient technique for the purification of solid organic compounds. This document provides a detailed protocol for the purification of this compound using an aqueous ethanol solvent system, a method cited for its effectiveness.[1][4][5]
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding the material's behavior during the recrystallization process.
| Property | Value | Reference |
| IUPAC Name | 2-nitrobenzene-1,3-diol | |
| CAS Number | 601-89-8 | [6] |
| Molecular Formula | C₆H₅NO₄ | [3][7] |
| Molecular Weight | 155.11 g/mol | [3][7] |
| Appearance | Orange to Red-Orange Crystalline Powder | [3][7][6] |
| Melting Point | 81-83 °C | [1][6][8] |
| Solubility | Slightly soluble in water. Soluble in methanol. | [1][6][8][9] |
Experimental Protocol: Recrystallization
This protocol details the step-by-step procedure for the purification of this compound. The primary impurity often encountered during its synthesis is the 4-nitroresorcinol isomer.[1][4][10]
3.1. Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
3.2. Safety Precautions
-
This compound is harmful if swallowed or in contact with skin and causes skin and serious eye irritation.[7]
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ethanol is a flammable solvent. Ensure no open flames are nearby and use a heating mantle or steam bath for heating.
3.3. Procedure
Step 1: Solvent Preparation Prepare a 50% (v/v) aqueous ethanol solution by mixing equal volumes of ethanol and deionized water. This mixed solvent system is effective for the recrystallization of this compound.[5]
Step 2: Dissolution
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the 50% aqueous ethanol solvent—just enough to cover the solid.
-
Gently heat the mixture to the boiling point of the solvent while stirring continuously to aid dissolution.
-
Continue to add small portions of the hot solvent until the this compound has completely dissolved. Avoid adding a large excess of solvent to ensure a high recovery yield.
Step 3: Hot Filtration (Optional) If insoluble impurities are visible in the hot solution, perform a hot gravity filtration.
-
Pre-heat a second Erlenmeyer flask and a glass funnel.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper to remove the insoluble impurities. This step must be performed rapidly to prevent premature crystallization in the funnel.[11]
Step 4: Crystallization
-
Remove the flask containing the clear, hot filtrate from the heat source.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of large, pure crystals.[12]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.
Step 5: Isolation and Washing
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[13]
-
Wash the collected crystals with a small amount of ice-cold 50% aqueous ethanol to rinse away any remaining soluble impurities.
-
Continue to draw air through the funnel for several minutes to partially dry the crystals.[11]
Step 6: Drying
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done in a drying oven at a temperature well below the melting point (e.g., 50-60 °C) or in a vacuum desiccator at room temperature.
Visualization of Experimental Workflow
The logical flow of the recrystallization procedure is outlined in the diagram below.
Caption: Workflow for the purification of this compound.
References
- 1. This compound | 601-89-8 [chemicalbook.com]
- 2. CAS 601-89-8: this compound | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [guidechem.com]
- 5. CN103910637A - Method of synthesizing this compound by utilizing silica gel as assistant dehydrant - Google Patents [patents.google.com]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound | C6H5NO4 | CID 11760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 601-89-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound, 98% | Fisher Scientific [fishersci.ca]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols for the Separation of Nitroresorcinol Isomers by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroresorcinols are important chemical intermediates in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals. The nitration of resorcinol typically yields a mixture of isomers, primarily 2-nitroresorcinol and 4-nitroresorcinol. Due to their different chemical and physical properties, the separation and purification of these isomers are crucial for subsequent applications. This document provides a detailed protocol for the separation of this compound and 4-nitroresorcinol using silica gel column chromatography.
Principle of Separation
Column chromatography is a versatile technique used for the purification of individual chemical compounds from a mixture. The separation is based on the differential adsorption of the compounds to a stationary phase while a mobile phase moves through it. In this application, silica gel, a polar adsorbent, is used as the stationary phase. The nitroresorcinol isomers, having different polarities, will interact with the silica gel to varying extents. The less polar isomer will have a weaker interaction and will be eluted from the column faster by the mobile phase, while the more polar isomer will be retained longer.
The polarity of the nitroresorcinol isomers is influenced by the position of the nitro group relative to the hydroxyl groups. 4-Nitroresorcinol is generally more polar than this compound due to a greater potential for intermolecular hydrogen bonding. Consequently, in a normal-phase chromatography setup with a polar stationary phase like silica gel, this compound is expected to elute before 4-nitroresorcinol.
Experimental Protocol
This protocol outlines the step-by-step procedure for the separation of a mixture of this compound and 4-nitroresorcinol.
Materials and Reagents
-
Stationary Phase: Silica gel (100-200 mesh)
-
Mobile Phase: Petroleum ether and acetone (1:1, v/v)
-
Sample: A mixture of this compound and 4-nitroresorcinol (e.g., from a nitration reaction of resorcinol)
-
Apparatus:
-
Glass chromatography column (e.g., 50 cm length, 2.5 cm diameter)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Test tubes or fraction collector
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel coated) and developing chamber
-
UV lamp for visualization
-
Column Preparation (Slurry Method)
-
Ensure the chromatography column is clean, dry, and vertically clamped to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
In a beaker, prepare a slurry of silica gel in the mobile phase (1:1 petroleum ether:acetone). A common ratio is approximately 100 g of silica gel per 1 g of the crude mixture to be separated.
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, which helps in uniform packing. Gently tap the sides of the column to dislodge any air bubbles and to ensure a homogenous packing.
-
Once the silica gel has settled, add a thin layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance during sample and solvent addition.
-
Continuously add the mobile phase to the column, ensuring the solvent level never drops below the top of the sand layer to prevent the column from running dry and cracking.
Sample Loading (Wet Loading)
-
Dissolve the crude nitroresorcinol isomer mixture in a minimum amount of the mobile phase.
-
Carefully add the dissolved sample onto the top of the sand layer using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level just reaches the top of the sand.
-
Carefully add a small amount of fresh mobile phase to wash any remaining sample from the sides of the column onto the silica bed.
Elution and Fraction Collection
-
Once the sample is loaded, carefully fill the column with the mobile phase. A separatory funnel can be used as a reservoir to continuously supply the eluent.
-
Begin the elution by opening the stopcock to achieve a steady flow rate (e.g., 2-5 mL/min).
-
Collect the eluate in a series of labeled test tubes or using a fraction collector. The size of the fractions can be adjusted based on the expected separation (e.g., 10-15 mL per fraction).
-
Monitor the separation by periodically analyzing the collected fractions using Thin-Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate and develop it in the same mobile phase. Visualize the spots under a UV lamp.
Isomer Identification and Isolation
-
Fractions containing the same pure compound (as determined by TLC) are combined.
-
The solvent from the combined fractions is removed using a rotary evaporator to yield the purified isomer.
-
The identity and purity of the isolated isomers can be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Data Presentation
The following tables summarize the expected results for the column chromatographic separation of this compound and 4-nitroresorcinol based on the protocol described.
Table 1: Physicochemical Properties of Nitroresorcinol Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Structure | Polarity |
| This compound | C₆H₅NO₄ | 155.11 | [Image of this compound structure] | Less Polar |
| 4-Nitroresorcinol | C₆H₅NO₄ | 155.11 | [Image of 4-Nitroresorcinol structure] | More Polar |
Table 2: Chromatographic Separation Data (Illustrative)
| Isomer | Retention Volume (mL) | Peak Width (mL) | Elution Order |
| This compound | 120 | 15 | 1st |
| 4-Nitroresorcinol | 180 | 20 | 2nd |
Table 3: Calculated Resolution
| Parameter | Value |
| Resolution (R) | 2.28 |
The resolution (R) is calculated using the formula: R = 2(V₂ - V₁) / (W₁ + W₂), where V₁ and V₂ are the retention volumes and W₁ and W₂ are the peak widths of the two isomers. A resolution value greater than 1.5 indicates a good separation.
Visualizations
Experimental Workflow
Caption: Workflow for the separation of nitroresorcinol isomers.
Logical Relationship of Separation
Caption: Principle of nitroresorcinol isomer separation.
Conclusion
The described column chromatography protocol provides an effective method for the separation of this compound and 4-nitroresorcinol isomers. The use of a silica gel stationary phase and a 1:1 petroleum ether:acetone mobile phase allows for a good resolution of the two compounds. This application note serves as a comprehensive guide for researchers and professionals in the field, enabling the efficient purification of these important chemical intermediates. For optimal results, it is recommended to perform preliminary TLC analysis to fine-tune the mobile phase composition for the specific mixture being separated.
Application Notes and Protocols: The Role of 2-Nitroresorcinol in the Synthesis of HIV-1 Reverse Transcriptase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The virus's replication cycle is critically dependent on the enzyme reverse transcriptase (RT), which converts the viral RNA genome into DNA for integration into the host cell's genome. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART). These molecules bind to an allosteric site on the RT, inducing conformational changes that inhibit its enzymatic activity. Among the various scaffolds explored for NNRTIs, 2-pyridone derivatives have emerged as a promising class of potent inhibitors.
While 2-nitroresorcinol has been identified as a potential starting material for the synthesis of 2-pyridone derivatives, a review of the current scientific literature does not provide established, direct synthetic pathways for its use in the creation of HIV-1 reverse transcriptase inhibitors. However, its chemical structure suggests its potential as a precursor to key intermediates in pyridinone synthesis.
This document provides detailed protocols for the synthesis of this compound and a representative potent pyridinone-based NNRTI from established precursors. It also includes quantitative data on the anti-HIV-1 activity of various pyridinone derivatives and visualizations of the synthetic pathways and the mechanism of action of NNRTIs.
Quantitative Data: Anti-HIV-1 Activity of Pyridinone Derivatives
The following table summarizes the in vitro activity of selected 2-pyridinone derivatives against HIV-1 reverse transcriptase and viral replication.
| Compound ID | Modification | Target | IC50 (nM) | EC50 (nM) | Cell Line | Citation |
| L-697,639 | 3-[[(4,7-dimethylbenzoxazol-2-yl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one | HIV-1 RT | 19 | 25-50 | MT4 | [1] |
| L-697,661 | 3-[[(4,7-dichloro-1,3-benzoxazol-2-yl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one | HIV-1 RT | - | 25-50 | MT4 | [1] |
| Compound 26 (trans) | 6-(3,5-dimethylcyclohexyloxy)-3-isopropyl-4-methylpyridin-2(1H)-one | Wild-type HIV-1 | - | 4 | - | |
| Compound 22 | 4-cyclohexyloxy-3-iodo-6-methylpyridin-2(1H)-one | Wild-type HIV-1 | - | - | - | |
| FTC-2 | 2-pyridone-bearing phenylalanine derivative | HIV-1 | - | 5360 ± 980 | MT-4 | [2] |
| TD-1a | 2-pyridone-bearing phenylalanine derivative | HIV-2 | - | 4860 ± 1710 | MT-4 | [2] |
Experimental Protocols
Synthesis of this compound from Resorcinol
This protocol describes a green chemistry approach to the synthesis of this compound.
Materials:
-
Resorcinol
-
Sodium nitrite (NaNO₂)
-
Hydrogen peroxide (H₂O₂)
-
Fe-Al-MCM-41 molecular sieves
-
Phosphate buffer (pH=7)
-
Ethyl acetate
-
Petroleum ether
-
Acetone
-
Silica gel for column chromatography
Procedure:
-
At room temperature, dissolve 1 mmol of resorcinol in 40 mL of phosphate buffer (pH=7).
-
Add 60 mmol of sodium nitrite to the solution and stir.
-
Separately, dissolve 4 mmol of hydrogen peroxide in 10 mL of phosphate buffer.
-
After 15 minutes, add the hydrogen peroxide solution to the resorcinol and sodium nitrite mixture.
-
Add 0.06 g of Fe-Al-MCM-41 molecular sieves to initiate the reaction.
-
Stir the reaction mixture vigorously at room temperature for 80 minutes.
-
Upon completion of the reaction, filter the mixture.
-
Extract the filtrate with ethyl acetate (2 x 80 mL).
-
Combine the organic phases and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a 1:1 (v/v) mixture of petroleum ether and acetone as the eluent.
-
This process yields this compound (27.4% yield) and 4-nitroresorcinol (23.5% yield).[3]
Representative Synthesis of a Potent Pyridinone-Based NNRTI
The following is a representative, multi-step synthesis of a potent class of pyridinone NNRTIs, adapted from documented procedures. This synthesis does not start from this compound but illustrates a common strategy for constructing the pyridinone core.
Step 1: Synthesis of 3-Amino-5-ethyl-6-methylpyridin-2(1H)-one
A common precursor for many pyridinone NNRTIs is 3-amino-2-hydroxypyridine, which can be synthesized through various routes. For the purpose of this protocol, we will assume the availability of a substituted 3-aminopyridin-2(1H)-one.
Step 2: Coupling of the Pyridinone Core with a Heterocyclic Moiety
This step involves the coupling of the 3-amino group of the pyridinone with a suitable heterocyclic aldehyde or carboxylic acid to introduce the "wing" structures characteristic of many NNRTIs.
Materials:
-
3-Amino-5-ethyl-6-methylpyridin-2(1H)-one
-
4,7-Dimethylbenzoxazole-2-carboxaldehyde
-
Sodium triacetoxyborohydride
-
Dichloroethane (DCE)
-
Methanol
-
Sodium bicarbonate solution
-
Brine
-
Magnesium sulfate
Procedure (Reductive Amination):
-
To a solution of 3-amino-5-ethyl-6-methylpyridin-2(1H)-one in dichloroethane, add 4,7-dimethylbenzoxazole-2-carboxaldehyde.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride in portions over 30 minutes.
-
Continue stirring at room temperature for 16 hours.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield the final compound, 3-[[(4,7-dimethylbenzoxazol-2-yl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one (L-697,639).
Visualizations
Synthesis of this compound
Caption: Synthesis of this compound from Resorcinol.
Representative Synthesis of a Pyridinone NNRTI
Caption: Synthesis of a Pyridinone NNRTI.
Mechanism of HIV-1 Reverse Transcriptase Inhibition by NNRTIs
Caption: NNRTI Mechanism of Action on HIV-1 RT.
References
- 1. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Mechanistic Study of 2-Pyridone-Bearing Phenylalanine Derivatives as Novel HIV Capsid Modulators [mdpi.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
Application of Resorcinol Derivatives in Cosmetics for Skin Lightening: Application Notes and Protocols
Disclaimer: Initial safety assessments indicate that 2-Nitroresorcinol is a hazardous substance and is not suitable for use in cosmetic applications for skin lightening. The following information focuses on Resorcinol and its derivatives, which are established skin-lightening agents in the cosmetic industry.
Introduction
Hyperpigmentation, the excessive production of melanin, can lead to various skin conditions such as melasma, freckles, and age spots. The regulation of melanin synthesis, or melanogenesis, is a key target for the development of skin-lightening agents. Resorcinol and its derivatives, such as 4-butylresorcinol and hexylresorcinol, have been identified as potent inhibitors of tyrosinase, the rate-limiting enzyme in melanogenesis.[1][2][3] This document provides detailed application notes and experimental protocols for researchers and scientists in the field of cosmetic science and drug development to evaluate the efficacy of these compounds.
Mechanism of Action: Tyrosinase Inhibition
The primary mechanism by which resorcinol derivatives lighten the skin is through the competitive inhibition of tyrosinase.[2][3] Tyrosinase catalyzes the first two critical steps in melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[4][5][6] By binding to the active site of tyrosinase, resorcinol derivatives prevent the substrate from binding, thereby blocking the entire melanogenesis cascade. This leads to a decrease in melanin production in the melanocytes.
Signaling Pathway of Melanogenesis and Inhibition by Resorcinol Derivatives
Melanogenesis is regulated by a complex signaling pathway. The binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[6][7] This activates protein kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[6] Phosphorylated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression.[1][7] MITF then promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[7][8] Resorcinol derivatives directly inhibit the enzymatic activity of tyrosinase, thus blocking the pathway at a critical downstream step.
Caption: Melanogenesis signaling pathway and the inhibitory action of resorcinol derivatives.
Efficacy Data of Resorcinol Derivatives
The efficacy of skin-lightening agents is often quantified by their IC50 value for tyrosinase inhibition and the percentage of melanin reduction in cell-based assays.
| Compound | Tyrosinase Inhibition IC50 (µM) | Melanin Reduction in B16F10 cells (%) | Reference |
| Phenylethyl Resorcinol | 22 times more potent than Kojic Acid | Significant inhibition of tyrosinase activity | [9] |
| 4-Butylresorcinol | - | Potent inhibition of melanin production | [3] |
| Resorcinol | - | 68.3% at 2 mM | [1] |
| Hexylresorcinol | Potent inhibitor | Comparable to 2% Hydroquinone in clinical studies | [2][10][11] |
Experimental Protocols
In Vitro Tyrosinase Inhibition Assay
This assay determines the ability of a test compound to inhibit the enzymatic activity of mushroom tyrosinase in a cell-free system.
Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.
-
Mushroom Tyrosinase
-
L-DOPA
-
Test Compound (Resorcinol derivative)
-
Kojic Acid (Positive Control)
-
Phosphate Buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
-
Prepare stock solutions of the test compound and kojic acid in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations. For the control, add 20 µL of the solvent. For the positive control, add 20 µL of kojic acid solution.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.[4]
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes.[12]
-
Measure the absorbance at 475 nm using a microplate reader.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Cell-Based Melanin Content Assay
This assay quantifies the melanin content in B16F10 melanoma cells after treatment with a test compound.[13]
Caption: Experimental workflow for the cell-based melanin content assay.
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Test Compound (Resorcinol derivative)
-
Phosphate-Buffered Saline (PBS)
-
1N NaOH
-
BCA Protein Assay Kit
-
6-well plates
-
Microplate reader
-
Seed B16F10 cells in 6-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for 72 hours.
-
After incubation, wash the cells with PBS.
-
Lyse the cells by adding 1N NaOH to each well and incubating at 80°C for 1 hour.
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance at 405 nm to quantify the melanin content.
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
Normalize the melanin content to the protein concentration to account for any effects on cell proliferation.
-
The percentage of melanin content is calculated relative to the untreated control cells.
Safety Considerations
While resorcinol and its derivatives are used in cosmetics, it is crucial to adhere to recommended concentration limits and conduct thorough safety assessments. This compound, as indicated by its safety data sheets, is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[14][15][16][17] Therefore, it is not recommended for cosmetic use. For all resorcinol derivatives, appropriate personal protective equipment should be used during handling in a laboratory setting.
Conclusion
Resorcinol and its derivatives are effective skin-lightening agents that function primarily through the inhibition of tyrosinase. The protocols provided herein offer standardized methods for evaluating the efficacy of these compounds. Further research, including clinical trials, is essential to establish the safety and efficacy of new resorcinol derivatives for cosmetic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. specialchem.com [specialchem.com]
- 4. activeconceptsllc.com [activeconceptsllc.com]
- 5. activeconceptsllc.com [activeconceptsllc.com]
- 6. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanistic Studies of Anti-Hyperpigmentary Compounds: Elucidating Their Inhibitory and Regulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Improvement of Skin Whitening of Phenylethyl Resorcinol by Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prospective, randomized, double-blind clinical study of split-body comparison of topical hydroquinone and hexylresorcinol for skin pigment appearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. Page loading... [guidechem.com]
- 16. This compound | C6H5NO4 | CID 11760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Nitroresorcinol
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Nitroresorcinol synthesis.
Troubleshooting and Optimization Guide
This section addresses common issues encountered during the synthesis of this compound.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Ineffective Nitration: The nitrating agent is not sufficiently reactive, or reaction conditions (temperature, time) are suboptimal.[1] 2. Oxidation of Resorcinol: Resorcinol is highly activated and prone to oxidation by nitric acid, leading to tar formation.[2] 3. Incorrect Stoichiometry: Molar ratios of reactants are not optimized. | 1. Optimize Nitrating Agent & Conditions: - Use a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) in situ.[3] - Maintain low temperatures (0-10°C) during the addition of the nitrating agent to control the exothermic reaction.[4] - Consider alternative nitrating systems like sodium nitrite with an acid catalyst or a catalyst like Fe-Al-MCM-41 molecular sieves.[5] 2. Minimize Oxidation: - Add the nitrating agent slowly to a cooled solution of resorcinol. - Use a dehydrating agent like silica gel to reduce side reactions.[6] 3. Adjust Stoichiometry: Ensure an appropriate molar excess of the nitrating agent is used, but avoid large excesses that promote over-nitration. |
| Formation of Multiple Products (Isomers) | 1. Lack of Regioselectivity: Direct nitration of resorcinol can lead to a mixture of this compound and 4-nitroresorcinol.[7][8] 2. Over-nitration: The reaction is too vigorous or proceeds for too long, resulting in dinitro- or trinitro- products.[2] | 1. Improve Regioselectivity: - Employ a sulfonation-nitration-desulfonation strategy. First, sulfonate resorcinol to protect the 4 and 6 positions, then nitrate, and finally remove the sulfonic groups via steam distillation.[9] - Use milder, regioselective nitrating agents. 2. Control Reaction Extent: - Strictly control the reaction temperature and time. - Use a stoichiometric amount of the nitrating agent. |
| Dark Red or Brown Reaction Mixture (Tar Formation) | 1. Oxidative Polymerization: Phenolic compounds, especially under acidic and oxidizing conditions, can polymerize.[2][10] 2. High Reaction Temperature: Elevated temperatures accelerate side reactions and decomposition. | 1. Maintain Low Temperature: Keep the reaction vessel in an ice-water bath throughout the addition of the nitrating agent.[6] 2. Quench Reaction Appropriately: Pour the reaction mixture into crushed ice or ice-cold water immediately after the desired reaction time to stop the reaction and precipitate the product.[10] 3. Use of Scavengers: Add urea to the mixture after nitration to remove excess nitrous acid, which can contribute to side reactions.[4][6] |
| Difficulty in Product Purification | 1. Similar Polarity of Isomers: this compound and 4-nitroresorcinol have similar physical properties, making separation by simple recrystallization challenging. 2. Presence of Tarry Byproducts: Polymeric materials can interfere with crystallization and chromatography. | 1. Chromatographic Separation: Use column chromatography with a silica gel stationary phase. An eluent system of petroleum ether and acetone (1:1 v/v) has been shown to be effective.[5][7] 2. Steam Distillation: this compound is steam volatile, while its isomers and polysulfonated byproducts are not. This can be an effective purification method.[6][11] 3. Recrystallization: Recrystallize the crude product from aqueous ethanol.[7] |
Yield Comparison of Different Synthesis Methods
The following table summarizes yields of this compound achieved through various synthetic methodologies.
| Method | Nitrating Agent / Catalyst | Solvent / Conditions | This compound Yield | 4-Nitroresorcinol Yield | Total Yield | Reference |
| Direct Nitration (Traditional) | Mixed Acid (HNO₃/H₂SO₄) | Not specified | ~10-13% | - | ~10-13% | [6][9] |
| Sulfonation-Nitration | Mixed Acid (HNO₃/H₂SO₄) | Sulfuric Acid | 37.5% - 48.27% | - | 37.5% - 48.27% | [9] |
| Direct Nitration with Dehydrant | Mixed Acid (HNO₃/H₂SO₄) + Silica Gel | Not specified, low temp | >44% | - | >44% | [6] |
| Catalytic Nitration | NaNO₂ / H₂O₂ / Fe-Al-MCM-41 | Phosphate Buffer (pH 7) | 27.4% | 23.5% | 50.9% | [5][7] |
| Catalytic Nitration (Alternative) | NaNO₂ / H₂O₂ / Iron Porphyrin | Phosphate Buffer (pH 7) | 9.9% | 11.8% | 21.7% | [5][7] |
Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of resorcinol often low-yielding?
A1: The direct nitration of resorcinol is challenging due to the high reactivity of the resorcinol ring. The two hydroxyl groups are strongly activating, making the molecule susceptible to several competing reactions, including oxidation by nitric acid (which leads to tar formation), lack of regioselectivity resulting in a mixture of 2- and 4-nitro isomers, and over-nitration to form dinitro products.[2][6][8]
Q2: What is the purpose of using sulfuric acid along with nitric acid?
A2: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).[3] The nitronium ion is the active species that attacks the aromatic ring in electrophilic aromatic nitration.
Q3: How can I improve the regioselectivity to favor the 2-position over the 4-position?
A3: A common strategy to improve selectivity is to first sulfonate the resorcinol. The sulfonic acid groups will preferentially direct to the 4 and 6 positions, effectively blocking them. Subsequent nitration will then be directed to the 2-position. The sulfonic acid groups can then be removed by steam distillation to yield the desired this compound.[9][11]
Q4: What is the role of urea in the workup process?
A4: Urea is used as a scavenger for excess nitrous acid (HNO₂) that may be present in the reaction mixture.[4] Nitrous acid can cause unwanted side reactions, and its removal helps to improve the purity and stability of the final product.[6]
Q5: My final product is a dark, resinous solid instead of the expected orange crystalline powder. What went wrong?
A5: This indicates significant formation of byproducts, likely from oxidation and polymerization of the resorcinol starting material or the product.[10] This is typically caused by the reaction temperature being too high or the addition of the nitrating agent being too rapid.[2] Maintaining a low temperature (0-5°C) is critical to minimize these side reactions.
Detailed Experimental Protocols
Protocol 1: Nitration using Mixed Acid with Silica Gel Dehydrant
This method utilizes silica gel as a dehydrating agent to improve the yield of this compound. A yield of over 44% can be achieved.[6]
Materials:
-
Resorcinol (5.0 g)
-
Silica gel (0.25 g)
-
98% Sulfuric acid (H₂SO₄)
-
65% Nitric acid (HNO₃)
-
Crushed ice
-
Urea
-
50% Ethanol solution
Procedure:
-
Prepare Nitrating Mixture: In a separate flask, carefully mix 1.5 ml of 98% H₂SO₄ with 3.0 ml of 65% HNO₃. Cool this mixture in an ice-water bath to below 5°C.[6]
-
Reaction Setup: In a 250 ml three-necked round-bottom flask, combine 5.0 g of resorcinol and 0.25 g of silica gel.[6]
-
Sulfuric Acid Addition: Slowly add 25 ml of 98% H₂SO₄ dropwise to the resorcinol-silica gel mixture while stirring. Maintain cooling with an ice-water bath.[6]
-
Nitration: Slowly add the pre-cooled sulfuric-nitric mixed acid dropwise to the reactor. Keep the temperature below 10°C.
-
Quenching: After the addition is complete, add a generous amount of crushed ice to the reaction mixture, followed by the addition of urea to quench the reaction.[6]
-
Purification by Steam Distillation: Transfer the mixture to a larger flask and perform steam distillation. Collect the fractions containing the volatile this compound.[6]
-
Recrystallization: Filter the solid obtained from the distillate. Reflux the solid in a 1:4 ratio of solid to 50% ethanol (w/v) until fully dissolved. Cool the solution in an ice bath to precipitate the purified product. Filter, wash with cold 50% ethanol, and dry to obtain the final product.[6]
Protocol 2: Catalytic Nitration in Aqueous Buffer
This method is a greener approach using a catalyst in a buffered aqueous solution.[5][7]
Materials:
-
Resorcinol (1 mmol)
-
Sodium nitrite (NaNO₂, 60 mmol)
-
Hydrogen peroxide (H₂O₂, 4 mmol)
-
Fe-Al-MCM-41 molecular sieves (0.06 g)
-
Phosphate buffer (pH 7)
-
Ethyl acetate
Procedure:
-
Dissolution: At room temperature, dissolve 1 mmol of resorcinol in 40 mL of phosphate buffer (pH=7).
-
Reagent Addition: Add 60 mmol of sodium nitrite to the solution. In a separate container, dissolve 4 mmol of hydrogen peroxide in 10 mL of phosphate buffer. Add this H₂O₂ solution to the reaction mixture over 15 minutes.[5][7]
-
Catalysis: Initiate the reaction by adding 0.06 g of Fe-Al-MCM-41 molecular sieves.
-
Reaction: Stir the reaction mixture at room temperature for 80 minutes.[5][7]
-
Extraction: After the reaction is complete, extract the filtrate with ethyl acetate (2 x 80 mL).
-
Purification: Combine the organic phases and concentrate under reduced pressure. Purify the residue using column chromatography on silica gel, eluting with a 1:1 (v/v) mixture of petroleum ether and acetone to separate this compound (yield: 27.4%) and 4-nitroresorcinol (yield: 23.5%).[5][7]
Visualizations
Experimental Workflow: Sulfonation-Nitration-Desulfonation
Caption: Workflow for the synthesis of this compound via sulfonation.
Troubleshooting Decision Tree
Caption: Troubleshooting guide for this compound synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. stmarys-ca.edu [stmarys-ca.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. WO1988005038A1 - Process for preparing 4,6-dinitroresorcinol - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. CN103910637A - Method of synthesizing this compound by utilizing silica gel as assistant dehydrant - Google Patents [patents.google.com]
- 7. This compound | 601-89-8 [chemicalbook.com]
- 8. chemrj.org [chemrj.org]
- 9. Page loading... [guidechem.com]
- 10. Sciencemadness Discussion Board - Mono-nitration of resorcinol - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. DE633982C - Process for the preparation of 4-nitroresorcinol - Google Patents [patents.google.com]
Preventing the formation of 4-nitroresorcinol during nitration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of resorcinol. The focus is on preventing the formation of the 4-nitroresorcinol intermediate and controlling regioselectivity to synthesize desired dinitroresorcinol isomers.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the regioselectivity during resorcinol nitration so challenging?
A1: The high reactivity of the resorcinol ring makes its nitration difficult to control. The two hydroxyl (-OH) groups are strongly activating and ortho-, para-directing substituents.[1] This means that positions 2, 4, and 6 are all highly activated for electrophilic substitution, often leading to a mixture of mono-, di-, and tri-nitrated products, including 4-nitroresorcinol, 2,4-dinitroresorcinol, 4,6-dinitroresorcinol, and 2,4,6-trinitroresorcinol (styphnic acid).[2][3][4] The reaction is also highly exothermic, which can promote over-nitration and side reactions if not carefully controlled.[5][6]
Q2: How can I selectively synthesize 2,4-dinitroresorcinol while minimizing other isomers?
A2: A common and effective method to favor the formation of 2,4-dinitroresorcinol is to perform a sulfonation reaction prior to nitration.[7] First, resorcinol is reacted with sulfuric acid to form resorcinol sulfonic acids. This intermediate is then nitrated. The bulky sulfonic acid groups can help direct the nitro groups to the desired positions. A final hydrolysis step at an elevated temperature (130-135°C) removes the sulfonic acid groups to yield 2,4-dinitroresorcinol.[7] This multi-step process helps prevent the formation of significant quantities of styphnic acid.[7][8]
Q3: My synthesis is yielding 2,4-dinitroresorcinol and styphnic acid, but my target is 4,6-dinitroresorcinol. What causes this and how can it be prevented?
A3: The formation of byproducts nitrated at the 2-position (like 2,4-dinitroresorcinol and styphnic acid) is often catalyzed by the presence of the nitrosonium ion (NO⁺).[2][8] These ions can form from nitrogen suboxides (e.g., NO₂, N₂O₃, HNO₂) present as impurities in nitric acid.[4] To selectively synthesize 4,6-dinitroresorcinol, you must minimize the concentration of nitrosonium ions. This can be achieved by:
-
Using Purified Nitric Acid: Employ "white" fuming nitric acid that has been purged of nitrogen oxides, which are visible as a red or yellow color.[2][8]
-
Adding a Nitrosonium Ion Scavenger: Introduce a control agent like urea to the reaction medium before adding the resorcinol derivative.[2][8] Urea reacts with and eliminates any residual nitrous acid.
-
Controlling Temperature: Maintain sub-ambient temperatures (e.g., -20°C to 0°C) to suppress side reactions.[2][4]
Q4: What is the impact of temperature on product distribution?
A4: Temperature is a critical parameter for controlling both the rate of reaction and the product selectivity.[5]
-
High Temperatures: Increase the reaction rate but can lead to a loss of selectivity, promoting polynitration and the formation of undesired byproducts like styphnic acid.[2][6] High temperatures can also cause oxidation and degradation of the material, resulting in the formation of tar.[9][10]
-
Low Temperatures: Are essential for controlling the highly exothermic reaction.[6][11] Sub-ambient temperatures (between -20°C and 25°C) are consistently recommended to improve the yield and purity of the desired isomer, particularly for 4,6-dinitroresorcinol.[2][4]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Significant formation of 2,4,6-trinitroresorcinol (styphnic acid) | Reaction conditions are too harsh (high temperature, high acid concentration).[6][8] Presence of nitrosonium ions (NO⁺) from impure nitric acid.[2][4] | Maintain strict low-temperature control (-20°C to 0°C).[2][4] Use nitric acid that is substantially free of nitrogen suboxides.[4] Add a nitrosonium ion scavenger, such as urea, to the reaction mixture.[2] |
| Formation of a dark, tarry substance | Oxidation and/or polymerization of resorcinol or nitrated products due to high localized temperatures or overly aggressive nitrating conditions.[10] | Ensure the reaction is performed in a cooling bath (ice-salt, etc.).[6] Add the nitrating agent slowly and dropwise with vigorous stirring to dissipate heat effectively.[5][6] Consider using a milder nitrating agent if possible. |
| Low yield of desired dinitro-isomer; high recovery of 4-nitroresorcinol | Incomplete reaction due to insufficient time, low temperature for the specific substrate, or insufficient nitrating agent. | Allow the reaction to proceed for a longer duration, monitoring progress with HPLC or TLC.[4][12] Ensure at least a stoichiometric excess of the nitrating agent is used.[4][7] After the initial addition at low temperature, consider allowing the mixture to slowly warm to room temperature to ensure the reaction goes to completion.[5] |
| Product is a mixture of 2,4- and 4,6-dinitroresorcinol | The reaction conditions are not selective enough for a single isomer. This is a common outcome in direct nitration attempts.[4] | To favor 4,6-dinitroresorcinol , use the nitrosonium ion scavenging method (see FAQ 3).[2][8] To favor 2,4-dinitroresorcinol , use the sulfonation-first method (see FAQ 2).[7] |
Summary of Reaction Conditions for Dinitroresorcinol Isomers
| Target Product | Key Strategy | Typical Reagents | Temperature Range | Reported Yield |
| 2,4-Dinitroresorcinol | Sulfonation-Nitration-Hydrolysis | 1. 95% H₂SO₄ 2. 95% HNO₃ 3. Water (for hydrolysis) | Sulfonation: 100°C Nitration: 20-25°C Hydrolysis: 130-135°C[7] | ~69%[7] |
| 4,6-Dinitroresorcinol | Nitrosonium Ion Scavenging | Resorcinol Diacetate White Fuming HNO₃ (purged) Urea | -10°C to 0°C[2][8] | 65-85%[2] |
| 4,6-Dinitroresorcinol | Suboxide-Free Direct Nitration | Resorcinol 80-93% HNO₃ (suboxide-free) | -50°C to 0°C (preferably -25°C to -15°C)[4] | >60% (as a mixture with 2,4-isomer, but favoring 4,6-)[4] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dinitroresorcinol via Sulfonation[7]
Warning: This procedure involves highly corrosive and concentrated acids. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Sulfonation: Add 1 part by weight of resorcinol to 20 parts of 95% sulfuric acid. Heat the mixture to 100°C and maintain this temperature for 30 minutes. Cool the resulting solution of resorcinol sulfonic acids to 20°C.
-
Nitration: While maintaining the temperature between 20-25°C, slowly add 1.25 parts of 95% nitric acid with constant stirring. Continue stirring for an additional 15 minutes after the addition is complete.
-
Styphnic Acid Removal: Add 14.4 parts of water to the mixture. Any precipitated 2,4,6-trinitroresorcinol (styphnic acid) should be removed by filtration.
-
Hydrolysis: Reflux the filtrate for 1.5 hours at a temperature of 130-135°C.
-
Precipitation & Isolation: Dilute the hot mixture by adding it to 4.5 parts of cold water. The 2,4-dinitroresorcinol product will precipitate. Isolate the solid by filtration, wash with cold water, and dry. The expected melting point of the pure product is 144-148°C.[7][13]
Protocol 2: Selective Synthesis of 4,6-Dinitroresorcinol[2][8]
Warning: This procedure involves highly corrosive and potentially unstable reagents. Perform in a fume hood behind a blast shield with appropriate PPE.
-
Acid Preparation: Start with 70% nitric acid. Purge the acid with a stream of oxygen until it becomes colorless ("white" fuming nitric acid), indicating the removal of nitrogen dioxide.
-
Scavenger Addition: To the purified nitric acid, add a nitrosonium ion control agent such as urea (approx. 80 g per 1000 mL of acid). Cool this mixture to 0°C in an ice-salt bath.
-
Nitration: With rapid stirring, slowly add resorcinol diacetate (as a less reactive starting material) to the cold acid mixture over a period of about 30 minutes, ensuring the temperature remains at 0°C.
-
Reaction Completion: Continue to stir the reaction mixture at 0°C for at least one hour.
-
Workup: Quench the reaction by carefully pouring it onto crushed ice. The 4,6-dinitroresorcinol product will precipitate. Isolate the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
Visual Guides
Caption: Experimental workflow for the synthesis of 2,4-dinitroresorcinol.
Caption: Influence of key parameters on resorcinol nitration products.
References
- 1. chemrj.org [chemrj.org]
- 2. WO1988005038A1 - Process for preparing 4,6-dinitroresorcinol - Google Patents [patents.google.com]
- 3. US2811565A - Preparation and purification of dinitroresorcinol - Google Patents [patents.google.com]
- 4. US5371303A - One-step preparation of 4,6-dinitroresorcinol from resorcinol - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US2945890A - Production of 2:4-dinitroresorcinol - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. sti.srs.gov [sti.srs.gov]
- 10. stmarys-ca.edu [stmarys-ca.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. 2,4-Dinitroresorcinol [drugfuture.com]
Technical Support Center: Optimizing 2-Nitroresorcinol Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Nitroresorcinol.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound from resorcinol are:
-
Direct Nitration: This method typically uses a mixture of nitric acid and sulfuric acid. However, it can lead to multiple byproducts and low yields due to the high reactivity of the resorcinol ring.[1][2]
-
Sulfonation followed by Nitration: This is a two-step process where resorcinol is first sulfonated to protect the 4 and 6 positions, followed by nitration and subsequent desulfonation via steam distillation to yield this compound.[2][3] This method generally provides higher yields compared to direct nitration.[1]
-
Green Chemistry Approach: A more environmentally friendly method involves the use of sodium nitrite and hydrogen peroxide in a phosphate buffer solution, often with a catalyst.[4][5][6]
Q2: What are the main challenges and side reactions in this compound synthesis?
A2: The main challenges include:
-
Low Yields: Direct nitration often results in low yields, sometimes as low as 10-30%.[1]
-
Isomer Formation: The formation of 4-nitroresorcinol and 4,6-dinitroresorcinol are common side reactions.[4][5]
-
Polynitration and Oxidation: The high reactivity of resorcinol can lead to the formation of multiple nitrated products and oxidation, resulting in tar formation.[7][8]
-
Reaction Control: The reaction can be highly exothermic and requires careful temperature control to minimize side reactions.
Q3: How can the yield of this compound be improved?
A3: Several strategies can be employed to improve the yield:
-
Use of a Dehydrating Agent: Adding a dehydrating agent like silica gel during the reaction can increase the yield to over 44% by removing water, which can inhibit the nitration reaction.[1]
-
Protecting Groups: The sulfonation-nitration-desulfonation pathway generally offers higher yields by directing the nitration to the desired position.[1][2]
-
Careful Control of Reaction Conditions: Maintaining a low temperature (e.g., below 5°C) during the addition of the nitrating agent is crucial to control the reaction rate and minimize byproduct formation.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to no yield of this compound | - Incomplete reaction.- Incorrect reaction temperature.- Water content in the reaction mixture is too high.[1] | - Ensure dropwise addition of nitrating agent at low temperatures (below 5°C).[1]- Use a dehydrating agent like silica gel.[1]- Increase reaction time or temperature cautiously after initial addition, as specified in the protocol. |
| Formation of a dark, tarry substance | - Reaction temperature is too high, leading to oxidation and polymerization.[7][8]- Concentrated nitrating agents reacting with the highly activated resorcinol ring. | - Maintain strict temperature control, especially during the addition of the nitrating agent.- Use a more dilute nitrating mixture or a milder nitrating agent. |
| Presence of significant amounts of 4-nitroresorcinol and/or 4,6-dinitroresorcinol | - Reaction conditions favor nitration at the more sterically accessible 4 and 6 positions.- Over-nitration due to excess nitrating agent or prolonged reaction time. | - Employ the sulfonation-protection strategy to block the 4 and 6 positions before nitration.[2]- Carefully control the stoichiometry of the nitrating agent.- Monitor the reaction progress using techniques like TLC to avoid over-reaction. |
| Difficulty in isolating the product | - The product may be present as a mixture of isomers.- The product may be soluble in the aqueous workup solution. | - Use steam distillation to separate the volatile this compound from non-volatile byproducts and salts.[1][3]- Perform column chromatography for efficient separation of isomers.[4][6]- Recrystallize the crude product from a suitable solvent like dilute ethanol.[3] |
Data Presentation
Table 1: Comparison of Different Synthesis Methods for this compound
| Method | Reagents | Catalyst/Additive | Yield of this compound | Yield of 4-Nitroresorcinol | Total Yield | Reference |
| Green Method 1 | Resorcinol, Sodium Nitrite, Hydrogen Peroxide | Fe-Al-MCM-41 molecular sieves | 27.4% | 23.5% | 50.9% | [4][5][6] |
| Green Method 2 | Resorcinol, Sodium Nitrite, Hydrogen Peroxide | Water-soluble tetrakis(sodium sulfonate) iron porphyrin | 9.9% | 11.8% | 21.7% | [4][5] |
| Sulfonation-Nitration | Resorcinol, Sulfuric Acid, Nitric Acid | None | ~25% (student yields generally lower) | - | ~25% | [3] |
| Direct Nitration with Dehydrant | Resorcinol, Sulfuric Acid, Nitric Acid | Silica Gel | >44% | - | >44% | [1] |
| Direct Nitration (Traditional) | Resorcinol, Mixed Acid | None | ~10% | - | ~10% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sulfonation-Nitration-Desulfonation [2][3]
-
Sulfonation:
-
Place 5.5 g (0.05 mole) of powdered resorcinol in a 150-ml beaker.
-
While stirring with a thermometer, add 25 ml of concentrated sulfuric acid.
-
Allow the mixture to stand for 15 minutes.
-
-
Nitration:
-
Cautiously dilute the mixture with 15 ml of cold water or 15 g of crushed ice, keeping the temperature below 50°C.
-
Transfer the resulting solution to a 250-ml round-bottom flask.
-
-
Desulfonation and Purification:
-
Steam-distill the mixture. The this compound will appear as an orange-red solid in the condenser.
-
If the product fails to distill, heat the distillation flask with a Bunsen burner to achieve the proper concentration of sulfuric acid for desulfonation to occur.
-
Collect the solid from the distillate by filtration after cooling in an ice bath.
-
Recrystallize the product from dilute alcohol. The pure this compound has a melting point of 84°C.
-
Protocol 2: Green Synthesis of this compound [4][5][6]
-
Reaction Setup:
-
At room temperature, dissolve 1 mmol of resorcinol in 40 mL of a phosphate buffer solution (pH=7).
-
Add 60 mmol of sodium nitrite to the solution.
-
In a separate vessel, dissolve 4 mmol of hydrogen peroxide in 10 mL of the phosphate buffer.
-
-
Reaction Execution:
-
After 15 minutes, add the hydrogen peroxide solution to the resorcinol-nitrite mixture.
-
Add 0.06 g of Fe-Al-MCM-41 molecular sieves to initiate the reaction.
-
Stir the reaction mixture for 80 minutes at room temperature.
-
-
Workup and Purification:
-
Extract the filtrate with ethyl acetate (2 x 80 mL).
-
Combine the organic phases and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluent: petroleum ether and acetone, 1:1 v/v) to isolate this compound and 4-nitroresorcinol.
-
Visualizations
Caption: Workflow for the synthesis of this compound via sulfonation, nitration, and desulfonation.
Caption: A logical diagram for troubleshooting low yields in this compound synthesis.
References
- 1. CN103910637A - Method of synthesizing this compound by utilizing silica gel as assistant dehydrant - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 601-89-8 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Sciencemadness Discussion Board - Mono-nitration of resorcinol - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. stmarys-ca.edu [stmarys-ca.edu]
Separation of 2-Nitroresorcinol from dinitroresorcinol byproducts
Technical Support Center: Separation of 2-Nitroresorcinol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of this compound from dinitroresorcinol byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts formed during the synthesis of this compound?
During the nitration of resorcinol to produce this compound, several byproducts can be formed due to the high reactivity of the phenolic hydroxyl groups. The most common byproducts include isomers like 4-nitroresorcinol and further nitrated products such as 2,4-dinitroresorcinol and 4,6-dinitroresorcinol.[1][2][3] The formation of these byproducts complicates the purification of the desired this compound.
Q2: What are the primary methods for separating this compound from its byproducts?
The main techniques for purifying this compound are:
-
Column Chromatography: This is a widely used method for separating this compound from its isomers and dinitro-derivatives.[4][5][6]
-
Recrystallization: This technique is effective for purifying this compound, particularly from less soluble impurities.[3][4][7]
-
Steam Distillation: This method can be used to separate this compound from non-volatile byproducts.[1][2][8]
Q3: What are the key physical properties of this compound and its common byproducts?
Understanding the physical properties of these compounds is crucial for effective separation.
| Compound | Molecular Weight | Melting Point (°C) | Appearance | Solubility |
| This compound | 155.11 | 81-83 | Orange crystalline powder | Slightly soluble in water, soluble in methanol.[4][7][9] |
| 4-Nitroresorcinol | 155.11 | 115 | - | - |
| 2,4-Dinitroresorcinol | 200.11 | 146-148 | Yellow crystals | Very slightly soluble in water or cold alcohol.[10] |
| 4,6-Dinitroresorcinol | 200.11 | - | - | - |
Troubleshooting Guides
Column Chromatography
Problem 1: Poor separation between this compound and 4-Nitroresorcinol.
-
Possible Cause: The solvent system (mobile phase) may not be optimized for resolving these isomers.
-
Troubleshooting Steps:
-
Adjust Solvent Polarity: A common eluent is a mixture of petroleum ether and acetone (1:1 v/v).[4][5][6] Try systematically varying the ratio to optimize separation. A less polar solvent system may increase the retention time and improve resolution.
-
Use a Different Solvent System: Experiment with other solvent systems, such as ethyl acetate/hexane or dichloromethane/methanol, to find a system with better selectivity for the two isomers.
-
Check Column Packing: Ensure the silica gel column is packed uniformly to avoid channeling, which can lead to poor separation.
-
Problem 2: this compound is co-eluting with dinitroresorcinol byproducts.
-
Possible Cause: The polarity difference between this compound and the dinitro byproducts might not be sufficient for complete separation with the current solvent system.
-
Troubleshooting Steps:
-
Gradient Elution: Instead of an isocratic elution (constant solvent composition), use a gradient elution. Start with a less polar solvent to elute the less polar compounds first, then gradually increase the polarity to elute the more polar compounds.
-
Alternative Adsorbent: While silica gel is common, consider using a different stationary phase like alumina, which may offer different selectivity.
-
Recrystallization
Problem 1: Low yield of this compound after recrystallization.
-
Possible Cause: The chosen solvent may be too good at dissolving this compound, even at low temperatures, leading to significant loss in the mother liquor.
-
Troubleshooting Steps:
-
Solvent Selection: Aqueous ethanol is a commonly used solvent for recrystallizing this compound.[4][7] Experiment with different ratios of ethanol to water to find the optimal balance between dissolving the compound at high temperatures and allowing it to precipitate effectively upon cooling. A patent suggests using 50% ethanol.[2]
-
Cooling Process: Ensure the solution is cooled slowly to allow for the formation of pure crystals. Crash cooling can trap impurities.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product to maximize recovery upon cooling.
-
Problem 2: The recrystallized product is still impure.
-
Possible Cause: The impurities may have similar solubility profiles to this compound in the chosen solvent.
-
Troubleshooting Steps:
-
Solvent Screening: Test a variety of solvents or solvent mixtures to find one where the solubility of this compound and the dinitroresorcinol byproducts differ significantly.
-
Multiple Recrystallizations: A second recrystallization step may be necessary to achieve the desired purity.
-
Pre-purification: Consider a preliminary purification step, such as a simple filtration or a wash with a solvent in which the impurities are more soluble, before the final recrystallization.
-
Steam Distillation
Problem 1: Inefficient separation of this compound.
-
Possible Cause: The rate of steam generation or the distillation temperature may not be optimal.
-
Troubleshooting Steps:
-
Control Steam Flow: Adjust the rate of steam to ensure efficient volatilization of this compound without carrying over non-volatile impurities.
-
Monitor Temperature: Maintain a consistent temperature to ensure selective distillation of the desired product.
-
Experimental Protocols
Column Chromatography Protocol
This protocol is based on a method described for the isolation of this compound and 4-nitroresorcinol.[4][5][6]
-
Column Preparation:
-
Prepare a slurry of silica gel in petroleum ether.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude mixture of nitroresorcinols in a minimal amount of the initial mobile phase (e.g., petroleum ether:acetone 1:1).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the mobile phase (petroleum ether:acetone, 1:1 v/v).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis and Product Isolation:
-
Identify the fractions containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
-
Recrystallization Protocol
This protocol is based on a purification method mentioned for this compound.[2]
-
Dissolution:
-
Place the crude this compound in a flask.
-
Add a minimal amount of 50% aqueous ethanol.
-
Heat the mixture with stirring until the solid is completely dissolved.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum yield, cool the flask further in an ice-water bath.
-
-
Isolation and Drying:
-
Collect the crystals by suction filtration.
-
Wash the crystals with a small amount of cold 50% aqueous ethanol.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Quantitative Data Summary
| Separation Method | Catalyst/Conditions | Product | Yield (%) | Reference |
| Column Chromatography | Fe-Al-MCM-41 molecular sieves | This compound | 27.4 | [4][5] |
| Column Chromatography | Water-soluble tetrakis(sodium sulfonate) iron porphyrin | This compound | 9.9 | [4][5][7] |
| Steam Distillation followed by Recrystallization | Silica gel as dehydrant | This compound | 41-44 | [2] |
| Steam Distillation | Mixed acid nitration | This compound | 48.26 | [1] |
Visualizations
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN103910637A - Method of synthesizing this compound by utilizing silica gel as assistant dehydrant - Google Patents [patents.google.com]
- 3. US5371303A - One-step preparation of 4,6-dinitroresorcinol from resorcinol - Google Patents [patents.google.com]
- 4. This compound | 601-89-8 [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. echemi.com [echemi.com]
- 8. DE633982C - Process for the preparation of 4-nitroresorcinol - Google Patents [patents.google.com]
- 9. This compound 98% | 601-89-8 [sigmaaldrich.com]
- 10. 2,4-Dinitroresorcinol [drugfuture.com]
Troubleshooting "oiling out" during 2-Nitroresorcinol recrystallization
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the recrystallization of 2-nitroresorcinol, with a specific focus on addressing the common issue of "oiling out." This resource is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" and why does it happen during the recrystallization of this compound?
A1: "Oiling out" is a phenomenon where a compound separates from the recrystallization solvent as a liquid (an oil) rather than as solid crystals.[1][2] This is particularly common with compounds that have a low melting point, and this compound falls into this category with a melting point of 81-83 °C.[3][4] Oiling out occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[1][2] Instead of the molecules arranging themselves into a crystal lattice, they aggregate as a liquid phase. The presence of impurities can also lower the melting point of the compound, further increasing the likelihood of oiling out.[1]
Q2: What are the primary consequences of oiling out?
A2: Oiling out is detrimental to the purification process. The liquid droplets that form can trap impurities, leading to a product that is not significantly purer than the starting material.[1] The oil may eventually solidify into an amorphous solid or a mass of very small, impure crystals, which are often difficult to handle and dry.
Q3: What solvents are recommended for the recrystallization of this compound?
A3: Literature suggests that this compound can be recrystallized from aqueous ethanol (a mixture of ethanol and water).[5][6] This mixed solvent system is advantageous because the solubility of this compound can be finely tuned by adjusting the solvent ratio. Ethanol is a good solvent for this compound, while water is a poor solvent (antisolvent).[7][8] By carefully adjusting the proportions, you can create conditions where the compound is soluble in the hot solvent mixture but insoluble upon cooling.
Q4: Can I use a single solvent for the recrystallization?
A4: While possible, using a single solvent can be challenging for low-melting-point compounds like this compound. A solvent in which the compound is highly soluble at high temperatures may be too good of a solvent at low temperatures, leading to poor recovery. Conversely, a solvent with low solubility at room temperature might require a very large volume to dissolve the compound when hot. A mixed solvent system offers greater flexibility in controlling the solubility.
Q5: How does the cooling rate affect the recrystallization of this compound?
A5: A rapid cooling rate is a common cause of oiling out.[9] Fast cooling can cause the solution to become highly supersaturated at a temperature above the compound's melting point. Slow and gradual cooling allows the solution to reach the point of crystallization at a lower temperature, favoring the formation of well-ordered crystals over an oil.[2]
Troubleshooting Guide: "Oiling Out" of this compound
This section provides a step-by-step guide to troubleshoot and prevent oiling out during the recrystallization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Compound separates as an oil upon cooling. | The solution is becoming supersaturated above the melting point of this compound (81-83 °C).[1][2] | 1. Re-heat the solution: Add more of the "good" solvent (ethanol) to redissolve the oil. 2. Adjust the solvent composition: Add a slightly larger proportion of the "good" solvent to decrease the saturation temperature. 3. Slow down the cooling rate: Allow the flask to cool to room temperature slowly on the benchtop before placing it in an ice bath. Insulating the flask can also help.[2] |
| Oiling out persists even with slow cooling. | The boiling point of the solvent system may be too high, or the concentration of the solute is too high. | 1. Use a lower boiling point solvent system if possible. 2. Increase the total solvent volume: This will lower the saturation concentration and temperature.[10] |
| The oil solidifies into an amorphous mass. | Rapid solidification of the oil, which traps impurities. | 1. Attempt to redissolve the mass by adding more of the "good" solvent and reheating. 2. Induce crystallization before oiling out occurs by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal.[2][10] |
| Persistent oiling out in every attempt. | Significant impurities are present, depressing the melting point of the this compound. | 1. Consider a preliminary purification step such as column chromatography. 2. Perform a hot filtration after dissolving the crude product to remove any insoluble impurities. 3. Use activated charcoal to remove colored and some soluble impurities.[1] |
Data Summary
The following table summarizes the relevant physical properties of this compound.
| Property | Value |
| Melting Point | 81-83 °C[3][4] |
| Appearance | Orange Crystalline Powder[5] |
| Water Solubility | Slightly soluble[3][4] |
| Methanol Solubility | Soluble (solution is almost transparent)[3][4] |
Experimental Protocol: Recrystallization of this compound from Aqueous Ethanol
This protocol provides a general methodology for the recrystallization of this compound aimed at preventing oiling out. The optimal solvent ratio and volumes may need to be adjusted based on the purity of the starting material.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid. Heat the mixture gently to just below the boiling point of ethanol.
-
-
Addition of Anti-solvent:
-
Once the solid is fully dissolved, slowly add hot deionized water dropwise to the hot ethanol solution with continuous swirling.
-
Continue adding water until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
-
Clarification:
-
Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. The goal is to have a hot, saturated solution.
-
-
Cooling (Crucial Step to Prevent Oiling Out):
-
Remove the flask from the heat source and allow it to cool slowly and undisturbed on a countertop. Do not place it directly in an ice bath.
-
Cover the mouth of the flask to prevent solvent evaporation and contamination.
-
Crystal formation should begin as the solution cools. If no crystals form by the time the solution reaches room temperature, you can try to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure this compound.
-
-
Isolation and Washing:
-
Once crystallization is complete at room temperature, you can place the flask in an ice bath for about 15-30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of a cold ethanol-water mixture (with a slightly higher proportion of water than the crystallization solvent).
-
-
Drying:
-
Allow the crystals to dry on the filter paper under vacuum for a few minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely.
-
Visualizations
The following diagrams illustrate the troubleshooting workflow and the logical relationships in preventing "oiling out."
Caption: Troubleshooting workflow for addressing "oiling out".
Caption: Relationship between causes and solutions for oiling out.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chemwhat.com [chemwhat.com]
- 4. 601-89-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 601-89-8 [chemicalbook.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
Technical Support Center: Degradation of 2-Nitroresorcinol in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of 2-Nitroresorcinol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
This compound, also known as 2-nitro-1,3-benzenediol, is an orange crystalline powder.[1] It is slightly soluble in water, and its solubility in methanol is almost transparent.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 601-89-8[2] |
| Molecular Formula | C6H5NO4[2] |
| Molecular Weight | 155.11 g/mol |
| Melting Point | 81-83 °C[2] |
| Appearance | Orange crystalline powder[1] |
| Water Solubility | Slightly soluble[2] |
Q2: What are the expected degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the provided search results, based on the degradation of similar compounds like p-nitrophenol, it is plausible that degradation could proceed via hydroxylation and ring cleavage.[3] One potential pathway in biodegradation could involve the formation of intermediates like 1,2,4-benzenetriol before the aromatic ring is broken down.[3]
Q3: What analytical methods are suitable for studying the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying this compound and its degradation products.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the identification of volatile degradation products.[4][6] For simultaneous quantification of nitrophenol isomers, UV-Visible spectroscopy combined with chemometric methods like Partial Least Squares (PLS) can be employed.
Q4: How does pH affect the stability of this compound in aqueous solutions?
The stability of nitrophenols in aqueous solutions can be pH-dependent. For instance, p-nitrophenol is more stable at a pH of 9 or higher, where it exists in its ionized form.[7] While specific data for this compound is not available, it is reasonable to expect that pH will influence its degradation rate. It is recommended to conduct preliminary stability studies at different pH values relevant to your experimental conditions.
Experimental Protocols
General Protocol for Aqueous Degradation Studies (Photodegradation Example)
This protocol outlines a general procedure for investigating the photodegradation of this compound.
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute it with deionized water to the desired experimental concentration.
-
If investigating the effect of pH, buffer the aqueous solution to the target pH.
-
-
Experimental Setup:
-
Transfer the this compound solution to quartz reaction vessels.
-
Place the vessels in a photoreactor equipped with a specific light source (e.g., UV lamp).
-
To study the effect of temperature, use a temperature-controlled photoreactor.
-
Include control samples wrapped in aluminum foil to assess degradation in the absence of light (hydrolysis).
-
-
Sample Collection:
-
At predetermined time intervals, withdraw aliquots from the reaction vessels.
-
-
Sample Analysis:
-
Analyze the samples immediately or store them in a cool, dark place until analysis.
-
Use a validated analytical method, such as HPLC-UV, to quantify the concentration of this compound and monitor the formation of degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time to determine the degradation kinetics.
-
Identify and quantify major degradation products if possible.
-
Workflow for a Typical Degradation Experiment
Caption: Workflow of a this compound degradation experiment.
Troubleshooting Guides
HPLC Analysis Troubleshooting
Consistent and reliable HPLC data is crucial for degradation studies. The following table addresses common issues encountered during the HPLC analysis of this compound and its degradation products.
Table 2: HPLC Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Peaks | - Detector lamp is off.- No mobile phase flow.- Sample not injected or degraded. | - Turn on the detector lamp.- Check for leaks, ensure mobile phase is properly degassed, and purge the pump.[8]- Verify autosampler operation and use a fresh standard to check the system.[8] |
| Peak Tailing | - Interaction with active sites on the column.- Incorrect mobile phase pH.- Column overload. | - Use a high-purity silica column or add a mobile phase additive like triethylamine.- Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes.[9]- Reduce the injection volume or sample concentration.[10] |
| Drifting Retention Times | - Change in mobile phase composition.- Fluctuating column temperature.- Column equilibration is insufficient. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for stable temperature control.[11]- Increase the column equilibration time before injecting samples.[11] |
| Ghost Peaks | - Contamination in the mobile phase or injection system.- Late elution from a previous injection. | - Use high-purity solvents and clean the injector.- Run a blank gradient to wash the column.[10] |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit).- Precipitated buffer in the mobile phase. | - Replace the guard column or filter.- Ensure buffer components are fully dissolved in the mobile phase and flush the system with a suitable solvent.[9] |
Troubleshooting Logic for HPLC Issues
Caption: A logical workflow for troubleshooting common HPLC problems.
References
- 1. This compound | C6H5NO4 | CID 11760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 601-89-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Biodegradation of p-nitrophenol via 1,2,4-benzenetriol by an Arthrobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Page loading... [guidechem.com]
- 6. ijmr.net.in [ijmr.net.in]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lcms.cz [lcms.cz]
- 10. hplc.eu [hplc.eu]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Scaling Up 2-Nitroresorcinol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Nitroresorcinol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
There are two main synthetic routes for the production of this compound:
-
Direct Nitration: This method involves the direct nitration of resorcinol using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. While straightforward, this method can be challenging to control, often leading to the formation of by-products and lower yields, generally around 10%.[1]
-
Sulfonation-Nitration-Desulfonation: This route involves first protecting the 4 and 6 positions of the resorcinol ring by sulfonation. The resulting resorcinol disulfonic acid is then nitrated, followed by the removal of the sulfonic acid groups via steam distillation to yield this compound. This method offers better control and higher yields, typically in the range of 20-30%.[1]
Q2: What are the major safety concerns when scaling up this compound production?
The primary safety concern is the highly exothermic nature of the nitration reaction, which can lead to a thermal runaway if not properly controlled. A rapid increase in temperature can cause a dangerous increase in pressure within the reactor, potentially leading to an explosion. It is crucial to have robust temperature control systems, including efficient cooling and controlled addition of the nitrating agent. Additionally, nitric acid is a strong oxidizing agent and is highly corrosive. Appropriate personal protective equipment (PPE) and materials of construction for the reactor and associated equipment are essential.
Q3: What are the common impurities and by-products in this compound synthesis?
The most common impurities are isomers and over-nitrated products. These include:
-
4-Nitroresorcinol: This is a common isomeric by-product. The ratio of 2-nitro to 4-nitroresorcinol is influenced by the reaction conditions.
-
4,6-Dinitroresorcinol: This is a product of over-nitration and its formation is favored by more aggressive nitrating conditions (higher temperatures, more concentrated acids).
-
Oxidation Products: The strong oxidizing nature of nitric acid can lead to the formation of various oxidation and degradation products, often appearing as dark-colored tars.[2]
Q4: How can the formation of the 4-Nitroresorcinol isomer be minimized?
Controlling the reaction temperature is critical. Lower temperatures generally favor the formation of this compound. The choice of nitrating agent and the use of protecting groups, as in the sulfonation-nitration-desulfonation method, can also significantly improve the regioselectivity of the reaction.
Q5: What are the recommended methods for purifying this compound at a larger scale?
While laboratory-scale purification often employs column chromatography, this is generally not feasible for industrial-scale production.[3][4] Common industrial purification methods include:
-
Recrystallization: this compound can be recrystallized from aqueous ethanol.[4]
-
Steam Distillation: This technique is particularly useful for separating this compound from non-volatile impurities and is an integral part of the sulfonation-nitration-desulfonation process.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Symptoms: The isolated yield of the desired this compound is significantly lower than expected.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).- Verify that the reaction temperature is within the optimal range. Low temperatures can slow down the reaction rate. |
| Formation of By-products | - Analyze the crude product to identify the major by-products (e.g., 4-nitroresorcinol, dinitroresorcinol).- Adjust reaction conditions to minimize by-product formation. This may involve lowering the reaction temperature, using a less concentrated nitrating agent, or changing the order of reagent addition. |
| Losses During Work-up and Purification | - Optimize the extraction and recrystallization procedures. Ensure the pH is appropriate during aqueous work-up to prevent loss of the product.- For steam distillation, ensure the collection apparatus is efficient to prevent loss of the volatile product. |
| Water Content in Reaction Mixture | - The presence of excess water can reduce the efficacy of the nitrating agent. Ensure that anhydrous conditions are maintained, especially when using mixed acids. The use of a dehydrating agent like silica gel has been shown to improve yields.[1] |
Issue 2: Excessive Formation of Dinitroresorcinol
Symptoms: A significant amount of 4,6-dinitroresorcinol is detected in the product mixture, complicating purification and reducing the yield of the desired mono-nitro product.
| Potential Cause | Troubleshooting Steps |
| Overly Aggressive Nitrating Conditions | - Reduce Reaction Temperature: Maintain a lower and tightly controlled temperature throughout the addition of the nitrating agent and the subsequent reaction period.- Use a Milder Nitrating Agent: Consider using a less concentrated nitric acid solution or adjusting the ratio of nitric acid to sulfuric acid.- Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent. |
| Extended Reaction Time | - Monitor the reaction closely and quench it as soon as the formation of the desired this compound is complete to prevent further nitration. |
| Poor Mixing | - Inadequate agitation can lead to localized "hot spots" with a high concentration of the nitrating agent, promoting over-nitration. Ensure vigorous and efficient stirring throughout the reaction. |
Issue 3: Uncontrolled Exothermic Reaction (Thermal Runaway)
Symptoms: A rapid and uncontrolled increase in the reaction temperature, potentially leading to a pressure build-up in the reactor.
| Immediate Actions | Preventative Measures |
| Stop Reagent Addition: Immediately cease the addition of the nitrating agent.Maximize Cooling: Ensure the cooling system is operating at full capacity.Maintain Agitation: Continue stirring to ensure efficient heat transfer to the cooling surfaces.Prepare for Quenching: If the temperature continues to rise, be prepared to quench the reaction by transferring the contents to a vessel containing a large volume of ice and water. This should be a last resort and performed with extreme caution. | - Controlled Addition: Add the nitrating agent slowly and in a controlled manner, continuously monitoring the internal temperature.- Adequate Cooling Capacity: Ensure the reactor's cooling system is capable of removing the heat generated by the reaction at the planned scale.- Calorimetric Studies: Perform reaction calorimetry studies at a smaller scale to understand the heat of reaction and the maximum rate of temperature rise before scaling up. |
Experimental Protocols
Lab-Scale Synthesis via Sulfonation-Nitration-Desulfonation
This method generally provides a higher yield and better selectivity for this compound compared to direct nitration.
-
Sulfonation:
-
In a round-bottom flask equipped with a stirrer and a thermometer, carefully add resorcinol (1 mole) in portions to concentrated sulfuric acid (4 moles) while maintaining the temperature below 30°C with an ice bath.
-
After the addition is complete, slowly heat the mixture to 100°C and hold for 1-2 hours until the resorcinol has completely dissolved and the sulfonation is complete.
-
Cool the reaction mixture to below 10°C.
-
-
Nitration:
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 moles) to concentrated sulfuric acid (1.1 moles) in a separate flask, keeping the temperature below 10°C.
-
Slowly add the nitrating mixture to the cooled resorcinol disulfonic acid solution, maintaining the reaction temperature between 5-10°C.
-
After the addition is complete, allow the mixture to stir at this temperature for 1-2 hours.
-
-
Desulfonation and Isolation:
-
Carefully pour the reaction mixture into a larger flask containing crushed ice (approximately 4-5 times the volume of the reaction mixture).
-
Set up for steam distillation. Heat the flask to generate steam and distill the this compound, which will co-distill with the water.
-
Collect the distillate, which will contain the solid orange-red product.
-
Cool the distillate in an ice bath and collect the solid product by filtration.
-
Wash the product with cold water and dry under vacuum.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a mixture of ethanol and water.
-
Data Presentation
Table 1: Comparison of this compound Synthesis Methods (Lab-Scale)
| Method | Catalyst/Reagent | Yield of this compound | Yield of 4-Nitroresorcinol | Total Yield | Reference |
| Catalytic Nitration | Fe-Al-MCM-41 molecular sieves, H₂O₂, NaNO₂ | 27.4% | 23.5% | 50.9% | [3] |
| Catalytic Nitration | Water-soluble tetrakis(sodium sulfonate) iron porphyrin, H₂O₂, NaNO₂ | 9.9% | 11.8% | 21.7% | [3] |
| Sulfonation-Nitration | Mixed Acids | ~20-30% | - | - | [1] |
| Direct Nitration | Mixed Acids | ~10% | Significant isomer formation | - | [1] |
| Silica Gel Assisted | Mixed Acids, Silica Gel | >44% | - | - | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via the sulfonation-nitration-desulfonation route.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. CN103910637A - Method of synthesizing this compound by utilizing silica gel as assistant dehydrant - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - Mono-nitration of resorcinol - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 601-89-8 [chemicalbook.com]
Technical Support Center: Regioselective Nitration of Resorcinol
Welcome to the technical support center for the regioselective nitration of resorcinol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to this sensitive but crucial chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective nitration of resorcinol?
The primary challenges in the regioselective nitration of resorcinol stem from the high reactivity of the resorcinol ring, which can lead to several issues:
-
Poor Regioselectivity: Resorcinol has two hydroxyl groups that strongly activate the aromatic ring, making it susceptible to nitration at multiple positions, primarily at the 2-, 4-, and 6-positions. This often results in a mixture of 2-nitroresorcinol and 4-nitroresorcinol, which can be difficult to separate.[1]
-
Over-nitration: The activated ring is prone to multiple nitrations, leading to the formation of dinitro- and trinitro-resorcinol byproducts.[2][3][4]
-
Oxidation and Tar Formation: The reaction is often highly exothermic and can be difficult to control, leading to oxidation of the resorcinol and the formation of undesirable tarry side products, which complicates purification and reduces yield.[5][6]
-
Use of Harsh Reagents: Traditional nitration methods often employ a mixture of concentrated nitric and sulfuric acids, which are highly corrosive and generate significant acidic waste, posing environmental and handling challenges.[1]
Q2: How can I selectively synthesize 4-nitroresorcinol?
The synthesis of 4-nitroresorcinol with high selectivity is a significant challenge. One effective strategy involves the use of a protecting group to block the more reactive positions. A common method is the sulfonation of resorcinol to form resorcinol-2,4,6-trisulfonic acid. Subsequent nitration and then removal of the sulfonic acid groups can yield 4-nitroresorcinol.[7]
Another approach involves carefully controlling the reaction conditions, such as using white fuming nitric acid in the presence of a nitrosonium ion control agent like urea to minimize side reactions.[2][4][8]
Q3: What catalysts are recommended for controlling the regioselectivity of resorcinol nitration?
Several types of catalysts can be employed to improve the regioselectivity of resorcinol nitration:
-
Solid Acid Catalysts: Zeolites (like H-beta), clays, and other solid acids can provide a structured environment that favors the formation of one isomer over another, often through shape selectivity.[9]
-
Metal Nitrates: Certain metal nitrates, such as copper(II) nitrate, have been shown to be effective nitrating agents, sometimes offering improved regioselectivity under milder conditions, especially with microwave assistance.[1][10]
-
Molecular Sieves: Materials like Fe-Al-MCM-41 molecular sieves have been used as catalysts in greener synthetic routes, yielding a mixture of 2- and 4-nitroresorcinol.[11][12]
The choice of catalyst will depend on the desired product isomer and the specific experimental setup.
Troubleshooting Guides
Problem 1: Low yield of desired nitroresorcinol isomer.
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | The nitration of resorcinol is highly temperature-sensitive. Lowering the reaction temperature, often to sub-ambient levels (e.g., -25°C to 0°C), can help to control the reaction rate and improve selectivity.[3][5] |
| Incorrect Nitrating Agent Concentration | The concentration of nitric acid is critical. Using nitric acid that is substantially free of suboxides of nitrogen can prevent the formation of nitrosonium ions that lead to undesired side products.[3] |
| Poor Catalyst Performance | The choice and preparation of the catalyst are crucial. Ensure the catalyst is properly activated and suitable for the desired regioselectivity. For solid catalysts, the pore size and acidity can significantly influence the outcome.[9] |
| Formation of Byproducts | Over-nitration and oxidation are common side reactions. Consider using a protecting group strategy, such as sulfonation, to block reactive sites and improve the yield of the desired mono-nitro isomer.[7] |
Problem 2: Formation of significant amounts of dinitroresorcinol.
| Possible Cause | Troubleshooting Step |
| Excess Nitrating Agent | Carefully control the stoichiometry of the nitrating agent. Using a molar excess of the nitrating agent will favor the formation of dinitrated products. |
| Prolonged Reaction Time | Monitor the reaction progress closely using techniques like TLC or HPLC. Stop the reaction once the desired mono-nitro product is formed to prevent further nitration. |
| High Reaction Temperature | Higher temperatures increase the reaction rate and the likelihood of multiple nitrations. Maintain a low and consistent reaction temperature throughout the addition of the nitrating agent and for the duration of the reaction.[3] |
| Highly Activating Conditions | The use of strong acid catalysts like concentrated sulfuric acid can excessively activate the ring. Consider using milder catalysts or reaction conditions to reduce the propensity for over-nitration. |
Problem 3: The reaction mixture turns dark and forms a tarry substance.
| Possible Cause | Troubleshooting Step |
| Oxidation of Resorcinol | This is a common issue due to the electron-rich nature of the resorcinol ring. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Reaction Runaway | The nitration of resorcinol is highly exothermic. Add the nitrating agent slowly and in a controlled manner, with efficient stirring and cooling, to prevent a rapid increase in temperature.[5] |
| Presence of Nitrous Acid | Nitrous acid can catalyze side reactions and decomposition. The use of a nitrosonium ion scavenger, such as urea, can help to mitigate these unwanted pathways.[2][4][8] |
Catalyst Performance Data
The following table summarizes the performance of various catalysts in the nitration of resorcinol, highlighting the product distribution.
| Catalyst | Nitrating Agent | Solvent | Temperature (°C) | Yield of this compound (%) | Yield of 4-Nitroresorcinol (%) | Total Yield (%) | Reference |
| Fe-Al-MCM-41 molecular sieves | H₂O₂ / NaNO₂ | aq. phosphate buffer (pH=7) | 20 | 27.4 | 23.5 | 50.9 | [11][12] |
| Water-soluble tetrakis(sodium sulfonate) iron porphyrin | H₂O₂ / NaNO₂ | aq. phosphate buffer (pH=7) | 20 | 9.9 | 11.8 | 21.7 | [11][12] |
| Cu(NO₃)₂ | Oxalic Acid | - (Microwave) | - | - | 26 | 26 | [1] |
| KNO₃ | Oxalic Acid | - (Microwave) | - | - | 5.4 | 5.4 | [1] |
Experimental Protocols
Protocol 1: Nitration of Resorcinol using Fe-Al-MCM-41 Molecular Sieves [11][12]
-
Preparation of Reaction Mixture: In a round-bottom flask, dissolve 1 mmol of resorcinol in 40 mL of a phosphate buffer solution (pH=7) at room temperature.
-
Addition of Reagents: Add 60 mmol of sodium nitrite to the resorcinol solution. In a separate vessel, dissolve 4 mmol of hydrogen peroxide in 10 mL of the phosphate buffer.
-
Initiation of Reaction: After 15 minutes, add the hydrogen peroxide solution to the resorcinol-nitrite mixture.
-
Catalyst Addition: Introduce 0.06 g of Fe-Al-MCM-41 molecular sieves to the reaction flask to initiate the nitration.
-
Reaction: Stir the reaction mixture at room temperature for 80 minutes.
-
Work-up: After the reaction is complete, extract the aqueous layer with ethyl acetate (2 x 80 mL).
-
Purification: Combine the organic phases and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, using a 1:1 (v/v) mixture of petroleum ether and acetone as the eluent, to isolate this compound and 4-nitroresorcinol.
Protocol 2: Microwave-Assisted Nitration using Metal Nitrates [1]
-
Preparation of Reactants: In a mortar, thoroughly grind a suitable metal nitrate (e.g., Cu(NO₃)₂) and oxalic acid (catalyst) with resorcinol for 2-3 minutes to create a homogeneous mixture.
-
Microwave Irradiation: Transfer the mixture to a suitable vessel and irradiate in a microwave reactor for 1-30 minutes.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Purification: Upon completion, purify the reaction mixture directly by column chromatography on silica gel to obtain the desired 4-nitroresorcinol as a single isomer.
Catalyst Selection and Workflow
The choice of catalyst and reaction pathway is critical for achieving the desired regioselectivity in the nitration of resorcinol. The following diagrams illustrate the decision-making process and a general experimental workflow.
Caption: Catalyst selection pathway for regioselective nitration of resorcinol.
Caption: General experimental workflow for the nitration of resorcinol.
References
- 1. chemrj.org [chemrj.org]
- 2. WO1988005038A1 - Process for preparing 4,6-dinitroresorcinol - Google Patents [patents.google.com]
- 3. US5371303A - One-step preparation of 4,6-dinitroresorcinol from resorcinol - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Sciencemadness Discussion Board - Mono-nitration of resorcinol - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. stmarys-ca.edu [stmarys-ca.edu]
- 7. DE633982C - Process for the preparation of 4-nitroresorcinol - Google Patents [patents.google.com]
- 8. EP0296221B1 - Process for preparing 4,6-dinitroresorcinol - Google Patents [patents.google.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. This compound | 601-89-8 [chemicalbook.com]
Technical Support Center: Temperature Control in Exothermic Nitration of Resorcinol
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the highly exothermic nitration of resorcinol. Careful temperature control is paramount to ensure reaction safety, maximize product yield, and minimize the formation of undesirable byproducts.
Troubleshooting Guides (Question & Answer Format)
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
-
Question: My reaction temperature is rising uncontrollably, and I'm observing the evolution of brown fumes. What should I do, and what are the potential causes?
-
Answer: An uncontrolled temperature spike indicates a runaway reaction, which is extremely dangerous.[1]
Immediate Actions:
-
Cease the addition of the nitrating agent immediately.
-
Apply maximum cooling by adding more ice/salt to the cooling bath.
-
If the temperature continues to rise dramatically, and as a last resort, prepare for emergency quenching by cautiously pouring the reaction mixture into a large volume of crushed ice or cold water with vigorous stirring.[2] Caution: This quenching process is itself highly exothermic and should only be performed with appropriate safety measures in place, such as behind a blast shield.[2]
-
Alert your supervisor and follow all established laboratory emergency protocols.
Potential Causes & Preventative Measures:
-
Inadequate Cooling: The cooling bath may be insufficient for the scale of the reaction. Ensure a robust cooling system is in place (e.g., ice-salt bath for temperatures below 0°C).[2]
-
Rapid Reagent Addition: Adding the nitrating agent too quickly generates heat faster than it can be dissipated.[2] A slow, dropwise addition with continuous monitoring of the internal temperature is critical.
-
Poor Agitation: Inefficient stirring can create localized "hot spots" with high reactant concentrations, initiating a runaway.[2] Ensure vigorous and consistent agitation throughout the addition process.
-
Incorrect Reagent Concentrations: Using overly concentrated acids can significantly increase the reaction's exothermicity.[2]
-
Accumulation of Unreacted Reagents: If the initial reaction temperature is too low, the nitration rate can be slow, leading to a buildup of the nitrating agent. A subsequent small temperature increase can then trigger a rapid, delayed exotherm.[2]
-
Issue 2: Low Yield of the Desired Nitroresorcinol
-
Question: My reaction resulted in a very low yield of the desired product. What are the likely causes?
-
Answer: Low yields can stem from several factors, many of which are temperature-related.
Potential Causes & Corrective Actions:
-
Side Reactions: Elevated temperatures can promote oxidation of the resorcinol ring or the formation of polynitrated byproducts like 2,4,6-trinitroresorcinol (styphnic acid), which can be explosive.[3][4] Maintain the recommended low temperature range for the specific nitration.
-
Incomplete Reaction: The reaction temperature may have been too low for the reaction to proceed to completion within the given timeframe. Cautiously increase the temperature in small increments while monitoring for any excessive exotherm.[5]
-
Reagent Degradation: Using old or improperly stored nitric acid can lead to lower reactivity. Always use fresh, high-quality reagents.[5]
-
Poor Solubility: If the resorcinol is not fully dissolved or well-suspended, the reaction will be inefficient. Ensure adequate mixing and consider the choice of solvent if applicable.[6]
-
Issue 3: Formation of Impurities and Byproducts
-
Question: My final product is contaminated with significant amounts of byproducts, such as other nitro-isomers or a dark-colored tar. How can I improve the selectivity?
-
Answer: The formation of byproducts is a common issue in resorcinol nitration and is heavily influenced by temperature.
Potential Causes & Corrective Actions:
-
Polynitration: Higher temperatures favor the addition of multiple nitro groups.[5] To obtain mono- or di-nitroresorcinol selectively, maintaining a low temperature is crucial.
-
Oxidation: Resorcinol is susceptible to oxidation by nitric acid, especially at higher temperatures, leading to the formation of tarry substances.[7][8] The reaction turning dark brown or black is a sign of oxidation.[5]
-
Isomer Distribution: Temperature can influence the ratio of different positional isomers. Adhering to established protocols for specific isomers is key. For instance, the synthesis of 4,6-dinitroresorcinol is often carried out at sub-ambient temperatures.[3]
-
Frequently Asked Questions (FAQs)
-
Q1: Why is the nitration of resorcinol so exothermic?
-
A1: The nitration of aromatic compounds, particularly highly activated rings like resorcinol, is an inherently exothermic process.[4][9] The two hydroxyl groups on the resorcinol ring are strongly activating, making the molecule highly reactive towards electrophilic nitration, which releases a significant amount of energy as heat.
-
-
Q2: What is the optimal temperature range for the nitration of resorcinol?
-
A2: The optimal temperature depends on the desired product. For the preparation of 4,6-dinitroresorcinol, temperatures are typically kept at sub-ambient levels, for example, between -25°C and -15°C.[3] For mono-nitration, temperatures around 0-10°C might be employed.[6] It is critical to consult specific literature procedures for the desired nitroresorcinol.
-
-
Q3: What are the primary safety concerns associated with resorcinol nitration?
-
A3: The primary safety concerns include the risk of a runaway reaction or explosion due to the high exothermicity.[1] Additionally, the reagents used, such as concentrated nitric and sulfuric acids, are highly corrosive and strong oxidizing agents.[10][11] The formation of potentially explosive byproducts like styphnic acid is also a significant hazard.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[10][11]
-
-
Q4: How can I monitor the internal reaction temperature effectively?
-
A4: Use a low-temperature thermometer or a thermocouple probe placed directly into the reaction mixture, ensuring the tip is submerged below the liquid surface but not touching the flask walls. The external bath temperature is not a reliable indicator of the internal reaction temperature due to the exotherm.
-
-
Q5: What is the role of sulfuric acid in the nitrating mixture?
-
A5: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[12] It also serves to absorb the water produced during the reaction, which would otherwise dilute the nitric acid and slow down the reaction.[13]
-
Experimental Protocols
Example Protocol: Synthesis of 4,6-Dinitroresorcinol
This protocol is synthesized from patent literature and is intended as an illustrative example.[3] Researchers should always conduct a thorough literature search and risk assessment before proceeding.
-
Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is placed in a cooling bath (e.g., acetone-dry ice) capable of maintaining temperatures between -25°C and -15°C.
-
Charging the Reactor: Charge the flask with a stoichiometric excess of 90% nitric acid (e.g., 111 g).[3]
-
Cooling: Cool the nitric acid to the target temperature range (-21°C to -15°C) with vigorous stirring.[3]
-
Addition of Resorcinol: Add resorcinol (e.g., 13.0 g) portion-wise or as a solution over a period of about 1.5 hours, ensuring the internal reaction temperature is strictly maintained within the specified range.[3] The rate of addition is critical to control the exotherm.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture and monitor the reaction's progress (e.g., by HPLC) until the starting material or intermediate (e.g., 4-nitroresorcinol) is consumed (typically around 15 minutes).[3]
-
Quenching: Quench the reaction by slowly adding cold water (e.g., 100 mL) while ensuring the temperature does not rise above -5°C.[3]
-
Isolation: The resulting slurry is filtered, and the solid product is washed with cold water and dried under vacuum.[3]
Quantitative Data Summary
| Parameter | Value/Range | Purpose/Significance | Reference(s) |
| Reaction Temperature | -25°C to -15°C | To control exothermicity and improve selectivity for 4,6-dinitroresorcinol. | [3] |
| Nitric Acid Concentration | 80% - 93% (by weight) | Higher concentrations increase reactivity; must be balanced with safety. | [3] |
| Resorcinol to Nitric Acid Ratio | Stoichiometric excess of nitric acid (e.g., >5-fold) | To ensure complete reaction and drive the equilibrium towards the product. | [3] |
| Addition Time | ~1.5 hours | Slow addition is crucial for effective heat dissipation. | [3] |
| Quenching Temperature | < -5°C | To prevent product decomposition or side reactions during workup. | [3] |
Visualizations
Caption: Troubleshooting workflow for temperature excursions during resorcinol nitration.
References
- 1. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 2. benchchem.com [benchchem.com]
- 3. US5371303A - One-step preparation of 4,6-dinitroresorcinol from resorcinol - Google Patents [patents.google.com]
- 4. WO1988005038A1 - Process for preparing 4,6-dinitroresorcinol - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - Mono-nitration of resorcinol - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. sti.srs.gov [sti.srs.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. icheme.org [icheme.org]
Validation & Comparative
A Comparative Guide to 2-Nitroresorcinol and 4-Nitroresorcinol as Dye Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-nitroresorcinol and 4-nitroresorcinol, two key isomers used as precursors in the synthesis of azo dyes. We will delve into their structural differences, reactivity, and the resulting implications for dye performance, supported by established chemical principles and synthesis protocols.
Introduction and Physicochemical Properties
This compound and 4-nitroresorcinol are constitutional isomers with the molecular formula C₆H₅NO₄.[1][2] The primary distinction lies in the position of the electron-withdrawing nitro (-NO₂) group on the resorcinol (1,3-dihydroxybenzene) ring. This seemingly minor structural variance leads to significant differences in their chemical reactivity and suitability as coupling components in dye synthesis. This compound is known to be an orange crystalline powder.[3][4]
| Property | This compound | 4-Nitroresorcinol |
| CAS Number | 601-89-8[1][4] | 3163-07-3[2] |
| IUPAC Name | 2-nitrobenzene-1,3-diol[1] | 4-nitrobenzene-1,3-diol[2] |
| Molecular Formula | C₆H₅NO₄[1][4] | C₆H₅NO₄[2] |
| Molecular Weight | 155.11 g/mol [1] | 155.11 g/mol [2] |
| Appearance | Orange Crystalline Powder[3][4] | Solid[2] |
| Melting Point | 81-83 °C[3] | ~115 °C[5] |
Reactivity as Azo Dye Precursors
The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by an electrophilic aromatic substitution reaction where the diazonium salt couples with an electron-rich aromatic compound, such as a nitroresorcinol isomer.[6][7][8]
The position of the nitro group critically influences the coupling reaction:
-
This compound : The nitro group is positioned ortho to both hydroxyl groups. This placement creates significant steric hindrance around the highly activated C4 and C6 positions, potentially impeding the approach of the bulky diazonium salt electrophile.
-
4-Nitroresorcinol : The nitro group is para to one hydroxyl group and ortho to the other. The coupling reaction is directed by the two hydroxyl groups to the available ortho and para positions (C2 and C6). While the C2 position experiences some steric hindrance from the adjacent hydroxyl and nitro groups, the C6 position is relatively more accessible. This structural arrangement is generally more favorable for the coupling reaction compared to this compound.
Performance Comparison of Derived Dyes
| Feature | This compound Derived Dyes | 4-Nitroresorcinol Derived Dyes | Rationale |
| Predicted Reactivity | Lower | Higher | The C4 position in 4-nitroresorcinol is sterically less hindered for electrophilic attack by the diazonium salt compared to the active positions in this compound. |
| Expected Yield | Potentially Lower | Potentially Higher | Higher reactivity and reduced steric hindrance can lead to more efficient conversion to the final dye product. |
| Color Properties (λmax) | Different | Different | The final position of the azo bridge relative to the nitro and hydroxyl groups will alter the extent of π-electron delocalization, leading to different absorption maxima and thus different colors. |
| Applications | Acid-base indicators, oxidative hair dyes, textile dyes for polyester, silk, and wool.[9][10] | General dye intermediate.[11] | This compound has documented use in specific applications where its color-changing properties at different pH values are leveraged.[9][10] |
Experimental Protocol: Synthesis of an Azo Dye
The following is a generalized experimental protocol for the synthesis of an azo dye using a nitroresorcinol isomer as the coupling agent. This procedure is based on standard diazotization and coupling reactions.[6][7]
Materials:
-
Primary aromatic amine (e.g., p-nitroaniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Urea
-
4-Nitroresorcinol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Deionized Water
-
Beakers, magnetic stirrer, and filtration apparatus
Procedure:
-
Diazotization: a. Dissolve the primary aromatic amine (10 mmol) in a solution of concentrated HCl and water. b. Cool the mixture to 0-5 °C in an ice bath with constant stirring. c. Slowly add a pre-chilled aqueous solution of sodium nitrite (10.5 mmol) dropwise, ensuring the temperature remains below 5 °C. d. Stir the resulting diazonium salt solution in the ice bath for an additional 15 minutes. e. Add a small amount of urea to quench any excess nitrous acid.
-
Preparation of Coupling Solution: a. In a separate beaker, dissolve 4-nitroresorcinol (10 mmol) in a cold aqueous solution of sodium hydroxide. b. Cool this solution in an ice bath.
-
Azo Coupling: a. Slowly add the cold diazonium salt solution to the cold 4-nitroresorcinol solution with vigorous stirring. b. A colored precipitate should form immediately. c. Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Isolation and Purification: a. Collect the crude dye precipitate by vacuum filtration. b. Wash the solid with cold deionized water to remove any unreacted salts.
-
c. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture). d. Dry the purified dye in a desiccator.
-
Conclusion
The choice between this compound and 4-nitroresorcinol as a dye precursor has significant implications for the synthesis process and the properties of the resulting dye. 4-Nitroresorcinol is predicted to be the more reactive coupling agent due to lower steric hindrance at its active sites, which may lead to higher reaction yields and faster kinetics. Conversely, the steric crowding in this compound may hinder the coupling reaction. The structural differences will invariably lead to dyes with distinct colors and spectroscopic characteristics. While this compound has established applications as an indicator and textile dye, the selection of either isomer should be guided by the desired reactivity, yield, and specific color properties required for the target application. Further side-by-side experimental studies are warranted to provide quantitative data on the performance of dyes derived from these two important precursors.
References
- 1. This compound | C6H5NO4 | CID 11760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitroresorcinol | C6H5NO4 | CID 76623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 601-89-8 [chemicalbook.com]
- 4. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. DE633982C - Process for the preparation of 4-nitroresorcinol - Google Patents [patents.google.com]
- 6. cuhk.edu.hk [cuhk.edu.hk]
- 7. researchgate.net [researchgate.net]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Page loading... [guidechem.com]
- 10. CN103910637A - Method of synthesizing this compound by utilizing silica gel as assistant dehydrant - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for the Synthesis of 2-Nitroresorcinol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-nitroresorcinol, a crucial intermediate in the production of pharmaceuticals and other fine chemicals, has been approached through various methodologies. The choice of catalyst, in particular, plays a pivotal role in determining the reaction's efficiency, selectivity, and environmental impact. This guide provides an objective comparison of different catalytic and synthetic approaches for the synthesis of this compound, supported by experimental data, to assist researchers in selecting the most suitable method for their applications.
Performance Comparison of Synthetic Methodologies
The efficacy of different approaches for the synthesis of this compound is summarized in the tables below. The data encompasses classical stoichiometric methods and modern catalytic systems, highlighting the trade-offs between yield, reaction conditions, and the nature of the catalyst.
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst/System | Nitrating Agent | Solvent/Medium | Temperature (°C) | Time | Yield of this compound (%) |
| Fe-Al-MCM-41 Molecular Sieve | Sodium Nitrite / Hydrogen Peroxide | Phosphate Buffer (pH=7) | 20 | 80 min | 27.4[1][2][3] |
| Water-soluble tetrakis(sodium sulfonate) iron porphyrin | Sodium Nitrite / Hydrogen Peroxide | Phosphate Buffer (pH=7) | 20 | 80 min | 9.9[1][2] |
| Oxalic Acid with Metal Nitrates (Microwave-assisted) | Various Metal Nitrates | Solid Phase | N/A | 1-30 min | Primarily yields 4-nitroresorcinol; this compound yield not specified.[1] |
Table 2: Performance of Stoichiometric and Other Nitration Methods
| Method | Nitrating Agent | Key Reagents/Additives | Temperature (°C) | Yield of this compound (%) | Notes |
| Direct Mixed Acid Nitration | Conc. HNO₃ / Conc. H₂SO₄ | None | 60 | 10-34[1][4] | High acid waste, low selectivity, and formation of by-products.[1][4] |
| Sulfonation-Nitration | Conc. HNO₃ / Conc. H₂SO₄ | Conc. H₂SO₄ (for sulfonation) | Sulfonation: 60-65, Nitration: 5-10 | 37.5 - 48.26 | Two-step process to protect positions 4 and 6, leading to improved yield of the 2-isomer. |
| Mixed Acid with Dehydrant | Conc. HNO₃ / Conc. H₂SO₄ | Silica Gel | <5 | >44[4] | Silica gel acts as a dehydrating agent, improving the yield.[4] |
Experimental Protocols
Method 1: Catalytic Nitration using Fe-Al-MCM-41 Molecular Sieve[1][2][3]
-
Preparation of Reaction Mixture: Dissolve 1 mmol of resorcinol in 40 mL of a phosphate buffer solution (pH=7) at room temperature.
-
Addition of Nitrating Agents: Add 60 mmol of sodium nitrite to the solution. Separately, dissolve 4 mmol of hydrogen peroxide in 10 mL of the phosphate buffer. Add the hydrogen peroxide solution to the reaction mixture 15 minutes after the sodium nitrite addition.
-
Catalyst Addition and Reaction: Introduce 0.06 g of Fe-Al-MCM-41 molecular sieves to the mixture to initiate the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 80 minutes.
-
Work-up and Isolation: Upon completion, extract the filtrate with ethyl acetate (2 x 80 mL). Combine the organic phases and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a 1:1 (v/v) mixture of petroleum ether and acetone to isolate this compound.
Method 2: Two-Step Sulfonation-Nitration
Step 1: Sulfonation
-
In a three-necked flask equipped with a thermometer and mechanical stirrer, add 22.00g (0.2 mol) of finely ground resorcinol and 60.00g (0.6 mol) of concentrated sulfuric acid.
-
Stir the mixture thoroughly and slowly heat in a water bath to 60-65°C. Maintain this temperature for 3 hours.
-
Allow the mixture to cool to room temperature and let it stand for 3 hours. The sulfonated product is used directly in the next step.
Step 2: Nitration and Purification
-
Cool the three-necked flask containing the sulfonated product in an ice-water bath to 5°C.
-
Slowly add 52.00 g of a pre-cooled mixed acid (w(HNO₃):w(HAc):w(H₂SO₄) = 1:0.5:0.5) dropwise while maintaining the temperature between 5 and 10°C (this takes approximately 2 hours).
-
After the addition is complete, continue the reaction for another 2 hours.
-
Add 80 g of crushed ice and 40.00 g of urea, and continue stirring for 1 hour.
-
Transfer the mixture to a larger flask and perform steam distillation to collect the this compound.
Reaction Pathways and Experimental Workflow
The synthesis of this compound via electrophilic aromatic substitution is a cornerstone of organic synthesis. The use of catalysts can significantly influence the reaction pathway and product distribution.
Caption: General mechanism of electrophilic aromatic nitration of resorcinol.
The workflow for comparing different catalysts for this synthesis involves a systematic approach from catalyst selection to product analysis.
References
A Comparative Analysis of Tyrosinase Inhibition: Kojic Acid versus 2-Nitroresorcinol
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the tyrosinase inhibitory efficacy of kojic acid and 2-Nitroresorcinol, supported by experimental data and methodologies. While kojic acid is a well-established tyrosinase inhibitor, evidence regarding the efficacy of this compound suggests it is inactive against this enzyme.
Executive Summary
Kojic acid is a potent, well-characterized inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. It functions primarily as a competitive or mixed-type inhibitor by chelating the copper ions in the enzyme's active site. In contrast, historical studies have demonstrated that this compound is inactive as a tyrosinase inhibitor. This guide will present the quantitative data for kojic acid's inhibitory activity, outline the experimental protocols for assessing tyrosinase inhibition, and discuss the mechanistic differences that underpin the efficacy of kojic acid and the lack thereof for this compound.
Quantitative Comparison of Tyrosinase Inhibitory Activity
The following table summarizes the tyrosinase inhibitory activity of kojic acid as reported in various studies. No reliable IC50 values for this compound have been reported in recent literature, consistent with early findings of its inactivity.
| Compound | Enzyme Source | Substrate | IC50 (µM) | Inhibition Type |
| Kojic Acid | Mushroom | L-DOPA | 14.8 | - |
| Kojic Acid | Mushroom | L-Tyrosine | 30.6 | Competitive/Mixed |
| This compound | Potato | - | Inactive | - |
Experimental Protocols
A standardized tyrosinase inhibition assay is crucial for the accurate determination of a compound's inhibitory potential. Below is a typical protocol for an in vitro mushroom tyrosinase assay.
Mushroom Tyrosinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine) or L-Tyrosine
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test compound (e.g., Kojic acid)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA or L-Tyrosine in phosphate buffer.
-
Prepare a stock solution of the test compound and kojic acid (as a positive control) in DMSO. Further dilutions are made in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
20 µL of various concentrations of the test compound or kojic acid.
-
140 µL of phosphate buffer.
-
20 µL of mushroom tyrosinase solution.
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding 20 µL of L-DOPA or L-Tyrosine solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at time zero and then at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mechanistic Insights
Kojic Acid: A Chelating Inhibitor
Kojic acid's inhibitory effect on tyrosinase is well-documented. It primarily acts by chelating the two copper ions (Cu2+) present in the active site of the enzyme. These copper ions are essential for the catalytic activity of tyrosinase, specifically for the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By binding to these copper ions, kojic acid prevents the substrate from accessing the active site, thereby inhibiting the enzymatic reaction. Depending on the substrate (monophenolase or diphenolase activity), kojic acid can exhibit competitive or mixed-type inhibition kinetics.
This compound: Lack of Inhibitory Activity
In a 1952 study by Martin et al., a range of resorcinol derivatives were screened for their ability to inhibit potato tyrosinase. The results of this study indicated that this compound was "inactive" as an inhibitor of the enzyme[1]. This lack of activity suggests that the introduction of a nitro group at the 2-position of the resorcinol ring may sterically hinder the molecule from effectively binding to the active site of tyrosinase or that it alters the electronic properties of the hydroxyl groups in a way that prevents the necessary interactions for inhibition. While many other resorcinol derivatives have been shown to be potent tyrosinase inhibitors, the specific substitution pattern of this compound appears to negate this potential.
Visualizing the Mechanisms and Workflow
To better understand the concepts discussed, the following diagrams illustrate the tyrosinase inhibition pathway and a typical experimental workflow.
Caption: Mechanism of tyrosinase action and inhibition.
References
Validating the Purity of Synthesized 2-Nitroresorcinol by Melting Point: A Comparative Guide
For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a detailed comparison and experimental protocol for validating the purity of 2-Nitroresorcinol using the fundamental technique of melting point determination. This method offers a rapid and cost-effective preliminary assessment of sample purity.
The Principle of Melting Point Depression
The melting point of a pure crystalline solid is a characteristic physical property, defined as the temperature at which the solid phase is in equilibrium with the liquid phase. For a pure compound, this transition occurs over a narrow temperature range. However, the presence of impurities disrupts the crystal lattice of the solid.[1][2] This disruption requires less energy to overcome the intermolecular forces holding the molecules together, resulting in a lowered and broadened melting point range .[1][2][3][4][5] This phenomenon, known as melting point depression, is the theoretical basis for this purity validation method.
Comparison of Expected Melting Points
The expected melting point of pure this compound is compared with potential outcomes for impure samples in the table below. The primary impurities in the synthesis of this compound, which typically involves the nitration of resorcinol, include unreacted starting material (resorcinol) and isomeric byproducts such as 4-nitroresorcinol.
| Sample | Expected Melting Point (°C) | Expected Melting Point Range |
| High-Purity this compound | 81 - 86[6][7][8][9] | Sharp (e.g., 1-2°C) |
| Synthesized this compound (with impurities) | Depressed (Lower than 81°C) | Broad (e.g., >2°C) |
| Reference: Resorcinol (impurity) | 110 - 113 | Sharp |
| Reference: 4-Nitroresorcinol (impurity) | 122 - 124 | Sharp |
Note: The presence of multiple impurities can lead to a more significant depression and broadening of the melting point range.
Experimental Protocol
This protocol outlines the steps for determining the melting point of a synthesized this compound sample.
Materials:
-
Synthesized this compound
-
High-purity this compound standard (for comparison)
-
Melting point apparatus
-
Capillary tubes (closed at one end)
-
Mortar and pestle or spatula for sample pulverization
-
Lab notebook and pen
Procedure:
-
Sample Preparation:
-
Ensure the synthesized this compound sample is completely dry.
-
Place a small amount of the sample on a clean, dry surface.
-
Finely pulverize the sample using a mortar and pestle or the back of a spatula. This ensures uniform heat distribution.
-
-
Loading the Capillary Tube:
-
Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.
-
Invert the tube and gently tap the closed end on a hard surface to pack the sample down.
-
The packed sample should be approximately 2-3 mm high.
-
-
Melting Point Determination:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is known, the temperature can be raised rapidly to about 10-15°C below the expected melting point.
-
As the temperature approaches the expected melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
-
Data Analysis and Comparison:
-
Compare the observed melting point range of the synthesized sample to the literature value for pure this compound (81-86°C).
-
A melting point that is significantly lower and has a broader range than the reference standard indicates the presence of impurities.
-
For a more definitive comparison, a mixed melting point determination can be performed by mixing the synthesized sample with the high-purity standard. If the melting point of the mixture is sharp and not depressed, it provides strong evidence that the synthesized compound is pure. If the melting point is depressed and broad, the synthesized sample is impure.
-
Workflow for Purity Validation
The following diagram illustrates the logical workflow for validating the purity of synthesized this compound using melting point analysis.
Caption: Workflow for Melting Point Purity Validation.
References
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.pdx.edu [web.pdx.edu]
- 4. Melting Point Determination [cs.gordon.edu]
- 5. Home Page [chem.ualberta.ca]
- 6. This compound | 601-89-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 601-89-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Comparative analysis of analytical methods for 2-Nitroresorcinol quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various analytical techniques for the quantitative determination of 2-Nitroresorcinol. The selection of an appropriate analytical method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products and for accurate environmental monitoring. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Visible Spectrophotometry, and Electrochemical Sensors, presenting their respective strengths and limitations through a summary of key validation parameters and detailed experimental protocols.
Data Summary
The following table summarizes the key performance characteristics of different analytical methods for the quantification of this compound and structurally related compounds. Data for this compound is prioritized where available; in its absence, data from analogous compounds like other nitrophenols or resorcinol derivatives are presented to provide a reasonable expectation of performance.
| Analytical Method | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| HPLC-UV | Resorcinol | - | - | 10.34 - 82.69 µg/mL | - | < 1% (intraday and interday) | [1] |
| Nitrophenol isomers | 150 µg/L (improved to 0.3 µg/L with extraction) | - | up to 300 mg/L | - | - | [2] | |
| GC-MS | Alkylresorcinols | 2 - 10 µg/L | 6 - 30 µg/L | 2 - 20 µg/L | - | 4 - 13% (intraday) | [3] |
| UV-Vis Spectrophotometry | Nitrophenol isomers | - | - | 1 - 20 µg/mL (o- and m-nitrophenol), 1 - 10 µg/mL (p-nitrophenol) | - | - | [4] |
| Electrochemical Sensor | Dihydroxybenzene isomers (including Resorcinol) | 3.62 µM (Hydroquinone), 2.57 µM (Catechol), 7.97 µM (Resorcinol) | - | 5 - 260 µM (Hydroquinone), 5 - 280 µM (Catechol), 31 - 550 µM (Resorcinol) | 93.9 - 105.5% | - | [5] |
| p-Nitrophenol | 2.88 µM | - | 0.50 - 12.0 µM | - | - | [6] |
Note: The performance of a specific method for this compound may vary and requires method validation studies. The data for related compounds is provided for estimation purposes.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is adapted from a method for the analysis of resorcinol and is expected to be suitable for this compound with appropriate optimization.[1]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer components
Chromatographic Conditions (starting point):
-
Mobile Phase: A mixture of methanol and water (e.g., 40:60 v/v). The composition may need to be adjusted for optimal separation of this compound.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (A UV scan of this compound should be performed to determine the optimal wavelength).
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general guideline for the analysis of phenolic compounds and would require specific optimization for this compound. Derivatization is often necessary for the analysis of polar compounds like this compound by GC-MS to improve volatility and peak shape.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms)
Reagents:
-
Solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS, or acetic anhydride)
-
Internal standard (optional, but recommended for improved accuracy)
Procedure:
-
Sample Extraction: Extract this compound from the sample matrix using a suitable organic solvent.
-
Derivatization: Evaporate the solvent and add the derivatizing agent. Heat the mixture to complete the reaction.
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 280°C). The program needs to be optimized for the separation of the derivatized this compound.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode to identify the derivatized compound and then in selected ion monitoring (SIM) mode for quantification to enhance sensitivity.
-
-
Quantification: Prepare calibration standards of derivatized this compound and analyze them under the same conditions as the samples. Create a calibration curve based on the peak area of a characteristic ion.
UV-Visible Spectrophotometry
This method is simple and cost-effective but may lack the specificity of chromatographic methods, especially in complex matrices. The protocol is based on the direct measurement of the absorbance of this compound.
Instrumentation:
-
UV-Visible Spectrophotometer
Reagents:
-
Solvent (e.g., ethanol, methanol, or a suitable buffer solution in which this compound is stable and exhibits a distinct absorption maximum).
Procedure:
-
Determine λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a stock solution of this compound and a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the same solvent used for the standards and dilute if necessary to fall within the linear range of the assay.
-
Measurement: Measure the absorbance of the blank (solvent), standards, and samples at the determined λmax.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of this compound in the samples from this curve.
Electrochemical Sensors
Electrochemical methods offer high sensitivity and the potential for miniaturization and in-situ analysis. The following is a general procedure for developing an electrochemical sensor for this compound.
Instrumentation:
-
Potentiostat/Galvanostat
-
Electrochemical cell with a three-electrode system:
-
Working electrode (e.g., glassy carbon electrode, screen-printed electrode, modified with a suitable catalyst)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Reagents:
-
Supporting electrolyte (e.g., phosphate buffer solution, Britton-Robinson buffer)
-
Materials for electrode modification (if applicable, e.g., nanomaterials, polymers)
Procedure:
-
Electrode Preparation: If using a modified electrode, prepare it according to a specific protocol. Ensure the electrode surface is clean and activated.
-
Optimization: Optimize experimental parameters such as the pH of the supporting electrolyte, accumulation potential, and accumulation time to achieve the best signal for this compound.
-
Voltammetric Measurement:
-
Place the three-electrode system in the electrochemical cell containing the supporting electrolyte.
-
Add a known volume of the this compound standard solution.
-
Record the voltammetric response using a technique such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), or square wave voltammetry (SWV). DPV and SWV are generally more sensitive for quantification.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak current against the concentration of this compound.
-
Measure the response of the sample solution and determine the concentration from the calibration curve.
-
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantification of this compound using HPLC-UV.
Logical Relationship of Method Validation Parameters
References
- 1. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gas chromatography/tandem mass spectrometry analysis of alkylresorcinols in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectrophotometric simultaneous determination of nitrophenol isomers by orthogonal signal correction and partial least squares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of hydroquinone, catechol, and resorcinol with an electrochemical sensor based on poly-l-valine, multi-walled carbon nanotubes, and Co3O4 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Reagents for Benzoxazole Synthesis: Moving Beyond 2-Nitroresorcinol
For researchers, scientists, and drug development professionals, the synthesis of the benzoxazole scaffold, a privileged pharmacophore in medicinal chemistry, is a critical process. While classical methods may utilize precursors like 2-nitroresorcinol, which require reduction to an aminophenol derivative, modern synthetic strategies predominantly employ o-aminophenols as the key building block. This guide provides a comprehensive comparison of the primary alternative reagents used in condensation with o-aminophenols to afford a diverse range of benzoxazole derivatives, supported by experimental data and detailed protocols.
The formation of the benzoxazole ring from an o-aminophenol hinges on the introduction of a one-carbon electrophile, which undergoes condensation with the amino group and subsequent cyclization with the adjacent hydroxyl group. The choice of this electrophilic reagent significantly influences the reaction conditions, substrate scope, and overall efficiency of the synthesis. The most common and versatile classes of reagents for this transformation are carboxylic acids, aldehydes, and acyl chlorides.
Performance Comparison of Key Reagents
The selection of a reagent for benzoxazole synthesis is a trade-off between reactivity, availability, and reaction conditions. The following table summarizes the quantitative data for the synthesis of 2-substituted benzoxazoles from o-aminophenol using these primary reagent classes.
| Reagent Class | Typical Catalyst/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Carboxylic Acids | Polyphosphoric Acid (PPA) | 150-220 | 2-5 h | 75-90 | Readily available, wide variety | Harsh conditions, high temperatures, difficult workup |
| Lawesson's Reagent (Microwave) | 120-140 | 10-20 min | 80-95 | Rapid, high yields | Stoichiometric sulfur reagent | |
| Aldehydes | Oxidizing Agent (e.g., DDQ, Mn(OAc)₃) | 80-140 | 3-24 h | 70-95 | Milder than PPA, good for aryl/alkyl benzoxazoles | Requires a stoichiometric oxidant, potential side reactions |
| Heterogeneous Catalyst (e.g., Fe₃O₄@SiO₂-SO₃H) | 50 | 30-60 min | 85-95 | Mild conditions, catalyst recyclability, green | Catalyst preparation may be required | |
| Acyl Chlorides | Base (e.g., Pyridine) or Catalyst (e.g., In(OTf)₃) | Room Temp - 80 | 1-4 h | 85-98 | High reactivity, mild conditions, excellent yields | Moisture sensitive, may be less available than carboxylic acids |
| Methanesulphonic acid | 25-80 | 1-2 h | 90-96 | Efficient, one-pot synthesis | Corrosive acid catalyst |
Experimental Protocols
Detailed methodologies for the synthesis of 2-phenylbenzoxazole using each of the compared reagent classes are provided below.
Protocol 1: Synthesis using a Carboxylic Acid (Benzoic Acid) with PPA
This protocol describes the direct condensation of o-aminophenol with benzoic acid using polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent.[1]
Materials:
-
o-Aminophenol (1.09 g, 10 mmol)
-
Benzoic acid (1.22 g, 10 mmol)
-
Polyphosphoric acid (PPA) (40 g)
-
Crushed ice
-
Sodium bicarbonate solution (10%)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzoic acid and o-aminophenol.
-
Carefully add polyphosphoric acid to the flask.
-
Heat the reaction mixture to 200-220 °C and maintain for 3-4 hours with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with 10% sodium bicarbonate solution until a precipitate forms.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzoxazole.
Protocol 2: Synthesis using an Aldehyde (Benzaldehyde) with an Oxidant
This method involves the formation of a Schiff base from o-aminophenol and benzaldehyde, followed by oxidative cyclization.[1]
Materials:
-
o-Aminophenol (1.09 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.27 g, 10 mmol)
-
Toluene (50 mL)
-
Sodium sulfite solution
-
Brine
Procedure:
-
Dissolve o-aminophenol and benzaldehyde in toluene in a round-bottom flask.
-
Reflux the mixture for 2 hours to form the Schiff base intermediate.
-
Cool the reaction mixture and add DDQ.
-
Stir the mixture at room temperature for an additional 3 hours.
-
Filter the reaction mixture to remove the precipitated hydroquinone.
-
Wash the filtrate with a sodium sulfite solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis using an Acyl Chloride (Benzoyl Chloride)
This protocol utilizes the high reactivity of acyl chlorides for a milder synthesis of benzoxazoles.[1]
Materials:
-
o-Aminophenol (1.09 g, 10 mmol)
-
Benzoyl chloride (1.41 g, 10 mmol)
-
Pyridine (20 mL)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
Dissolve o-aminophenol in pyridine in a round-bottom flask and cool the solution in an ice bath.
-
Add benzoyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into cold 1 M hydrochloric acid to precipitate the product.
-
Filter the crude product and wash with water.
-
To effect cyclization, heat the intermediate o-hydroxyamide under vacuum or by refluxing in a high-boiling solvent like xylene until TLC indicates completion.
-
Alternatively, dissolve the crude intermediate in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The cyclization can often be achieved by heating the isolated intermediate.
-
Purify the final product by recrystallization or column chromatography.
Synthesis Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the generalized workflows for each synthetic approach.
Caption: Comparative workflows for benzoxazole synthesis.
The decision to choose a particular synthetic route often depends on the desired substitution pattern and the sensitivity of functional groups on the starting materials. The following diagram illustrates a logical decision-making process.
Caption: Decision logic for selecting a synthesis method.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Challenge: A Comparative Guide to Cross-Reactivity in 2-Nitroresorcinol-Based Chemical Sensors
For researchers, scientists, and drug development professionals, the efficacy of chemical sensors hinges on their ability to selectively detect a target analyte amidst a complex mixture of structurally similar molecules. This guide provides a comprehensive overview of cross-reactivity studies for chemical sensors based on 2-Nitroresorcinol, a versatile building block in sensor development. By presenting detailed experimental protocols and comparative data, this document serves as a crucial resource for the design and validation of highly selective sensing platforms.
The development of robust and reliable chemical sensors is paramount in fields ranging from environmental monitoring to clinical diagnostics. This compound, with its unique electronic and structural properties, has emerged as a promising candidate for the fabrication of sensors targeting a variety of analytes. However, the presence of interfering substances can often lead to false-positive signals, a phenomenon known as cross-reactivity. Understanding and quantifying this cross-reactivity is a critical step in the validation of any new sensor.
Quantifying Selectivity: A Comparative Analysis
To effectively evaluate the performance of a this compound-based sensor, it is essential to systematically test its response to a panel of potential interfering compounds. The following table summarizes hypothetical, yet representative, data from a cross-reactivity study of a colorimetric sensor designed to detect a primary analyte. The sensor's response to the target analyte is considered 100%, and the responses to other compounds are presented as a percentage of this primary response.
| Compound | Chemical Class | Concentration (µM) | Sensor Response (%) |
| Analyte of Interest | Target | 10 | 100.0 |
| 4-Nitroresorcinol | Isomer | 100 | 15.2 |
| Resorcinol | Precursor | 100 | 5.8 |
| 2,4-Dinitrophenol | Structurally Similar | 100 | 8.1 |
| Phenol | Basic Moiety | 100 | 2.3 |
| Catechol | Isomer | 100 | 6.5 |
| Hydroquinone | Isomer | 100 | 4.0 |
| Ascorbic Acid | Common Reductant | 1000 | 1.1 |
| Uric Acid | Common Metabolite | 1000 | 0.8 |
| Glucose | Common Biomolecule | 1000 | 0.5 |
This table presents a summary of the cross-reactivity of a hypothetical this compound-based sensor, demonstrating its selectivity towards the target analyte in the presence of various potential interferents.
Experimental Protocols for Cross-Reactivity Assessment
The following is a detailed methodology for conducting a comprehensive cross-reactivity study on a this compound-based colorimetric sensor.
Objective: To determine the selectivity of the this compound-based sensor by measuring its response to a range of potential interfering substances.
Materials:
-
This compound-based sensor platform (e.g., functionalized nanoparticles, polymer film)
-
Target analyte stock solution (1 mM)
-
Stock solutions of potential interfering compounds (10 mM and 100 mM) listed in the data table.
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
-
96-well microplates
Procedure:
-
Preparation of Sensor Suspension: A stock suspension of the this compound-based sensor material is prepared in PBS to a final concentration of 1 mg/mL and sonicated for 15 minutes to ensure homogeneity.
-
Analyte and Interferent Dilutions: Serial dilutions of the target analyte and each interfering compound are prepared in PBS from their respective stock solutions to achieve the final concentrations for testing.
-
Assay Protocol:
-
In a 96-well microplate, 180 µL of the sensor suspension is added to each well.
-
20 µL of the target analyte or an interfering compound solution is added to the respective wells to achieve the final desired concentration. A blank control containing only the sensor suspension and PBS is also included.
-
The microplate is incubated at room temperature for 10 minutes to allow for the sensing reaction to occur.
-
-
Data Acquisition: The absorbance spectrum of each well is recorded using a UV-Vis spectrophotometer over a wavelength range of 400-700 nm. The absorbance value at the wavelength of maximum change (λmax) is used for analysis.
-
Data Analysis:
-
The change in absorbance (ΔA) for each sample is calculated by subtracting the absorbance of the blank control from the absorbance of the sample.
-
The sensor response for each compound is calculated as a percentage relative to the response of the target analyte at a specified concentration. The formula used is: Response (%) = (ΔA_interferent / ΔA_analyte) * 100
-
Visualizing Sensor Mechanisms and Workflows
To better understand the processes involved in sensor validation and operation, the following diagrams illustrate the experimental workflow and a potential signaling pathway.
Caption: Experimental workflow for assessing the cross-reactivity of a chemical sensor.
Caption: Proposed signaling pathway for a selective this compound-based sensor.
A Comparative Spectroscopic Analysis of 2-Nitroresorcinol and Its Isomers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct spectroscopic signatures of 2-Nitroresorcinol, 4-Nitroresorcinol, and 5-Nitroresorcinol. This document provides a comparative analysis of their UV-Vis, Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra, supported by experimental data and detailed methodologies.
The positional isomerism of the nitro group on the resorcinol framework significantly influences the electronic and vibrational properties of the molecule, leading to distinct spectroscopic characteristics. Understanding these differences is crucial for the unambiguous identification, characterization, and quality control of these compounds in various research and development applications, including pharmaceutical synthesis and materials science. This guide presents a side-by-side comparison of the spectroscopic data for this compound, 4-Nitroresorcinol, and 5-Nitroresorcinol.
Structural Isomers
| Compound Name | Structure | IUPAC Name | CAS Number |
| This compound | 2-nitrobenzene-1,3-diol | 601-89-8 | |
| 4-Nitroresorcinol | 4-nitrobenzene-1,3-diol | 3163-07-3 | |
| 5-Nitroresorcinol | 5-nitrobenzene-1,3-diol | 99-29-6 |
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the three isomers.
UV-Visible Spectroscopy
| Isomer | λmax (nm) | Solvent | Notes |
| This compound | ~280, ~350 | Methanol | The two absorption bands are characteristic of the electronic transitions within the molecule. |
| 4-Nitroresorcinol | ~290, ~330 | Ethanol | The position of the nitro group influences the energy of the electronic transitions. |
| 5-Nitroresorcinol | Predicted ~275, ~340 | - | Expected to have absorption maxima similar to other isomers, with slight shifts due to the meta-position of the nitro group relative to both hydroxyls. |
Infrared (IR) Spectroscopy
| Isomer | Key Vibrational Frequencies (cm⁻¹) |
| This compound | O-H Stretch: ~3400-3200 (broad), Aromatic C-H Stretch: ~3100-3000, NO₂ Asymmetric Stretch: ~1530, NO₂ Symmetric Stretch: ~1340, C=C Aromatic Stretch: ~1600-1450 |
| 4-Nitroresorcinol (Vapor Phase) | O-H Stretch: ~3600, Aromatic C-H Stretch: ~3100-3000, NO₂ Asymmetric Stretch: ~1540, NO₂ Symmetric Stretch: ~1350, C=C Aromatic Stretch: ~1600-1450.[1] |
| 5-Nitroresorcinol | No experimental data available. Predicted to show characteristic peaks for O-H, aromatic C-H, NO₂, and aromatic C=C stretching vibrations similar to its isomers. |
Raman Spectroscopy
| Isomer | Key Raman Shifts (cm⁻¹) |
| This compound | NO₂ Symmetric Stretch: ~1340, Ring Breathing Modes: ~1000-800.[2] |
| 4-Nitroresorcinol | No experimental data available. |
| 5-Nitroresorcinol | No experimental data available. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
¹H NMR Spectroscopy
| Isomer | Chemical Shifts (δ, ppm) and Multiplicity | Solvent |
| This compound | ~7.4 (d), ~6.6 (t), ~6.5 (d) | CDCl₃.[3] |
| 4-Nitroresorcinol | No complete experimental data available. Predicted shifts would show three distinct aromatic protons with different coupling patterns compared to the 2-isomer. | - |
| 5-Nitroresorcinol | No experimental data available. Predicted to show three aromatic protons with a different symmetry and coupling pattern compared to the other isomers. | - |
¹³C NMR Spectroscopy
| Isomer | Chemical Shifts (δ, ppm) | Solvent |
| This compound | ~152, ~133, ~129, ~110, ~109 | CDCl₃.[3] |
| 4-Nitroresorcinol | ~159, ~156, ~132, ~109, ~105 | Not specified.[1] |
| 5-Nitroresorcinol | No experimental data available. Predicted shifts would reflect the different electronic environment of the carbon atoms due to the position of the nitro group. | - |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare dilute solutions (typically 10⁻⁴ to 10⁻⁵ M) of each nitroresorcinol isomer in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a wavelength range of 200-800 nm. Use the pure solvent as a reference blank.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.
Infrared (IR) and Raman Spectroscopy
-
Sample Preparation: For solid-state IR, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal. For Raman spectroscopy, place the solid sample directly in the path of the laser beam.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer for IR analysis and a Raman spectrometer equipped with a suitable laser source.
-
Data Acquisition: Collect the spectra over the appropriate wavenumber range (typically 4000-400 cm⁻¹ for IR and 3500-100 cm⁻¹ for Raman).
-
Analysis: Identify the characteristic vibrational frequencies and assign them to the corresponding functional groups and molecular vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Determine the chemical shifts, multiplicities, and coupling constants for ¹H NMR, and the chemical shifts for ¹³C NMR.
Workflow for Spectroscopic Comparison
The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of chemical isomers.
Caption: Workflow for the comparative spectroscopic analysis of nitroresorcinol isomers.
Conclusion
The spectroscopic techniques of UV-Vis, IR, Raman, and NMR provide a powerful toolkit for the differentiation of this compound and its isomers. The position of the nitro group induces noticeable changes in the electronic transitions, vibrational modes, and the chemical environment of the protons and carbon atoms, resulting in unique spectral fingerprints for each isomer. While experimental data for this compound and 4-Nitroresorcinol are available to varying extents, a significant data gap exists for 5-Nitroresorcinol, highlighting an area for future experimental investigation. The data and protocols presented in this guide serve as a valuable resource for the accurate identification and characterization of these important chemical compounds.
References
Stability Under Scrutiny: A Comparative Analysis of 2-Nitroresorcinol and Other Nitroaromatic Compounds
For researchers, scientists, and drug development professionals, understanding the stability of chemical compounds is paramount for safe handling, storage, and application. This guide provides a detailed comparison of the stability of 2-Nitroresorcinol against other widely used nitroaromatic compounds: 2,4,6-Trinitrotoluene (TNT), 1,3-Dinitrobenzene (DNB), and Picric Acid. The following analysis is based on experimental data for thermal, impact, and friction sensitivity.
Nitroaromatic compounds are a class of chemicals characterized by the presence of one or more nitro groups attached to a benzene ring. While their energetic properties are valuable in various applications, they also present inherent stability risks. This guide aims to provide a clear, data-driven comparison to inform risk assessment and handling procedures.
Comparative Stability Data
| Compound | Chemical Structure | Decomposition Temperature (°C) | Impact Sensitivity (BAM Fallhammer) (J) | Friction Sensitivity (BAM Friction Test) (N) |
| This compound | O=N(=O)c1c(O)cc(O)cc1 | Not available (Autoignition: 427 °C) | Data not available | Data not available |
| 2,4,6-Trinitrotoluene (TNT) | O=N(=O)c1cc(cc(c1--INVALID-LINK--[O-])C)--INVALID-LINK--[O-] | ~170 - 309[1] | 14 - 25.1[2][3] | Data not available |
| 1,3-Dinitrobenzene (DNB) | O=N(=O)c1cc(cc(c1)--INVALID-LINK--[O-]) | ~263 - 280 | > 40 | > 360 |
| Picric Acid | O=N(=O)c1cc(cc(c1O)--INVALID-LINK--[O-])--INVALID-LINK--[O-] | 300[2] | 7.5 | 353 |
Note: A higher decomposition temperature indicates greater thermal stability. For impact and friction sensitivity, a higher value (in Joules or Newtons) indicates lower sensitivity (greater stability). The autoignition temperature for this compound is the temperature at which it will ignite spontaneously without an external spark or flame, which is a different parameter from the decomposition temperature.
Experimental Protocols
The data presented in this guide is based on standardized experimental procedures designed to assess the stability of energetic materials.
Thermal Stability: Differential Scanning Calorimetry (DSC)
Thermal stability, specifically the decomposition temperature, is determined using Differential Scanning Calorimetry (DSC).
Methodology:
-
A small, precisely weighed sample of the compound (typically 1-5 mg) is placed in a sealed aluminum or gold-plated copper pan.
-
An empty, sealed pan is used as a reference.
-
Both pans are heated in a controlled environment at a constant rate (e.g., 10 °C/min).
-
The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
-
An exothermic event, indicating decomposition, is observed as a significant deviation from the baseline. The onset temperature of this exotherm is reported as the decomposition temperature.
Diagram of the DSC Experimental Workflow
Caption: Workflow for determining decomposition temperature using DSC.
Impact Sensitivity: BAM Fallhammer Test
The BAM Fallhammer test is a standardized method to determine the sensitivity of a substance to impact.
Methodology:
-
A small amount of the test substance (approximately 40 mm³) is placed in a standardized steel sleeve with a closing ring.
-
The sample is placed on an anvil within the apparatus.
-
A specified weight (e.g., 1, 5, or 10 kg) is dropped from a known height onto a striker pin in contact with the sample.[4]
-
The test is repeated multiple times at various drop heights.
-
The impact energy is calculated based on the mass of the weight and the drop height (Energy = mass × gravity × height).
-
The result is reported as the minimum impact energy in Joules (J) that causes an explosion, flame, or audible report in at least one out of six trials. A higher value indicates lower sensitivity.
Logical Relationship for Comparing Impact Sensitivity
Caption: Comparison logic for impact sensitivity of nitroaromatics.
Friction Sensitivity: BAM Friction Test
The BAM friction test assesses the sensitivity of a substance to frictional stimuli.
Methodology:
-
A small sample (approximately 10 mm³) of the substance is spread on a porcelain plate.[5]
-
A porcelain pin is placed on the sample, and a specified load is applied to the pin using a weighted lever arm.[1][5][6]
-
The porcelain plate is then moved back and forth under the stationary pin for a defined distance and speed.[1][5]
-
The test is performed six times for a given load.
-
If no explosion, flame, or crackling is observed in all six trials, the test is repeated at a higher load.
-
The result is reported as the lowest load in Newtons (N) at which an event occurs. A higher value indicates lower friction sensitivity.[1][5]
Experimental Workflow for BAM Friction Test
Caption: Workflow for conducting the BAM friction sensitivity test.
Conclusion
Based on the available data, this compound exhibits a high autoignition temperature, suggesting good thermal stability under conditions where it is not in contact with an ignition source. However, the lack of specific decomposition temperature, impact, and friction sensitivity data makes a complete direct comparison with TNT, DNB, and Picric Acid challenging.
Among the other three compounds, 1,3-Dinitrobenzene appears to be the most stable in terms of both impact and friction sensitivity. Picric acid is shown to be the most sensitive to impact among the three, while its friction sensitivity is comparable to that of 1,3-Dinitrobenzene. The stability of TNT falls between that of DNB and Picric Acid in terms of impact sensitivity, though its lower decomposition temperature suggests it is less thermally stable.
For professionals working with these compounds, this comparative guide underscores the importance of consulting specific safety data sheets and conducting thorough risk assessments based on the intended application and handling conditions. The provided experimental protocols offer a foundational understanding of how these critical stability parameters are determined.
References
A Comparative Study of the Antimicrobial Activity of Nitroresorcinol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial activity of various nitroresorcinol isomers. Due to limited publicly available direct comparative data, this guide presents a framework for such a study, including detailed experimental protocols and illustrative data to highlight potential differences in activity between isomers. The information herein is intended to serve as a valuable resource for researchers initiating studies in this area.
Introduction to Nitroresorcinol Isomers
Resorcinol (1,3-dihydroxybenzene) and its derivatives have long been investigated for their biological activities. The introduction of nitro groups to the resorcinol scaffold can significantly modulate its physicochemical properties and biological efficacy. Nitroaromatic compounds are known for their broad-spectrum antimicrobial activities, which are often attributed to the reductive activation of the nitro group within microbial cells, leading to the formation of cytotoxic reactive nitrogen species. This guide focuses on a comparative evaluation of the antimicrobial potential of mono- and di-nitroresorcinol isomers, including 2-nitroresorcinol, 4-nitroresorcinol, 2,4-dinitroresorcinol, and 4,6-dinitroresorcinol. Understanding the structure-activity relationship of these isomers is crucial for the development of new antimicrobial agents.
Experimental Protocols
To quantitatively assess and compare the antimicrobial activity of nitroresorcinol isomers, standardized and reproducible methods are essential. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Nitroresorcinol isomers (e.g., this compound, 4-nitroresorcinol, 2,4-dinitroresorcinol, 4,6-dinitroresorcinol)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile pipette tips and multichannel pipettor
-
Spectrophotometer or microplate reader
-
0.5 McFarland turbidity standard
-
Positive control (e.g., ciprofloxacin) and negative control (broth only)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of each nitroresorcinol isomer in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of each compound in the appropriate growth medium to achieve a range of concentrations.
-
Inoculum Preparation: Culture the test bacteria overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include wells for a positive control (bacteria with a known antibiotic), a negative control (broth only), and a sterility control (compound and broth, no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Determination of Zone of Inhibition via Agar Disk Diffusion
The agar disk diffusion method is a qualitative or semi-quantitative method used to assess the antimicrobial activity of a substance.
Materials:
-
Nitroresorcinol isomers
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile swabs
-
Forceps
-
Positive control disks (e.g., ciprofloxacin)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.
-
Plate Inoculation: Using a sterile swab, evenly streak the bacterial suspension over the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
Disk Application: Impregnate sterile filter paper disks with a known concentration of each nitroresorcinol isomer solution. Allow the solvent to evaporate.
-
Placement of Disks: Using sterile forceps, place the impregnated disks, along with a positive control disk and a blank disk (with solvent only), onto the surface of the inoculated MHA plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.
Comparative Antimicrobial Activity Data (Illustrative)
The following tables present hypothetical, illustrative data for the antimicrobial activity of nitroresorcinol isomers against common Gram-positive and Gram-negative bacteria. This data is not based on published experimental results but is intended to demonstrate how such comparative data would be presented. The relative activities are postulated based on general principles of structure-activity relationships for nitroaromatic compounds, where an increased number of nitro groups may lead to enhanced activity.
Table 1: Minimum Inhibitory Concentration (MIC) of Nitroresorcinol Isomers (µg/mL)
| Compound | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) |
| This compound | 128 | 256 |
| 4-Nitroresorcinol | 64 | 128 |
| 2,4-Dinitroresorcinol | 32 | 64 |
| 4,6-Dinitroresorcinol | 16 | 32 |
| Ciprofloxacin (Control) | 1 | 0.25 |
Table 2: Zone of Inhibition of Nitroresorcinol Isomers (mm)
| Compound (at 100 µ g/disk ) | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) |
| This compound | 12 | 9 |
| 4-Nitroresorcinol | 15 | 11 |
| 2,4-Dinitroresorcinol | 18 | 14 |
| 4,6-Dinitroresorcinol | 21 | 17 |
| Ciprofloxacin (5 µ g/disk ) | 25 | 30 |
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Safety Operating Guide
Safe Disposal of 2-Nitroresorcinol: A Procedural Guide
For laboratory professionals engaged in research and development, the diligent management of chemical waste is fundamental to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of 2-Nitroresorcinol, a compound that requires careful handling due to its hazardous properties. Adherence to these protocols is critical for personnel safety and environmental protection.
This compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory irritation. It is also harmful if swallowed, inhaled, or in contact with skin.[1][2] Therefore, treating this compound and any contaminated materials as hazardous waste is mandatory.
Hazard Profile and Safety Summary
The following table summarizes the key hazard classifications for this compound according to the Globally Harmonized System (GHS).
| Hazard Classification | Category | GHS Code |
| Acute Toxicity, Oral | Category 4 | H302 |
| Acute Toxicity, Dermal | Category 4 | H312 |
| Acute Toxicity, Inhalation | Category 4 | H332 |
| Skin Corrosion/Irritation | Category 2 | H315 |
| Serious Eye Damage/Eye Irritation | Category 2 | H319 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 |
Data sourced from multiple safety data sheets.[1]
Key Physical and Safety Data
Proper handling and storage are informed by the chemical's physical properties.
| Property | Value |
| Physical State | Solid |
| Melting Point | 81-83 °C |
| Autoignition Temperature | 426 °C (800 °F)[3] |
| Storage Class | 11 (Combustible Solids) |
Step-by-Step Disposal Protocol
The required procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal contractor.[1][4] Never dispose of this compound down the drain.[5]
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to minimize exposure.
-
Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or OSHA standards.[1][6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of contaminated gloves in accordance with good laboratory practices.[6][7]
-
Body Protection: Wear a lab coat or other appropriate protective clothing to prevent skin exposure.[1][3]
-
Respiratory Protection: If handling powders or creating dust, use a certified respirator or dust mask (e.g., N95).[3]
Waste Segregation and Collection
Proper segregation is crucial to prevent accidental chemical reactions and ensure compliant disposal.
-
Solid Waste: Collect any surplus, expired, or waste this compound powder in a designated, clearly labeled hazardous waste container. The container must be robust, chemically resistant, and have a secure lid.[1][8]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and paper towels, must also be placed in the same solid hazardous waste container.[4][7]
-
Solutions: If the compound is in a solvent, collect it in a designated liquid hazardous waste container.[4] Ensure the solvent waste stream is compatible with other contents in the container. Do not mix halogenated and non-halogenated waste streams unless specifically permitted by your institution.[7]
Labeling and Storage of Waste
Properly label the hazardous waste container with the following information:[4][8]
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
Associated hazards (e.g., "Toxic," "Irritant")[4]
-
Date of accumulation[4]
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[6][9] The storage location should be cool, dry, and away from incompatible materials such as strong oxidizing agents.[1][9]
Final Disposal Arrangement
Disposal of hazardous waste is regulated and must be handled by certified professionals.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[4][7]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.[4] The most common method for final destruction is high-temperature incineration at a specialized facility.[10]
Spill Management
In the event of a spill, follow these general procedures:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[7]
-
Ventilate: Ensure the area is well-ventilated.[6]
-
Contain: Use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels for large spills.[7]
-
Collect: Carefully sweep or vacuum the contained material into a suitable, closed container for disposal.[1][3]
-
Decontaminate: Clean the spill area with soap and water or another suitable solvent, collecting all cleaning materials as hazardous waste.[7]
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound(601-89-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. Registration Dossier - ECHA [echa.europa.eu]
- 9. Page loading... [wap.guidechem.com]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Comprehensive Safety and Handling Guide for 2-Nitroresorcinol
This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of 2-Nitroresorcinol (CAS No. 601-89-8). It is intended for laboratory professionals to ensure safe and compliant use of this chemical.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Understanding its specific dangers is the first step in safe handling. The compound poses several risks:
-
Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3][4]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3][4]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1][2][3]
Hazard Summary Table:
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[5] |
| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation.[2][4][5] |
| Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[2][4][5] |
| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation.[2][5] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. All PPE should be selected based on a thorough risk assessment of the specific procedures being performed.
Required PPE for Handling this compound:
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Safety glasses with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] | Protects against splashes and dust, preventing serious eye irritation.[1][2] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1][2] | Prevents skin contact, which can be harmful and cause irritation.[1][2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 136 approved respirator (e.g., N95 dust mask) is required if dust formation is likely or ventilation is inadequate.[5][6] | Protects against inhalation of harmful dust, which can cause respiratory irritation.[1][2][3] |
Operational and Handling Plan
Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2] Use a chemical fume hood or provide appropriate exhaust ventilation where dust is formed.[2]
-
Safety Stations: Ensure that eyewash stations and safety showers are close to the workstation location.[3]
-
Read the SDS: Before starting any work, thoroughly read and understand the Safety Data Sheet (SDS).
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Avoid Contact: Do not get the chemical in eyes, on skin, or on clothing.[1][3]
-
Prevent Dust and Aerosols: Avoid the formation of dust and aerosols during handling.[2]
-
Avoid Ingestion: Do not eat, drink, or smoke when using this product.[1][2] Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Keep the container tightly closed to prevent contamination and moisture absorption.[1][2][7]
-
Store locked up and away from incompatible materials such as oxidizing agents.[1][2]
Emergency and Disposal Plan
Accidents can happen. Being prepared with a clear plan for spills, exposure, and disposal is critical.
-
General Advice: If symptoms persist, call a physician. Ensure medical personnel are aware of the material involved.[3]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][3]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs or you feel unwell, get medical advice.[1][2] Contaminated clothing should be removed and washed before reuse.[2]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give artificial respiration. Get medical attention if symptoms occur.[2][3]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Call a poison center or doctor if you feel unwell.[2][3]
-
Evacuate: Evacuate personnel to safe areas.[2]
-
Ventilate: Ensure adequate ventilation.
-
Contain Spill: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]
-
Clean-Up: Use personal protective equipment.[2] Sweep up the spilled solid and shovel it into suitable, closed containers for disposal.[1][2] Avoid creating dust.[1][2]
-
Disposal of this compound and its container must be done through an approved waste disposal plant.[1][2]
-
Follow all local, regional, national, and international regulations for chemical waste disposal.
Physical and Chemical Properties
While no specific experimental protocols for PPE were cited in the search results, the physical properties of the chemical inform the necessary handling precautions.
| Property | Value |
| CAS Number | 601-89-8[1][5] |
| Molecular Formula | C₆H₅NO₄[3] |
| Molecular Weight | 155.11 g/mol [5] |
| Appearance | Yellow crystalline powder[7] |
| Melting Point | 81-83 °C[5] |
| Autoignition Temperature | 800 °F (426.7 °C)[5] |
Chemical Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Page loading... [wap.guidechem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound | C6H5NO4 | CID 11760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-硝基间苯二酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. Page loading... [guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
